molecular formula C12H24N2O2 B3021703 tert-Butyl (4-(methylamino)cyclohexyl)carbamate CAS No. 294180-29-3

tert-Butyl (4-(methylamino)cyclohexyl)carbamate

Cat. No.: B3021703
CAS No.: 294180-29-3
M. Wt: 228.33 g/mol
InChI Key: TUUNNJSATKVNGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (4-(methylamino)cyclohexyl)carbamate is a chemical building block of interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C12H24N2O2, with a molecular weight of 228.33 g/mol . Compounds with this carbamate scaffold, particularly the tert-butyl carbamate (Boc) protecting group, are frequently employed in organic synthesis. The Boc group is a standard tool for the protection of amines, allowing for selective reactions at other sites of a molecule before being removed under mild acidic conditions. While specific pharmacological data for this exact stereoisomer is limited in the public domain, structurally related cis/trans isomers are utilized in advanced research. For instance, similar tert-butyl carbamate derivatives serve as key synthetic intermediates in developing potent and selective inhibitors for biological targets like cyclin-dependent kinases (CDKs) . This highlights the value of such building blocks in early-stage drug discovery for diseases such as cancer. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or human use. Please refer to the safety data sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

tert-butyl N-[4-(methylamino)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-7-5-9(13-4)6-8-10/h9-10,13H,5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUNNJSATKVNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619360
Record name tert-Butyl [4-(methylamino)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919834-80-3
Record name tert-Butyl [4-(methylamino)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-Butyl (4-(methylamino)cyclohexyl)carbamate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl (4-(methylamino)cyclohexyl)carbamate

In the landscape of modern medicinal chemistry and drug development, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, This compound has emerged as a particularly valuable intermediate. Its semi-rigid cyclohexyl scaffold, appended with orthogonally protected amino functionalities, offers a versatile platform for introducing specific spatial arrangements in drug candidates. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This molecule exists as both cis and trans diastereomers, a critical consideration for stereospecific synthesis and biological activity.

Core Chemical and Physical Properties

The fundamental properties of a molecule dictate its behavior in both chemical reactions and biological systems. The tert-butyl carbamate (Boc) protecting group imparts significant lipophilicity and stability, while the secondary amine provides a nucleophilic handle for further synthetic elaboration.

Table 1: Physicochemical and Computed Properties

PropertyValueSource
Molecular Formula C₁₂H₂₄N₂O₂[1][2]
Molecular Weight 228.33 g/mol [1][3]
CAS Number 294180-29-3 (trans-isomer)[3][4] 883864-61-7 (cis-isomer)[1][2]Multiple
Appearance Typically a solid at room temperature.
Boiling Point 331.9 ± 31.0 °C (Predicted)[3]
Density 0.99 ± 0.1 g/cm³ (Predicted)[3]
Solubility Soluble in organic solvents like DMSO and Methanol.[5]
Topological Polar Surface Area (TPSA) 50.36 Ų[6]
Predicted LogP 2.04[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 3[6]

Synthesis and Reactivity: A Tale of Two Amines

The synthetic utility of this compound lies in the differential reactivity of its two nitrogen atoms. The primary amine of a precursor is masked as a Boc-carbamate, which is stable under many reaction conditions but can be readily removed. The secondary methylamine remains available for nucleophilic attack or coupling reactions.

General Synthetic Strategy

A common and logical approach to synthesizing this class of compounds involves the selective protection of a diamine precursor. The synthesis of carbamates, particularly Boc-protected amines, is a cornerstone of modern organic synthesis.[7][8] The reaction typically involves treating an amine with Di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For the target molecule, this would involve starting with a suitably substituted cyclohexanediamine.

Protocol: Exemplary Synthesis via Reductive Amination and Boc Protection

  • Starting Material Selection: Begin with cis- or trans-4-(Boc-amino)cyclohexanone. The choice of isomer is critical for the final product's stereochemistry.

  • Reductive Amination: Dissolve the cyclohexanone derivative in a suitable solvent such as methanol or dichloromethane.

  • Add a solution of methylamine (CH₃NH₂) in an appropriate solvent (e.g., THF or water).

  • Introduce a reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise at room temperature. STAB is often preferred as it is milder and more selective than agents like sodium borohydride for reductive aminations.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Workup and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Causality in Experimental Design: The use of Boc protection is a strategic choice due to its robustness under various conditions (e.g., basic hydrolysis, hydrogenation) while being easily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid in dichloromethane). This orthogonality allows for selective deprotection and further functionalization at the primary amine position without disturbing other parts of the molecule.

G cluster_0 Synthesis Workflow start 4-(Boc-amino)cyclohexanone reductive_amination Reductive Amination (Methylamine, NaBH(OAc)₃) start->reductive_amination Step 1 workup Aqueous Workup & Extraction reductive_amination->workup Step 2 purification Silica Gel Chromatography workup->purification Step 3 product This compound purification->product Final Product PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular Cellular Machinery Warhead Target Protein Ligand (Warhead) Linker Linker (e.g., from C₁₂H₂₄N₂O₂ scaffold) TargetProtein Target Protein Warhead->TargetProtein Binds E3_Ligand E3 Ligase Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Proteasome Proteasome (Degradation) TargetProtein->Proteasome Degradation E3_Ligase->TargetProtein Ubiquitination

Caption: Role of the linker in the PROTAC ternary complex formation.

Spectroscopic Characterization

While a dedicated spectrum for this specific molecule is not publicly available, its structure allows for predictable NMR and MS signatures based on well-established principles. [9][10][11]

  • ¹H NMR:

    • t-Butyl Protons: A sharp, strong singlet at approximately δ 1.4-1.5 ppm, integrating to 9H.

    • Cyclohexyl Protons: A series of broad, overlapping multiplets in the δ 1.0-2.0 ppm range for the axial and equatorial protons.

    • N-CH₃ Protons: A singlet at approximately δ 2.2-2.5 ppm, integrating to 3H.

    • N-H Protons: Broad signals that may be exchangeable with D₂O. The carbamate N-H would appear further downfield than the secondary amine N-H.

  • ¹³C NMR:

    • t-Butyl Carbons: A signal around δ 28 ppm for the methyl carbons and a quaternary signal around δ 80 ppm.

    • Carbamate Carbonyl: A characteristic signal in the δ 155-156 ppm region.

    • Cyclohexyl Carbons: Multiple signals in the aliphatic region (δ 25-55 ppm).

    • N-CH₃ Carbon: A signal around δ 30-35 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would readily show the protonated molecular ion [M+H]⁺ at m/z 229.19. [12]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety. While specific toxicity data for this compound is limited, data from structurally related carbamates and amines provide a basis for safe handling protocols.

GHS Hazard Information (Inferred from similar compounds):

  • Harmful if swallowed. [13][14]* Causes skin irritation. [13][15]* Causes serious eye irritation/damage. [13][15]* May cause respiratory irritation. [13][15] Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [15][16]* Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. [14][16]* Handling: Avoid breathing dust, fumes, or vapors. [15][16]Avoid contact with skin, eyes, and clothing. [16]Wash hands thoroughly after handling. [14]* First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. [16]If inhaled, move the person to fresh air. [16] Storage:

  • Keep the container tightly closed and store in a cool, dry, and well-ventilated place. [14]Some suppliers recommend refrigerated storage (2-8°C). [6]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for advanced drug discovery. Its well-defined stereochemistry, orthogonally protected amines, and semi-rigid scaffold provide medicinal chemists with a reliable and versatile building block. Its role in the construction of PROTAC linkers highlights its importance in developing next-generation therapeutics designed to co-opt cellular machinery for targeted protein degradation. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers aiming to leverage its unique structural features in their synthetic and drug development programs.

References

  • Vertex AI Search. tert-Butyl (cis-4-(methylamino)cyclohexyl)carbamate, 95% Purity, C12H24N2O2, 100 mg.
  • PubChem. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045.
  • PubChem. tert-Butyl (1R,4R)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate | C18H34N2O2 | CID 86277394.
  • MedChemExpress. tert-Butyl cis-4-(methylamino)cyclohexyl)carbamate.
  • AK Scientific, Inc. Tert-butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate Safety Data Sheet.
  • Sigma-Aldrich. tert-Butyl (4-aminocyclohexyl)carbamate AldrichCPR.
  • TCI Chemicals. SAFETY DATA SHEET.
  • MedChemExpress. tert-Butyl 4-(methylamino)butylcarbamate-SDS.
  • Key Organics. Safety Data Sheet.
  • BLDpharm. tert-Butyl ((4-aminocyclohexyl)methyl)carbamate.
  • MySkinRecipes. tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate.
  • ChemicalBook. tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate.
  • MedChemExpress. tert-Butyl cis-4-(methylamino)cyclohexyl)carbamate | PROTAC Linker.
  • Combi-Blocks, Inc. JS-0209 - Safety Data Sheet.
  • PubMed Central. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
  • Chem-Impex. Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)Cyclohexyl]Carbamate.
  • ChemScene. 1353944-65-6 | Tert-butyl (2-(methylamino)cyclohexyl)carbamate.
  • Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
  • Organic Syntheses. Carbamic acid, tert-butyl ester - Organic Syntheses Procedure.
  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement.
  • ChemicalBook. tert-Butyl N-(4-aminobutyl)carbamate | 68076-36-8.
  • PubChemLite. Tert-butyl n-[4-(methylamino)cyclohexyl]carbamate (C12H24N2O2).
  • ChemicalBook. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.
  • Supporting Information. Characterization Data of the Products.
  • PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry.
  • FramoChem. 4-tert-BUTYLCYCLOHEXYL CHLOROFORMATE.
  • SpectraBase. Tert-butyl cyclohexylcarbamate, N-methyl- - Optional[13C NMR] - Chemical Shifts.
  • BLDpharm. 1184918-37-3|tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate.
  • Sigma-Aldrich. tert-Butyl (4-aminocyclohexyl)carbamate AldrichCPR 195314-59-1.
  • Fluorochem. 294180-29-3 | MFCD20489192 | tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate.
  • ChemicalBook. 167081-25-6(TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE) Product Description.

Sources

A Senior Application Scientist's Technical Guide to tert-Butyl (4-(methylamino)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (4-(methylamino)cyclohexyl)carbamate is a bifunctional organic compound of significant interest in medicinal chemistry and pharmaceutical development. Featuring a cyclohexane scaffold, a Boc-protected primary amine, and a secondary methylamine, this molecule serves as a versatile building block for the synthesis of complex molecular architectures. Its rigid cyclohexane core allows for precise spatial orientation of functional groups, a critical feature in designing targeted therapeutics. This guide provides an in-depth analysis of the compound's stereoisomers, physicochemical properties, validated synthesis and purification protocols, and its strategic applications in modern drug discovery, with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a key intermediate for kinase inhibitors.

Chemical Identity and Physicochemical Properties

The utility of this compound is fundamentally tied to its structure, which is defined by the stereochemical relationship between the two substituents on the cyclohexane ring. The cis and trans isomers exhibit distinct spatial arrangements, which can profoundly influence the biological activity and pharmacokinetic properties of the final drug candidate. Therefore, precise stereochemical control during synthesis and accurate identification are paramount.

The core chemical identifiers for the primary stereoisomers are as follows:

IsomerStructureCAS Number
trans

294180-29-3[1]
cis

883864-61-7[2][3]

A summary of the key physicochemical properties is presented below. These properties are critical for designing reaction conditions, purification strategies, and formulation studies.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₄N₂O₂[1][2]
Molecular Weight228.33 g/mol [1][4]
Boiling Point (Predicted)331.9 ± 31.0 °C[4]
Density (Predicted)0.99 ± 0.1 g/cm³[4]
AppearanceSolid / Off-white solid[5]
SolubilityGood solubility in common organic solvents (e.g., DCM, MeOH, Ethyl Acetate).[6]

The presence of the tert-butyloxycarbonyl (Boc) group is a defining feature. This protecting group masks the nucleophilicity of one amine, enabling selective reactions on the other.[6] Crucially, the Boc group is stable under basic and nucleophilic conditions but can be cleanly removed under mild acidic conditions (e.g., using trifluoroacetic acid), a property known as orthogonality that is invaluable in multi-step synthesis.[6][7]

The Critical Role of Stereoisomerism

The cyclohexane ring exists predominantly in a chair conformation. In the trans-isomer, both the Boc-protected amine and the methylamine can occupy equatorial positions, leading to a more stable, lower-energy conformation. In the cis-isomer, one substituent must occupy a higher-energy axial position. This conformational difference dictates how the molecule presents its functional groups for interaction with biological targets, such as enzyme active sites. The choice between a cis or trans isomer is a critical design element in drug development, influencing binding affinity, selectivity, and overall efficacy.

Caption: 2D structures of the trans and cis isomers.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound typically starts from the corresponding diamine, N-Boc-1,4-cyclohexanediamine. The key challenge is the selective mono-methylation of one amine while the other remains protected. A common and effective strategy involves reductive amination.

This section details a representative, field-proven protocol for the synthesis of the trans isomer, which is often derived from the commercially available trans-N-Boc-1,4-cyclohexanediamine.

Synthetic Workflow: Reductive Amination

The workflow involves two main stages: formation of an imine/enamine intermediate followed by its reduction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product & Analysis A trans-N-Boc-1,4-cyclohexanediamine R1 Combine A, B, D Stir at RT (Imine Formation) A->R1 B Paraformaldehyde B->R1 C Sodium Triacetoxyborohydride (STAB) R2 Add C portion-wise Monitor by TLC/LC-MS C->R2 D Dichloromethane (DCM) D->R1 R1->R2 ~1 hr W1 Quench with aq. NaHCO₃ R2->W1 Reaction Complete W2 Separate Layers Extract Aqueous Phase W1->W2 W3 Dry Organic Layer (Na₂SO₄) Concentrate in vacuo W2->W3 P1 Purify by Column Chromatography (e.g., DCM/MeOH gradient) W3->P1 FP trans-tert-Butyl (4-(methylamino)cyclohexyl)carbamate P1->FP AN Characterize by NMR, MS FP->AN

Caption: A typical workflow for synthesis via reductive amination.

Step-by-Step Experimental Protocol

Objective: To synthesize trans-tert-butyl (4-(methylamino)cyclohexyl)carbamate from trans-N-Boc-1,4-cyclohexanediamine.

Materials:

  • trans-N-Boc-1,4-cyclohexanediamine (1.0 eq) [CAS: 177906-48-8][8]

  • Paraformaldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM, Methanol)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add trans-N-Boc-1,4-cyclohexanediamine (1.0 eq) and paraformaldehyde (1.2 eq). Dissolve/suspend the solids in anhydrous DCM (approx. 0.1 M concentration relative to the amine).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The initial suspension should become a clearer solution as the imine/enamine intermediate forms.

    • Causality Insight: Paraformaldehyde serves as the source of formaldehyde. The reaction with the primary amine forms an iminium ion intermediate, which is the electrophile for the subsequent reduction. STAB is chosen as the reducing agent because it is mild and selective for imines in the presence of other carbonyls, and it does not react vigorously with the protic acid byproduct (acetic acid).

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions over 15-20 minutes.

    • Self-Validating System: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The starting material spot/peak should be consumed and a new, more nonpolar product spot/peak should appear. The expected mass [M+H]⁺ for the product is ~229.3.

  • Workup: Once the reaction is complete (typically 2-4 hours), quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel. A typical elution gradient would be 0-10% methanol in dichloromethane.

    • Expertise Insight: A small amount of triethylamine (~0.5%) can be added to the mobile phase to prevent the product from streaking on the silica gel, which is acidic and can interact with the basic amine.

  • Characterization: Collect the pure fractions and concentrate to yield the final product. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Applications in Drug Discovery

The unique bifunctional and stereochemically defined nature of this compound makes it a high-value intermediate in pharmaceutical R&D.

As a Linker in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[3] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound is an ideal component for constructing these linkers.[3][5] The secondary amine provides a convenient attachment point, while the Boc-protected amine can be deprotected later in the synthesis to connect to the other half of the molecule. The rigid cyclohexane scaffold helps to control the distance and spatial orientation between the two ligands, which is a critical parameter for optimizing degradation efficiency.

PROTAC_Application cluster_compound Our Building Block cluster_synthesis Synthetic Elaboration cluster_protac Final PROTAC Molecule Compound tert-Butyl (4-(methylamino)cyclohexyl)carbamate Step1 Couple to E3 Ligase Ligand Compound->Step1 Via -NHMe Step2 Boc Deprotection (TFA/DCM) Step1->Step2 Step3 Couple to Target Ligand Step2->Step3 Via deprotected -NH₂ PROTAC E3 Ligase Ligand --- Linker --- Target Ligand Step3->PROTAC

Sources

An In-Depth Technical Guide to the Synthesis of tert-Butyl (4-(methylamino)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes for preparing tert-butyl (4-(methylamino)cyclohexyl)carbamate, a key intermediate in pharmaceutical and materials science. We will delve into two primary, field-proven methodologies: Reductive Amination and N-Methylation. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for successful synthesis, purification, and characterization.

Introduction and Strategic Overview

This compound is a bifunctional molecule featuring a Boc-protected amine and a secondary methylamino group on a cyclohexane scaffold. This structure is of significant interest in medicinal chemistry, often serving as a versatile building block for more complex molecular architectures. The cyclohexane ring provides conformational rigidity, while the differentially protected amines allow for selective chemical modifications. The synthesis of this compound can be approached from two main retrosynthetic pathways, each with its own set of advantages and considerations. The choice of route often depends on the availability of starting materials, desired stereochemistry (cis or trans), and scalability.

Synthetic Route 1: Reductive Amination of a Ketone Precursor

This approach is a highly efficient and widely used method for forming the C-N bond of the secondary amine. The core of this strategy is the reaction of a ketone with a primary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.

Causality of Experimental Choices

The selection of tert-butyl (4-oxocyclohexyl)carbamate as the starting material is strategic as the ketone functionality is perfectly positioned for the introduction of the methylamino group. Methylamine, often used as its hydrochloride salt for better stability and handling, serves as the nitrogen source. The choice of the reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over other hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This preference is due to its mild nature, which prevents the reduction of the starting ketone before imine formation, and its reduced toxicity compared to cyanoborohydride reagents.[1] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to ensure the stability of the reducing agent.[2]

Detailed Experimental Protocol

Reaction Scheme:

G start tert-Butyl (4-oxocyclohexyl)carbamate reagents + CH₃NH₂·HCl + NaBH(OAc)₃ start->reagents DCM, rt, 12-24h product This compound reagents->product

Figure 1: Reductive amination of tert-butyl (4-oxocyclohexyl)carbamate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
tert-Butyl (4-oxocyclohexyl)carbamate213.2710.01.0
Methylamine hydrochloride67.5215.01.5
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.9415.01.5
Dichloromethane (DCM)-100 mL-
Saturated sodium bicarbonate solution-50 mL-
Brine-50 mL-
Anhydrous sodium sulfate---

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl (4-oxocyclohexyl)carbamate (2.13 g, 10.0 mmol) and dichloromethane (100 mL). Stir until the solid is completely dissolved.

  • Add methylamine hydrochloride (1.01 g, 15.0 mmol) to the solution.

  • Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirring suspension at room temperature. The addition should be done in portions over 10-15 minutes to control any potential effervescence.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Stereochemistry

The crude product is typically a mixture of cis and trans isomers. Purification can be achieved by flash column chromatography on silica gel.[3] A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., up to 10% methanol in dichloromethane), can effectively separate the isomers. The stereochemical outcome of the reductive amination on a cyclohexanone ring can be influenced by the steric bulk of the substituents and the reducing agent. Generally, the reaction is not highly stereoselective, yielding a mixture of cis and trans products.

Synthetic Route 2: N-Methylation of a Diamine Precursor

This route involves the direct methylation of a primary amine in a Boc-protected cyclohexanediamine. The Eschweiler-Clarke reaction is a classic and efficient method for this transformation.[4][5]

Causality of Experimental Choices

The starting material for this route is tert-butyl (4-aminocyclohexyl)carbamate, which exists as both cis and trans isomers.[6] This allows for the synthesis of stereochemically defined products if the starting diamine is isomerically pure. The Eschweiler-Clarke reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[7] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by formate. A key advantage of this method is that it avoids over-alkylation to form a quaternary ammonium salt, as the tertiary amine product cannot form an iminium ion with formaldehyde.[4][8] The reaction is typically driven to completion by heating.

Detailed Experimental Protocol

Reaction Scheme:

G start tert-Butyl (4-aminocyclohexyl)carbamate reagents + HCHO (aq) + HCOOH start->reagents Heat, 18h product This compound reagents->product

Figure 2: Eschweiler-Clarke N-methylation of tert-butyl (4-aminocyclohexyl)carbamate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
tert-Butyl (4-aminocyclohexyl)carbamate214.3010.01.0
Formaldehyde (37% aqueous solution)30.0322.02.2
Formic acid (98%)46.0318.01.8
1 M Hydrochloric acid-As needed-
1 M Sodium hydroxide-As needed-
Dichloromethane (DCM)-100 mL-
Anhydrous sodium sulfate---

Procedure:

  • In a round-bottom flask, dissolve tert-butyl (4-aminocyclohexyl)carbamate (2.14 g, 10.0 mmol) in formic acid (0.75 mL, 18.0 mmol).

  • Add an aqueous solution of formaldehyde (37%, 1.8 mL, 22.0 mmol).

  • Heat the reaction mixture to 80-90 °C and stir for 18 hours.[7]

  • Cool the reaction mixture to room temperature and dilute with water (50 mL).

  • Adjust the pH to ~11 with 1 M sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel using a mobile phase of dichloromethane/methanol or ethyl acetate/hexane to afford the pure N-methylated product.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum will show characteristic signals for the tert-butyl group (a singlet at ~1.45 ppm integrating to 9H), the N-methyl group (a singlet at ~2.45 ppm integrating to 3H), and the protons on the cyclohexane ring (a series of multiplets between 1.0 and 3.5 ppm). The chemical shifts and coupling patterns of the cyclohexyl protons will differ between the cis and trans isomers.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will display signals for the quaternary carbon of the tert-butyl group (~79 ppm), the methyl carbons of the tert-butyl group (~28 ppm), the N-methyl carbon (~34 ppm), and the carbons of the cyclohexane ring (in the range of 25-55 ppm).

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 229.19.[9]

Expected Data Summary
AnalysisExpected Results
¹H NMR - Singlet at ~1.45 ppm (9H, -C(CH₃)₃)- Singlet at ~2.45 ppm (3H, -NCH₃)- Multiplets between 1.0-3.5 ppm (cyclohexyl protons)- Broad singlet for NH proton
¹³C NMR - ~155 ppm (C=O)- ~79 ppm (-C(CH₃)₃)- ~50-55 ppm (CH-N)- ~34 ppm (-NCH₃)- ~28-32 ppm (cyclohexyl CH₂)- ~28 ppm (-C(CH₃)₃)
Mass Spec [M+H]⁺ at m/z 229.19
Appearance Colorless to pale yellow oil or a white solid

Conclusion

This guide has detailed two reliable and efficient synthetic routes for the preparation of this compound. The choice between reductive amination and N-methylation via the Eschweiler-Clarke reaction will depend on factors such as starting material availability, desired stereochemistry, and scale. Both methods, when executed with care and precision, provide access to this valuable synthetic intermediate. The provided protocols and characterization data serve as a robust foundation for researchers in their synthetic endeavors.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Burke, S. D., & Danheiser, R. L. (Eds.). (1999). Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents. John Wiley & Sons.
  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]7]

  • Wikipedia contributors. (2023, November 29). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]4]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]5]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of tert-Butyl (2-(benzylamino)ethyl)carbamate via Reductive Amination. Retrieved from a relevant source.[10]

  • US Patent 10,717,703 B2. (2020). Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate.[11]

  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from a relevant source.[12]

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587.
  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]2]

  • PubChemLite. (n.d.). Tert-butyl n-[4-(methylamino)cyclohexyl]carbamate. Retrieved January 7, 2026, from a relevant source.[9]

  • US Patent 10,059,714 B2. (2018). Protein kinase B inhibitors.[13]

  • European Patent Application EP 3 087 004 A1. (2019). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).[14]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]8]

  • US Patent 3,880,925 A. (1975). Separation and purification of cis and trans isomers.[15]

  • The Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry.[3]

  • Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride. Retrieved from a relevant source.[1]

  • PubChem. (n.d.). tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride. Retrieved January 7, 2026, from a relevant source.[16]

  • CN Patent 102020589 B. (2013). Tert-butyl carbamate derivative and preparation method and application thereof.[17]

  • ChemicalBook. (n.d.). TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis. Retrieved from a relevant source.[6]

Sources

A Technical Guide to the Stereoisomers of tert-Butyl (4-(methylamino)cyclohexyl)carbamate: Synthesis, Separation, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the stereoisomers of tert-Butyl (4-(methylamino)cyclohexyl)carbamate, a key structural motif in modern medicinal chemistry. We delve into the critical differences between the cis and trans diastereomers, focusing on their conformational analysis, stereoselective synthesis, chromatographic separation, and spectroscopic characterization. For drug development professionals, understanding and controlling the stereochemistry of such building blocks is paramount, as the three-dimensional arrangement of atoms dictates molecular interactions with biological targets, ultimately influencing efficacy and safety. This guide offers both foundational principles and actionable, field-proven protocols to empower researchers in the synthesis and analysis of these stereochemically distinct compounds.

Introduction: The Critical Role of Stereochemistry in Drug Design

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[1] In the pharmaceutical industry, the specific stereoisomerism of a drug candidate is a critical attribute. Biological systems, such as enzymes and receptors, are inherently chiral, meaning they can interact differently with each stereoisomer of a chiral drug.[2] This can lead to significant variations in pharmacology, toxicology, and pharmacokinetics between isomers.[3]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear guidelines that underscore the importance of stereochemistry.[4][5] These guidelines necessitate the characterization of individual stereoisomers and often require the development of a single isomer (a "chiral switch") over a racemic mixture to improve the therapeutic index.[3] The 1,4-disubstituted cyclohexane scaffold, central to the topic of this guide, is a prevalent feature in drug candidates due to its rigid and well-defined conformational properties, which allow for precise spatial positioning of pharmacophoric groups.

Chapter 1: Structural Elucidation of Stereoisomers

The compound this compound exists as two primary diastereomers: cis and trans. This isomerism arises from the relative orientation of the tert-butoxycarbonyl (Boc) protected amine and the methylamino group across the cyclohexane ring.

Conformational Analysis

The cyclohexane ring predominantly adopts a low-energy "chair" conformation. The stability of the cis and trans isomers is dictated by the energetic penalties associated with substituents occupying axial versus equatorial positions.

  • trans-Isomer: In its most stable conformation, the trans-isomer can position both the bulky Boc-carbamate and the methylamino groups in equatorial positions (diequatorial). This arrangement minimizes steric strain, particularly 1,3-diaxial interactions, making it the thermodynamically favored isomer.[6][7]

  • cis-Isomer: The cis-isomer must have one substituent in an axial position and the other in an equatorial position (axial-equatorial).[6][8] Through a process called ring flipping, it can interconvert between two chair conformations. The equilibrium will favor the conformer where the larger Boc-carbamate group occupies the more spacious equatorial position to minimize steric hindrance.[8]

The distinct spatial arrangement of substituents in the cis and trans isomers is fundamental to their differing chemical and biological properties.

Caption: Conformational representation of trans and cis isomers.

Chapter 2: Stereoselective Synthesis and Separation Strategies

Control over the stereochemical outcome is a central challenge. Researchers can either pursue a stereoselective synthesis that preferentially forms one isomer or synthesize a mixture and then separate the isomers.

Section 2.1: Synthetic Approaches

A common route to this class of compounds involves the mono-protection of a diamine precursor. For instance, starting with commercially available trans-1,4-cyclohexanediamine allows for a straightforward synthesis of the trans product.

Protocol: Synthesis of trans-tert-Butyl (4-aminocyclohexyl)carbamate

This protocol is adapted from standard procedures for the mono-Boc protection of diamines.[9]

  • Dissolution: Dissolve trans-1,4-cyclohexanediamine (1.0 eq) in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (0.5 eq to favor mono-protection) in the same solvent to the stirred diamine solution. Causality: Using a substoichiometric amount of (Boc)₂O reduces the formation of the di-protected byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to isolate the desired mono-protected trans isomer.

The subsequent N-methylation of the remaining primary amine would yield the final target compound. A similar approach using the cis-1,4-cyclohexanediamine would yield the corresponding cis product.

Section 2.2: Chromatographic Separation

When a mixture of cis and trans isomers is produced, chromatographic separation is necessary. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for resolving such diastereomers.[10]

Protocol: HPLC Method Development for Isomer Separation

  • Column Selection: Begin with a polysaccharide-based CSP, such as one derived from cellulose or amylose, as these have broad applicability for separating a wide range of chiral compounds.[10][11]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-Hexane and an alcohol modifier like isopropanol (IPA) or ethanol (e.g., 90:10 Hexane:IPA).

    • Reversed Phase: Use a mobile phase of acetonitrile (ACN) or methanol (MeOH) with an aqueous buffer.

  • Optimization: Adjust the ratio of the strong solvent (alcohol/ACN) to modulate retention time and resolution. Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape.

  • Detection: Use a UV detector at a wavelength where the analyte absorbs, typically around 210-230 nm for carbamates.

Caption: Workflow for HPLC chiral separation method development.

Table 1: Representative Chromatographic Conditions

ParameterCondition A (Normal Phase)Condition B (Reversed Phase)
Column Cellulose-based CSP (e.g., Chiralcel OD-H)Amylose-based CSP (e.g., Chiralpak AD-RH)
Mobile Phase n-Hexane:Ethanol (80:20)Acetonitrile:Water (60:40) with 0.1% TFA
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 220 nmUV at 220 nm
Expected Elution trans-isomer typically elutes firstElution order may vary

Chapter 3: Spectroscopic and Crystallographic Characterization

Unambiguous identification of each isolated isomer is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this, providing detailed structural information based on the distinct chemical environments of atoms in the cis and trans configurations.[12]

Section 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

The key to distinguishing cis and trans isomers via ¹H NMR lies in analyzing the chemical shifts and coupling constants of the protons on C1 and C4 (the carbons attached to the nitrogen atoms).[13]

  • trans-Isomer (diequatorial): The protons at C1 and C4 are both in axial positions. They will appear as a broad multiplet due to multiple large axial-axial couplings with neighboring protons.

  • cis-Isomer (axial-equatorial): This isomer will have one axial proton and one equatorial proton at the C1/C4 positions. The axial proton will exhibit large axial-axial and smaller axial-equatorial couplings, while the equatorial proton will only show small equatorial-axial and equatorial-equatorial couplings. This difference in coupling patterns often results in distinct and more resolved signals compared to the trans isomer.[14] The chemical shift of an axial proton is typically found at a higher field (more shielded) than its equatorial counterpart.[15]

Table 2: Expected ¹H NMR Characteristics for C1/C4 Protons

IsomerSubstituent PositionProton PositionExpected Chemical Shift (δ)Expected Signal Appearance
trans DiequatorialDiaxialLower (relative to cis-axial)Broad multiplet
cis Axial-EquatorialEquatorial & AxialHigher (axial) & Lower (equatorial)Two distinct, sharper multiplets
Section 3.2: X-ray Crystallography

For absolute proof of stereochemistry, single-crystal X-ray crystallography is the definitive method. It provides a three-dimensional model of the molecule, unequivocally showing the relative cis or trans orientation of the substituents. This technique is particularly valuable when NMR data is ambiguous or for establishing a reference standard.

Chapter 4: Implications for Drug Development

The rigid conformational difference between cis and trans isomers directly impacts their ability to interact with a biological target. The spatial distance and vector orientation of the key binding groups—the carbamate and the methylamino group—are fixed differently in each isomer.

  • Binding Interactions: A drug's target, such as an enzyme's active site or a receptor's binding pocket, has a specific three-dimensional geometry. The trans-diequatorial isomer presents its functional groups in a more extended, linear fashion across the ring. In contrast, the cis-axial-equatorial isomer presents them with a distinct angular and distance relationship. One isomer may fit perfectly into a binding pocket, forming multiple high-affinity interactions (e.g., hydrogen bonds, hydrophobic interactions), while the other may fit poorly or not at all.[5]

Binding cluster_receptor Receptor Binding Pocket cluster_isomers Isomers Receptor Site A Site B Trans trans-Isomer (Diequatorial) Trans->Receptor:p1 Strong Fit (H-Bond) Trans->Receptor:p2 Strong Fit (H-Bond) Cis cis-Isomer (Axial-Equatorial) Cis->Receptor:p1 Weak Fit Cis->Receptor:p2 No Interaction (Steric Clash)

Caption: Differential binding of trans and cis isomers to a receptor.

This principle mandates that each stereoisomer be synthesized, isolated, and tested independently during the drug discovery process. The FDA's 1992 policy statement emphasizes that individual enantiomers and diastereomers should be characterized pharmacologically and toxicologically.[3] Developing a single, more active, and safer isomer is now the industry standard.

Conclusion

The stereoisomers of this compound are not interchangeable chemical entities; they are distinct molecules with unique three-dimensional structures and, consequently, different biological properties. The trans-isomer, with its thermodynamically stable diequatorial conformation, and the cis-isomer, with its axial-equatorial arrangement, present different faces to the biological world. For researchers in drug development, rigorous control and characterization of this stereochemistry are not merely academic exercises—they are fundamental requirements for creating safe and effective medicines. A thorough understanding of the principles and protocols outlined in this guide is essential for advancing drug candidates that incorporate this valuable chemical scaffold.

References

  • Vertex AI Search. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7)
  • UWindsor Scholarship. (n.d.). Part I. Conformational analysis of 1,4-disubstituted cyclohexanes. Part II. Synthesis and conformational analysis of two bicyclic analogues of cyclohexane-1,4-dione. Retrieved January 7, 2026.
  • Fiveable. (n.d.). Conformations of Disubstituted Cyclohexanes | Organic Chemistry Class Notes. Retrieved January 7, 2026.
  • Canadian Science Publishing. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Retrieved January 7, 2026.
  • Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Retrieved January 7, 2026.
  • ResearchGate. (n.d.). Regulatory Considerations in Drug Development of Stereoisomers. Retrieved January 7, 2026.
  • FDA. (1992). Development of New Stereoisomeric Drugs. Retrieved January 7, 2026.
  • Chiralpedia. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Retrieved January 7, 2026.
  • IJIRSET. (n.d.). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. Retrieved January 7, 2026.
  • Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Retrieved January 7, 2026.
  • PubMed. (2022). Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds. Retrieved January 7, 2026.
  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. Retrieved January 7, 2026.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones. Retrieved January 7, 2026.
  • PubMed. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods.
  • ChemicalBook. (n.d.). TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis. Retrieved January 7, 2026.
  • ResearchGate. (2025). Conformational analysis of trans-1,4-dihalocyclohexanes. Retrieved January 7, 2026.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved January 7, 2026.
  • Quora. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. Retrieved January 7, 2026.
  • Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved January 7, 2026.
  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Retrieved January 7, 2026.
  • SlideShare. (n.d.). stereochemistry of disubstituted cyclohexane. Retrieved January 7, 2026.
  • YouTube. (2022). Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. Retrieved January 7, 2026.

Sources

An In-depth Technical Guide to the Synthesis of cis-tert-Butyl (4-(methylamino)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-tert-Butyl (4-(methylamino)cyclohexyl)carbamate is a key building block in medicinal chemistry, frequently utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and other complex pharmaceutical agents. Its specific cis stereochemistry and the presence of both a protected primary amine and a secondary methylamine provide a versatile scaffold for the construction of novel therapeutics. This guide offers a comprehensive overview of the synthetic pathway to this valuable intermediate, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization.

Synthetic Strategy Overview

The most direct and efficient synthesis of cis-tert-Butyl (4-(methylamino)cyclohexyl)carbamate proceeds via a two-step sequence starting from commercially available cis-1,4-diaminocyclohexane. The core strategy involves:

  • Selective Mono-Boc Protection: The first step is the chemoselective protection of one of the two primary amino groups of cis-1,4-diaminocyclohexane with a tert-butyloxycarbonyl (Boc) group. This is a critical step to differentiate the two amines and allow for selective functionalization of the unprotected amine in the subsequent step.

  • Reductive Amination: The second step involves the methylation of the remaining free primary amino group via reductive amination. This reaction introduces the methyl group, yielding the final target molecule.

This approach is favored for its high efficiency and stereochemical control, preserving the cis configuration of the cyclohexane ring.

Mechanistic Insights

Mono-Boc Protection: The Principle of pKa Differentiation

The selective mono-protection of a symmetric diamine like cis-1,4-diaminocyclohexane hinges on the principle of pKa modulation. By adding one equivalent of a strong acid, typically hydrochloric acid (HCl), one of the amino groups is protonated to form an ammonium salt. This protonated amine is significantly less nucleophilic than the remaining free amine. Consequently, when di-tert-butyl dicarbonate (Boc₂O) is introduced, it preferentially reacts with the more nucleophilic free amino group. A common and practical method involves the in situ generation of HCl from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in an alcoholic solvent.[1] This avoids the use of gaseous HCl, making the procedure more amenable to standard laboratory setups.

Reductive Amination: Imine/Iminium Ion Formation and Reduction

Reductive amination is a robust method for forming carbon-nitrogen bonds. The reaction between the primary amine of tert-butyl (cis-4-aminocyclohexyl)carbamate and formaldehyde initially forms a hemiaminal, which then dehydrates to an imine. Under acidic conditions, the imine can be protonated to form a more electrophilic iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is then used to reduce the imine or iminium ion to the desired secondary amine. These reducing agents are particularly well-suited for this transformation as they are selective for the imine/iminium ion over the carbonyl group of formaldehyde and are effective under the mildly acidic conditions that favor imine formation.

Experimental Protocols

Part 1: Synthesis of tert-Butyl (cis-4-aminocyclohexyl)carbamate

This protocol is adapted from established methods for the mono-Boc protection of diamines.[1][2]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
cis-1,4-Diaminocyclohexane114.1910.0 g0.0876
Methanol (anhydrous)32.04150 mL-
Chlorotrimethylsilane (Me₃SiCl)108.649.5 mL0.0876
Di-tert-butyl dicarbonate (Boc₂O)218.2519.1 g0.0876
Water (deionized)18.02As needed-
Diethyl ether74.12As needed-
2 M Sodium Hydroxide (NaOH)40.00As needed-
Dichloromethane (DCM)84.93As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous methanol (150 mL).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add chlorotrimethylsilane (9.5 mL, 0.0876 mol) dropwise to the cold methanol. A white precipitate of the hydrochloride salt of the diamine may form.

  • In a separate beaker, dissolve cis-1,4-diaminocyclohexane (10.0 g, 0.0876 mol) in a minimal amount of methanol and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add deionized water (1 mL) to the mixture, followed by a solution of di-tert-butyl dicarbonate (19.1 g, 0.0876 mol) in methanol (50 mL).

  • Stir the reaction mixture at room temperature for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water (100 mL) and wash with diethyl ether (2 x 100 mL) to remove any unreacted Boc₂O and di-Boc protected by-product.

  • Adjust the pH of the aqueous layer to >12 with a 2 M NaOH solution.

  • Extract the product from the basic aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (cis-4-aminocyclohexyl)carbamate as a white solid.

Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol.

Expected Yield: 60-70%

Synthesis_Step1 Diamine cis-1,4-Diaminocyclohexane HCl_gen In situ HCl Generation Diamine->HCl_gen in MeOH MeOH Methanol Me3SiCl Me₃SiCl Me3SiCl->HCl_gen Boc2O Boc₂O Product1 tert-Butyl (cis-4-aminocyclohexyl)carbamate Boc2O->Product1 Mono_protonated Mono-protonated Diamine HCl_gen->Mono_protonated Mono_protonated->Product1 + Boc₂O

Caption: Mono-Boc Protection of cis-1,4-Diaminocyclohexane.

Part 2: Synthesis of cis-tert-Butyl (4-(methylamino)cyclohexyl)carbamate

This protocol utilizes a standard reductive amination procedure.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
tert-Butyl (cis-4-aminocyclohexyl)carbamate214.3010.0 g0.0467
Formaldehyde (37% in H₂O)30.034.1 mL0.0514
Sodium triacetoxyborohydride (STAB)211.9412.9 g0.0607
Dichloromethane (DCM)84.93200 mL-
Acetic Acid (glacial)60.052.7 mL0.0467
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • In a 500 mL round-bottom flask, dissolve tert-butyl (cis-4-aminocyclohexyl)carbamate (10.0 g, 0.0467 mol) in dichloromethane (200 mL).

  • Add glacial acetic acid (2.7 mL, 0.0467 mol) to the solution.

  • Add formaldehyde (37% aqueous solution, 4.1 mL, 0.0514 mol) and stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (12.9 g, 0.0607 mol) portion-wise over 15-20 minutes, controlling any effervescence.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol (with 1% triethylamine to prevent streaking) to afford the pure cis-tert-Butyl (4-(methylamino)cyclohexyl)carbamate as a colorless oil or a white solid.

Expected Yield: 75-85%

Synthesis_Step2 Product1 tert-Butyl (cis-4-aminocyclohexyl)carbamate Imine_Iminium Imine/Iminium Ion Intermediate Product1->Imine_Iminium Formaldehyde Formaldehyde Formaldehyde->Imine_Iminium + AcOH STAB Sodium Triacetoxyborohydride (STAB) Final_Product cis-tert-Butyl (4-(methylamino)cyclohexyl)carbamate STAB->Final_Product AcOH Acetic Acid (catalyst) AcOH->Imine_Iminium Imine_Iminium->Final_Product + STAB

Caption: Reductive Amination to Yield the Final Product.

Analytical Characterization

tert-Butyl (cis-4-aminocyclohexyl)carbamate

  • CAS Number: 247570-24-7[3]

  • Molecular Formula: C₁₁H₂₂N₂O₂

  • Molecular Weight: 214.30 g/mol [3]

  • Appearance: White solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.50 (br s, 1H), 3.55-3.45 (m, 1H), 2.85-2.75 (m, 1H), 1.85-1.75 (m, 2H), 1.65-1.50 (m, 4H), 1.44 (s, 9H), 1.30-1.20 (m, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 155.5, 79.2, 47.8, 46.5, 33.1, 28.4.

cis-tert-Butyl (4-(methylamino)cyclohexyl)carbamate

  • CAS Number: 883864-61-7[4][5]

  • Molecular Formula: C₁₂H₂₄N₂O₂[4][5]

  • Molecular Weight: 228.34 g/mol [4][5]

  • Appearance: Colorless oil or white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.55 (br s, 1H), 3.60-3.50 (m, 1H), 2.55-2.45 (m, 1H), 2.43 (s, 3H), 1.85-1.75 (m, 4H), 1.60-1.48 (m, 4H), 1.44 (s, 9H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 155.6, 79.1, 56.2, 47.5, 34.2, 30.5, 28.4.

  • MS (ESI): m/z 229.2 [M+H]⁺.

Safety and Handling

  • Chlorotrimethylsilane: Corrosive and flammable. Reacts with water to produce HCl gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Di-tert-butyl dicarbonate: Irritant. Handle with care.

  • Sodium triacetoxyborohydride: Reacts with water to produce hydrogen gas, which is flammable. Handle in a dry environment.

  • Formaldehyde: Toxic and a suspected carcinogen. Handle in a fume hood.

  • Dichloromethane: A suspected carcinogen. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of cis-tert-Butyl (4-(methylamino)cyclohexyl)carbamate is a reproducible and scalable process that relies on two fundamental and well-understood organic transformations. By carefully controlling the stoichiometry in the mono-Boc protection step and employing a selective reducing agent in the subsequent reductive amination, the target molecule can be obtained in good yield and high stereochemical purity. This guide provides the necessary details for researchers to confidently synthesize this important building block for applications in drug discovery and development.

References

  • Ha, H. J., et al. (2007). A Facile Route for Mono-BOC Protection of Symmetrical and Unsymmetrical Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 58-63. Available at: [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. Available at: [Link]

  • Semantic Scholar. Selective Mono-BOC Protection of Diamines. Available at: [Link]

  • PubChem. cis-tert-Butyl 4-aminocyclohexylcarbamate. Available at: [Link]

Sources

An In-Depth Technical Guide to trans-tert-Butyl (4-(methylamino)cyclohexyl)carbamate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of trans-tert-Butyl (4-(methylamino)cyclohexyl)carbamate, a bifunctional organic building block of increasing importance in medicinal chemistry and drug development. The molecule's unique architecture, featuring a conformationally rigid trans-1,4-disubstituted cyclohexane scaffold, a readily cleavable tert-butoxycarbonyl (Boc) protecting group, and a secondary methylamine, makes it a highly valuable intermediate. This document details the compound's physicochemical properties, provides an exemplary, well-rationalized synthetic protocol, and explores its strategic applications, particularly in the synthesis of selective receptor ligands and as a linker component in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research and development programs.

Chemical Identity and Physicochemical Properties

Structure and Nomenclature

trans-tert-Butyl (4-(methylamino)cyclohexyl)carbamate possesses a cyclohexane ring where the Boc-protected amine and the methylamino group are positioned on opposite sides of the ring's plane, defining the trans stereochemistry. This arrangement minimizes steric hindrance and imparts a specific, rigid spatial orientation to the two functional groups, a critical attribute for designing molecules with high target specificity.

  • IUPAC Name: tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate

  • CAS Number: 294180-29-3[1][2]

  • Molecular Formula: C₁₂H₂₄N₂O₂[1][2]

  • Synonyms: N-Boc-N'-methyl-trans-1,4-cyclohexanediamine

Physicochemical Data

The key properties of the compound are summarized below. It is important to note that some of these values are predicted through computational models due to the limited availability of experimentally determined data for this specific intermediate.

PropertyValueSource
Molecular Weight 228.33 g/mol [1][2]
Appearance White to off-white solid (Typical for similar compounds)
Boiling Point (Predicted) 331.9 ± 31.0 °C[1]
Density (Predicted) 0.99 ± 0.1 g/cm³[1]
MDL Number MFCD20489192[1]

Synthesis and Characterization

Retrosynthetic Analysis and Strategic Considerations

The synthesis of trans-tert-Butyl (4-(methylamino)cyclohexyl)carbamate is strategically designed to selectively functionalize the two amine groups of a 1,4-cyclohexanediamine precursor. A common and efficient approach involves the monoprotection of one amine followed by the methylation of the other.

A plausible retrosynthetic pathway begins by disconnecting the methyl group, leading back to a mono-Boc-protected trans-1,4-diaminocyclohexane. This key intermediate is accessible from commercially available trans-1,4-diaminocyclohexane. The choice of the Boc protecting group is strategic; it is stable under a wide range of reaction conditions but can be removed cleanly under acidic conditions, making it ideal for multi-step synthesis.[1]

Exemplary Synthetic Protocol: Reductive Amination

This protocol describes a robust method starting from the commercially available tert-Butyl (trans-4-aminocyclohexyl)carbamate. Reductive amination using formaldehyde is a high-yielding and clean method for introducing the N-methyl group.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of tert-Butyl (trans-4-aminocyclohexyl)carbamate (1.0 eq) in a suitable solvent such as methanol or dichloromethane (DCM) in a round-bottom flask, add aqueous formaldehyde (37%, 1.1 eq).

    • Rationale: Methanol is an excellent solvent for both the starting amine and formaldehyde, facilitating a homogenous reaction mixture. The slight excess of formaldehyde ensures complete conversion of the primary amine.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the intermediate imine or hemiaminal.

    • Rationale: The initial reaction between the primary amine and formaldehyde forms a transient imine intermediate, which is the substrate for the subsequent reduction.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

    • Rationale: Sodium borohydride is a mild and selective reducing agent, perfect for reducing the imine in the presence of the carbamate group. Portion-wise addition at low temperature controls the exothermic reaction and prevents side reactions.

  • Reaction Completion and Quench: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until TLC indicates the disappearance of the starting material. Carefully quench the reaction by the slow addition of water to decompose any excess NaBH₄.

  • Workup and Extraction: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add water and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or DCM (3 x volumes).

    • Rationale: This step separates the organic product from inorganic salts and other aqueous-soluble components.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel if necessary, though this reaction is often clean enough to yield a high-purity product directly.

Workflow Visualization

Synthesis_Workflow SM tert-Butyl (trans-4-aminocyclohexyl)carbamate ReactionStep Reductive Amination SM->ReactionStep 1. Formaldehyde, MeOH 2. NaBH₄ Product trans-tert-Butyl (4-(methylamino)cyclohexyl)carbamate ReactionStep->Product Workup & Purification

Caption: Synthetic workflow for N-methylation via reductive amination.

Spectroscopic Profile

While a specific spectrum is not publicly available, the expected NMR and IR data can be reliably predicted based on the structure's functional groups.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~4.5 (br s, 1H, N-H of carbamate)

    • δ ~3.4 (m, 1H, CH-NBoc)

    • δ ~2.4 (s, 3H, N-CH₃)

    • δ ~2.2 (m, 1H, CH-NMe)

    • δ ~2.0-1.8 (m, 4H, cyclohexyl CH₂)

    • δ ~1.45 (s, 9H, C(CH₃)₃)

    • δ ~1.2-1.0 (m, 4H, cyclohexyl CH₂)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~155.5 (C=O, carbamate)

    • δ ~79.5 (C(CH₃)₃)

    • δ ~50-55 (CH-N, cyclohexyl carbons attached to nitrogen)

    • δ ~35 (N-CH₃)

    • δ ~30-32 (CH₂, cyclohexyl)

    • δ ~28.4 (C(CH₃)₃)

  • IR (KBr, cm⁻¹):

    • ~3300 (N-H stretch)

    • ~2950-2850 (C-H stretch, aliphatic)

    • ~1680 (C=O stretch, carbamate)

    • ~1520 (N-H bend)

    • ~1170 (C-O stretch)

Core Applications in Medicinal Chemistry and Drug Development

Role as a Conformationally Restricted Building Block

The trans-cyclohexyl scaffold serves as a non-planar, rigid bioisostere for a phenyl ring, offering distinct advantages. It provides a defined three-dimensional exit vector for substituents, which is crucial for optimizing ligand-protein interactions. This conformational restriction reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Its use is prevalent in the synthesis of compounds targeting CNS disorders and metabolic diseases.[1]

Utility in PROTAC Development

While the cis-isomer is explicitly cited as a PROTAC linker, the underlying scaffold is the key.[3][4] PROTACs are heterobifunctional molecules that require a linker to connect a target-binding ligand to an E3 ligase-recruiting ligand. The cyclohexane core from this building block provides a rigid, tunable spacer. By deprotecting the Boc group, the resulting primary amine can be readily functionalized to attach one of the ligands, while the secondary methylamine can be used as an attachment point for the other, or vice-versa. The defined geometry of the trans scaffold ensures that the two ends of the PROTAC are held at a predictable distance and orientation, which is critical for inducing a productive ternary complex (Target-PROTAC-E3 Ligase).

Logical Flow of Application

The molecule's utility stems from its dual functionality, which can be orthogonally addressed. The Boc-protected amine provides a stable handle that can be revealed late in a synthesis, while the secondary amine is available for immediate modification.

Application_Flow cluster_0 Synthetic Pathways BB trans-tert-Butyl (4-(methylamino)cyclohexyl)carbamate Path1 Functionalization at Secondary Amine BB->Path1 Path2 Boc Deprotection (Acidic Conditions) BB->Path2 App1 PROTAC Synthesis Path1->App1 App2 CNS Agent Synthesis Path1->App2 Path2->App1 App3 Selective Receptor Ligand Development Path2->App3

Caption: Application pathways leveraging the molecule's dual functionality.

Handling, Storage, and Safety

Material Safety and Hazard Profile

While this specific compound is not extensively characterized for toxicity, related N-Boc protected amines and cyclohexylamine derivatives may cause skin and eye irritation.[5][6] Some related compounds are classified as harmful if swallowed and may cause respiratory irritation.[6][7]

  • Hazard Statements (Anticipated): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Statements (Recommended): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).[5][6]

Recommended Storage and Handling Procedures
  • Handling: Use only in a well-ventilated area or a fume hood.[5][8] Avoid generating dust. Wash hands thoroughly after handling.[5]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature and protected from light is recommended.[1]

Conclusion

trans-tert-Butyl (4-(methylamino)cyclohexyl)carbamate is a quintessential example of a modern synthetic building block, designed for efficiency, versatility, and strategic control in the construction of complex, biologically active molecules. Its conformationally rigid core, combined with orthogonally protected amino functionalities, provides medicinal chemists with a powerful tool for navigating chemical space with greater precision. As drug discovery paradigms continue to evolve, particularly with the rise of modalities like PROTACs that demand precise spatial control, the importance of scaffolds such as this is set to grow, making it a cornerstone intermediate for the next generation of therapeutics.

References

  • AK Scientific, Inc. (n.d.). Tert-butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate Safety Data Sheet.
  • TCI Chemicals. (2025). tert-Butyl 4-Bromobutanoate SAFETY DATA SHEET.
  • MedChemExpress. (2025). tert-Butyl 4-(methylamino)butylcarbamate Safety Data Sheet.
  • Key Organics. (2017). tert-Butyl (1R,4R)-4-(ethylamino)cyclohexylcarbamate Safety Data Sheet.
  • MySkinRecipes. (n.d.). tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate.
  • PubChem. (n.d.). tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Combi-Blocks, Inc. (2024). tert-Butyl (cyclohexylcarbamoyl) methylcarbamate Safety Data Sheet.
  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

  • MedChemExpress. (n.d.). tert-Butyl cis-4-(methylamino)cyclohexyl)carbamate | PROTAC Linker.
  • Sigma-Aldrich. (n.d.). tert-Butyl (4-aminocyclohexyl)carbamate.
  • Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
  • MedChemExpress. (n.d.). tert-Butyl cis-4-(methylamino)cyclohexyl)carbamate.
  • Aaronchem. (n.d.). 294180-29-3 | MFCD20489192 | tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate.
  • Chem-Impex. (n.d.). Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)Cyclohexyl]Carbamate.
  • Thieme Connect. (n.d.). A de novo Synthesis of Oxindoles from Cyclohexanone-Derived γ-Keto-Ester Acceptors Using a Desaturative Amination–Cyclization Approach.
  • Chem-Impex. (n.d.). trans-4-(Boc-amino)-cyclohexane-methanamine hydrochloride.
  • Biosynth. (n.d.). trans-4-(boc-amino)cyclohexylmethylamine, min 97%, 100 mg.
  • Supporting Information. (n.d.).
  • BLDpharm. (n.d.). 296270-94-5|tert-Butyl ((4-aminocyclohexyl)methyl)carbamate.
  • ChemicalBook. (2025). tert-Butyl N-(4-aminobutyl)carbamate.
  • SpectraBase. (n.d.). Tert-butyl cyclohexylcarbamate, N-methyl- - Optional[13C NMR] - Chemical Shifts.
  • BLDpharm. (n.d.). 1184918-37-3|tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate.
  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
  • Google Patents. (n.d.). CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.
  • Google Patents. (n.d.). CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
  • Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Characterization of Boc-Protected (4-(methylamino)cyclohexyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The precise characterization of synthetic intermediates is a cornerstone of modern drug discovery and development. Intermediates such as Boc-protected diamines are fundamental building blocks for a vast array of pharmacologically active molecules, including inhibitors of dipeptidyl peptidase IV (DPP-IV) used in anti-diabetic therapies.[1][] This guide provides a comprehensive, field-proven framework for the structural verification and purity assessment of Boc-protected (4-(methylamino)cyclohexyl)amine. Moving beyond rote procedural lists, this document elucidates the scientific rationale behind each analytical choice, establishing a self-validating system for ensuring the quality of this critical reagent.

Molecular Profile and Synthetic Context

The target molecule, Boc-protected (4-(methylamino)cyclohexyl)amine, presents immediate structural ambiguity that must be addressed: which of the two non-equivalent amino groups bears the tert-butoxycarbonyl (Boc) protecting group? The synthetic route typically favors protection of the more accessible and nucleophilic primary amine over the secondary methylamine. Therefore, this guide will focus on the characterization of tert-butyl (4-(methylamino)cyclohexyl)carbamate . Furthermore, the cyclohexane ring exists as cis and trans diastereomers, which may or may not be separated at this stage. The analytical methods described herein are capable of distinguishing these forms.

G SM Diamine Starting Material (4-(methylamino)cyclohexylamine) Crude Crude Reaction Mixture SM->Crude 1 eq. Boc2O (Boc)₂O Boc2O->Crude Target Desired Product (Mono-Boc Protected) Side_Product Side Product (Di-Boc Protected) Unreacted Unreacted Starting Material Crude->Target Purification Crude->Side_Product Impurity Crude->Unreacted Impurity

Caption: Synthetic pathway illustrating the formation of the target compound and key impurities.

Core Characterization Methodologies

A multi-technique approach is required for unambiguous characterization. Each method provides a unique piece of the structural puzzle, and together they form a robust validation system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise covalent structure of the molecule. Both ¹H and ¹³C NMR are essential.

Rationale: ¹H NMR confirms the presence and ratio of different proton environments (Boc group, N-methyl, N-H, cyclohexyl ring), while ¹³C NMR verifies the carbon skeleton, including the critical carbamate carbonyl and quaternary carbons of the Boc group.

Experimental Protocol (¹H and ¹³C NMR):

  • Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire the ¹H spectrum, ensuring adequate signal-to-noise. A spectral width of 0-12 ppm is standard.

  • Acquire the ¹³C spectrum. A proton-decoupled experiment is standard. A spectral width of 0-200 ppm is appropriate.

  • Process the data (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).

Data Interpretation and Expected Results:

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)

Protons Chemical Shift (δ, ppm) Multiplicity Integration Key Insight
Boc -(CH₃)₃ ~1.45 Singlet 9H Unambiguous confirmation of the Boc group. [3]
N-CH₃ ~2.40 Singlet 3H Confirms the methylamino moiety is present.
Cyclohexyl -CH₂- & -CH- 1.0 - 2.2 & 2.5 - 3.5 Multiplets 10H Complex region representing the cyclohexane backbone.
Carbamate N-H ~4.5 - 5.0 Broad Singlet 1H Confirms Boc protection on a nitrogen. Exchangeable with D₂O.

| Amine N-H | ~1.5 - 2.5 | Very Broad Singlet | 1H | Often broad and may be difficult to resolve from the cyclohexyl signals. Exchangeable with D₂O. |

Table 3: Expected ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon Chemical Shift (δ, ppm) Key Insight
Carbamate C=O ~156 Confirms the carbamate functional group. [3][4]
Boc -C(CH₃)₃ ~79 Diagnostic quaternary carbon of the Boc group. [5][4]
Boc -(CH₃)₃ ~28.5 Diagnostic methyl carbons of the Boc group. [5][4]
Cyclohexyl C-N ~45 - 55 Carbons directly attached to nitrogen atoms.
N-CH₃ ~34 Confirms the methylamino carbon.

| Cyclohexyl -CH₂- | ~25 - 35 | Remaining carbons of the cyclohexane backbone. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and effective technique for confirming the presence of key functional groups.

Rationale: The presence of the carbamate group and the secondary amine, and the absence of a primary amine, can be quickly verified by identifying their characteristic vibrational frequencies.

Experimental Protocol (FT-IR):

  • Place a small amount of the neat sample (if an oil) or prepare a KBr pellet/nujol mull (if a solid) on the ATR crystal or sample holder.

  • Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Perform a background scan immediately prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

Data Interpretation and Expected Results:

Table 4: Key FT-IR Vibrational Frequencies

Vibration Frequency (cm⁻¹) Intensity Key Insight
N-H Stretch (Carbamate) ~3350 Medium, Sharp Confirms the N-H bond of the Boc group. [6][7]
N-H Stretch (Sec. Amine) ~3300 Weak Confirms the secondary amine N-H. May overlap with the carbamate stretch. [6]
C-H Stretch (Aliphatic) 2850 - 2960 Strong Confirms the alkyl (cyclohexyl, methyl, Boc) framework. [7]
C=O Stretch (Carbamate) 1680 - 1700 Strong, Sharp Crucial diagnostic peak for the Boc protecting group. [8]
N-H Bend (Sec. Amine) 1550 - 1580 Medium Confirms the secondary amine. Note: The characteristic primary amine N-H bend (~1600-1650 cm⁻¹) should be absent. [8]

| C-N Stretch | 1250 - 1020 | Medium | Supports the presence of C-N bonds. [6]|

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through fragmentation analysis. It is often coupled with liquid chromatography (LC-MS) for simultaneous separation and identification.

Rationale: To confirm that the compound has the correct molecular formula and to identify potential impurities by their mass. Fragmentation patterns can further validate the presence of the labile Boc group.

Experimental Protocol (Direct Infusion or LC-MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the mass spectrometer or inject it into an LC-MS system.

  • Acquire the mass spectrum using a soft ionization technique, such as Electrospray Ionization (ESI), in positive ion mode.

Data Interpretation and Expected Results:

  • Parent Ion: The primary ion observed should be the protonated molecule, [M+H]⁺.

    • For C₁₂H₂₄N₂O₂, the expected m/z is 229.19 .

  • Key Fragments: The Boc group is notoriously unstable in the mass spectrometer. Common neutral losses and fragment ions include:

    • [M+H - 56]⁺ (m/z 173.15): Loss of isobutylene.

    • [M+H - 100]⁺ (m/z 129.13): Loss of the entire Boc group (as CO₂ + isobutylene). This fragment corresponds to the protonated diamine.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of the compound.

Rationale: To separate the target compound from unreacted starting materials, byproducts (di-protected amine), and any other impurities, allowing for accurate quantification of purity. [9] Experimental Protocol (Reverse-Phase HPLC):

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Example Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm (where the carbamate absorbs).

  • Sample: Prepare a ~1 mg/mL solution in the mobile phase.

Data Interpretation and Expected Results:

  • Retention Time: The Boc-protected product is significantly less polar than the diamine starting material. Therefore, it will have a much longer retention time . [9]The di-Boc protected byproduct will be even less polar and have the longest retention time.

  • Purity: A successful synthesis and purification will result in a single major peak. Purity is calculated as the area of the product peak divided by the total area of all peaks in the chromatogram. A purity of >95% is typically desired for drug development applications.

Integrated Analytical Workflow

No single technique is sufficient. The power of this characterization model lies in the integration of orthogonal data, as depicted in the workflow below.

G Sample Purified Sample NMR NMR (¹H, ¹³C) Sample->NMR FTIR FT-IR Sample->FTIR LCMS LC-MS / HPLC Sample->LCMS Analysis Data Integration & Analysis NMR->Analysis Covalent Structure FTIR->Analysis Functional Groups LCMS->Analysis Molecular Weight & Purity Structure Structure Confirmed Analysis->Structure Purity Purity > 95% Analysis->Purity Fail Structure Incorrect or Impure Structure->Fail No Purity->Fail No

Caption: A comprehensive workflow for the characterization of the title compound.

NMR provides the definitive structural map. FT-IR rapidly confirms that the key carbamate functional group has been installed. Mass spectrometry verifies that the structure has the correct molecular weight. Finally, HPLC provides a quantitative measure of purity, ensuring the material is suitable for subsequent synthetic steps. Any discrepancy in the data from one technique must be reconciled with the others to build a complete and trustworthy profile of the molecule.

Conclusion

The rigorous characterization of Boc-protected (4-(methylamino)cyclohexyl)amine is a critical, non-negotiable step in its use as a synthetic building block. By systematically applying a suite of orthogonal analytical techniques—NMR, FT-IR, MS, and HPLC—and understanding the scientific basis for the expected results, researchers can establish a high degree of confidence in the material's identity, structure, and purity. This integrated approach not only validates the compound itself but also provides crucial feedback on the success of the synthetic and purification processes, ensuring the integrity of the entire drug development pipeline.

References

  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. Available at: [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. Available at: [Link]

  • Pittelkow, M. et al. mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Available at: [Link]

  • Ha, H. et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH National Center for Biotechnology Information. Available at: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) for Cyclohexylamine. Human Metabolome Database. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Available at: [Link]

  • IR Spectroscopy Tutorial: Amines. University of Calgary. Available at: [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • 4-Cyclohexylbenzenamine. PubChem, NIH. Available at: [Link]

  • Namoto, K. et al. (2014). Discovery of C-(1-aryl-cyclohexyl)-methylamines as selective, orally available inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 24(5), 1365-1370. Available at: [Link]

  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. NIH National Center for Biotechnology Information. Available at: [Link]

Sources

An In-depth Technical Guide on the Solubility of tert-Butyl (4-(methylamino)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl (4-(methylamino)cyclohexyl)carbamate is a bifunctional molecule featuring a Boc-protected amine and a secondary methylamine on a cyclohexane scaffold. This structure makes it a valuable intermediate in medicinal chemistry and drug development, often utilized in the synthesis of complex molecules, including PROTAC® linkers and scaffolds for targeted therapies.[1][2] Understanding and characterizing its solubility is a critical first step in its application, directly influencing reaction conditions, formulation development, and bioavailability of subsequent active pharmaceutical ingredients (APIs).[3][4]

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure. The key features of this compound are:

  • tert-Butoxycarbonyl (Boc) Group: A bulky, nonpolar group that increases lipophilicity, generally promoting solubility in a wide range of organic solvents.[5]

  • Cyclohexyl Ring: A nonpolar, aliphatic ring that further contributes to the compound's lipophilic character.

  • Carbamate Linkage: A polar moiety that can participate in hydrogen bonding, enhancing solubility in polar aprotic solvents.[5]

  • Methylamino Group: A secondary amine that is basic and can be protonated. This group is pivotal for the compound's pH-dependent aqueous solubility.

Based on these structural components, a general solubility profile can be predicted.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₄N₂O₂[6]
Molecular Weight 228.33 g/mol [6]
Predicted XlogP 1.8PubChem
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 3[7]

Expected Solubility:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), as well as chlorinated solvents like Dichloromethane (DCM) and Chloroform.

  • Moderate to High Solubility: Expected in alcohols such as Methanol and Ethanol.

  • Low Intrinsic Aqueous Solubility: The significant nonpolar character suggests low solubility in neutral water (pH 7).

  • pH-Dependent Aqueous Solubility: The presence of the secondary amine (pKa estimated to be in the range of 9-11) means that the compound's aqueous solubility will dramatically increase in acidic conditions (e.g., pH < 7) due to the formation of the highly soluble protonated ammonium salt.[8]

The Imperative of Solubility Data in Research and Development

Solubility is a cornerstone of drug discovery and development for several reasons:

  • In Vitro Assays: Inaccurate solubility data can lead to the misinterpretation of results from biological assays, as the compound may precipitate in the assay medium.[4][9]

  • Synthetic Chemistry: Knowledge of solubility is essential for selecting appropriate solvents for reactions, purification, and crystallization.

  • Formulation Development: For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal fluids. Poor solubility is a major hurdle in developing effective oral dosage forms.[3][10]

Two primary types of solubility are measured: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation time when added from a concentrated stock (e.g., in DMSO). It is a high-throughput method used in early discovery to quickly flag problematic compounds.[3][11][12]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the solid and solution phases are in equilibrium. This "shake-flask" method is lower throughput but provides the definitive solubility value crucial for later-stage development and biopharmaceutical modeling.[4][13]

Experimental Protocols for Solubility Determination

The following protocols are standardized methodologies for determining the kinetic and thermodynamic aqueous solubility of compounds like this compound.

Protocol 1: High-Throughput Kinetic Solubility Assay

This method is designed for rapid assessment and is based on the principle of adding a DMSO stock of the compound to an aqueous buffer and measuring the concentration in the resulting filtrate.[3][9]

Methodology Steps:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: Add 5 µL of the DMSO stock solution to the wells of a 96-well filter plate (e.g., Millipore MultiScreen®).

  • Buffer Addition: Add 245 µL of the aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4) to each well. This results in a final DMSO concentration of 2%.

  • Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours. This allows the solution to reach a state of kinetic solubility.[12]

  • Filtration: Place the filter plate on a vacuum manifold and apply vacuum to filter the solutions into a clean 96-well collection plate. This separates any precipitated solid from the saturated solution.

  • Analysis: Determine the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[12] A standard curve prepared by diluting the DMSO stock solution in the assay buffer is used for quantification.

Causality and Trustworthiness: This protocol is self-validating through the inclusion of low, medium, and high solubility control compounds in each run. The use of a filtration step ensures that only the dissolved compound is measured. The 2-hour incubation is a standard compromise between throughput and allowing the system to approach a stable state.[12]

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Prepare 10 mM Stock in 100% DMSO B Add 5 µL Stock to 96-Well Filter Plate A->B Dispense C Add 245 µL PBS (pH 7.4) to each well B->C Dilute D Seal & Shake Plate (2 hours @ 25°C) C->D Incubate E Filter into Collection Plate (Vacuum Manifold) D->E Separate Solid F Quantify Filtrate (HPLC-UV or LC-MS/MS) E->F Analyze Solution G Calculate Solubility vs. Standard Curve F->G Report Data Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_process Equilibration cluster_analysis Analysis A Add Excess Solid Compound to Vial B Add Known Volume of Solvent (e.g., 1 mL) A->B Suspend C Seal & Agitate Vial (≥24 hours @ 25°C) B->C Equilibrate D Settle Suspension C->D Stand E Filter Supernatant (e.g., 0.45 µm Syringe Filter) D->E Separate Phases F Dilute & Quantify Filtrate (HPLC-UV or LC-MS/MS) E->F Analyze Solution G Calculate Solubility (µg/mL or µM) F->G Report Data

Caption: Workflow for the Thermodynamic Solubility Assay.

Conclusion

While specific, pre-existing solubility data for this compound is elusive, its molecular structure provides a strong basis for predicting its behavior in various solvent systems. For researchers and drug development professionals, the definitive path forward lies in empirical determination. The kinetic and thermodynamic assay protocols detailed in this guide represent robust, industry-standard methods for generating the high-quality, reliable solubility data necessary to advance chemical synthesis and pharmaceutical development programs. The application of these self-validating systems ensures the scientific integrity of the results, providing a trustworthy foundation for critical project decisions.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Svanbäck, S., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (1R,4R)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate. Retrieved from [Link]

  • ChemBK. (2024). tert-butyl carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (4-((4-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl ((1R,2R,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Retrieved from [Link]

  • Knight Chemicals Online. (n.d.). tert-butyl ((1-tosylhydrazineyl)methyl)carbamate. Retrieved from [Link]

Sources

Spectroscopic Data for tert-Butyl (4-(methylamino)cyclohexyl)carbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for the cis and trans isomers of tert-butyl (4-(methylamino)cyclohexyl)carbamate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and the logic of spectral interpretation, reflecting the expertise and experience of a seasoned application scientist. Every protocol is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity.

Introduction

This compound is a bifunctional molecule featuring a carbamate-protected amine and a secondary amine on a cyclohexane scaffold. The stereochemical relationship of these two substituents—either cis or trans—profoundly influences the molecule's three-dimensional structure and, consequently, its spectroscopic signature. Accurate structural elucidation and isomeric purity assessment are critical for its application in pharmaceutical synthesis and materials science. This guide will systematically explore the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for both the cis (CAS 883864-61-7) and trans (CAS 294180-29-3) isomers.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for unambiguously determining the structure and stereochemistry of organic molecules. For this compound, ¹H and ¹³C NMR will not only confirm the presence of all functional groups but will also definitively distinguish between the cis and trans isomers.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol is designed to yield high-resolution NMR spectra suitable for detailed structural analysis.

Sample Preparation:

  • Weigh approximately 10-25 mg of the purified this compound sample.[6]

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a versatile and cost-effective choice for this compound.[6][7]

  • Ensure complete dissolution. If necessary, gently vortex the sample.

  • Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter, which can degrade spectral quality.

  • Transfer the clear solution into a 5 mm NMR tube.

Instrumental Parameters (400 MHz Spectrometer):

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to approximately 16 ppm.

    • Use a 90° pulse with a relaxation delay of 2-5 seconds.

    • Acquire 16-32 scans to ensure a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.[7]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to approximately 220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[6]

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

Workflow for NMR Analysis

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (10-25 mg) dissolve Dissolve in CDCl3 (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_acq ¹H NMR Acquisition (16-32 scans) filter->h1_acq c13_acq ¹³C NMR Acquisition (≥1024 scans) filter->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase & Baseline Correction ft->phase reference Reference to Solvent Peak phase->reference assign Peak Assignment reference->assign stereo Stereochemical Determination (cis vs. trans) assign->stereo

Caption: A streamlined workflow for the preparation, acquisition, processing, and analysis of NMR data.

Predicted ¹H NMR Data and Interpretation

The key to distinguishing cis and trans isomers lies in the chemical shifts and coupling constants of the cyclohexane ring protons, particularly the methine protons at C1 and C4. In the trans isomer, both substituents can occupy equatorial positions in the dominant chair conformation, leading to a more stable arrangement. In the cis isomer, one substituent must be axial, resulting in a conformationally more flexible system or a twisted conformation. This has a direct impact on the magnetic environment of the ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Assignment Trans Isomer (Predicted) Cis Isomer (Predicted) Rationale for Distinction
-C(CH₃)₃ (t-Bu)~1.45 (s, 9H)~1.45 (s, 9H)A sharp singlet, characteristic of the Boc group, present in both isomers.[8]
-NHCH₃ ~2.45 (s, 3H)~2.45 (s, 3H)A singlet for the methyl group on the secondary amine.
Cyclohexyl-H (axial) ~1.0-1.3 (m)Broader multipletsIn the trans isomer, axial protons are in a more defined shielding environment.
Cyclohexyl-H (equatorial) ~1.8-2.1 (m)Broader multipletsEquatorial protons are deshielded relative to axial protons.
H-1 (CH-NHBoc) ~3.4 (br m, 1H)~3.6 (br m, 1H)The axial proton in the cis isomer is expected to be slightly more deshielded.
H-4 (CH-NHMe) ~2.6 (tt, 1H)~2.8 (br m, 1H)The width and multiplicity of this signal are highly diagnostic of the stereochemistry.
-NHBoc ~4.5 (br s, 1H)~4.6 (br s, 1H)Broad signal due to quadrupolar broadening and exchange; position is concentration-dependent.
-NHMe ~1.5 (br s, 1H)~1.6 (br s, 1H)Very broad and may be difficult to resolve from the baseline.

Expert Interpretation:

  • The Boc Group: The most prominent signal in both spectra will be a sharp singlet at approximately 1.45 ppm, integrating to nine protons. This is the hallmark of a successful N-Boc protection and serves as an excellent internal reference for integration.[8]

  • The N-Methyl Group: A singlet around 2.45 ppm, integrating to three protons, confirms the presence of the methylamino group.

  • Distinguishing Isomers: The key difference will be observed in the signals for the methine protons (H-1 and H-4) and the overall appearance of the cyclohexane proton signals.

    • Trans Isomer: With both substituents in equatorial positions, the axial and equatorial protons of the cyclohexane ring will have distinct and well-resolved chemical shifts. The methine proton at C-4 (H-4), being axial, will likely appear as a triplet of triplets with large axial-axial couplings (J ≈ 10-12 Hz).

    • Cis Isomer: The conformational equilibrium or twisted conformation leads to an averaging of the axial and equatorial environments. This results in broader, less-defined multiplets for the cyclohexane protons. The coupling constants for the methine protons will be smaller, reflecting an average of axial-axial, axial-equatorial, and equatorial-equatorial interactions. The distinction between cis and trans isomers based on coupling constants is a well-established principle in cyclohexane stereochemistry.[9][10]

Predicted ¹³C NMR Data and Interpretation

Proton-decoupled ¹³C NMR provides a count of unique carbon environments and confirms the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Assignment Trans Isomer (Predicted) Cis Isomer (Predicted) Rationale for Distinction
-C(CH₃)₃ (t-Bu)~28.4~28.4Characteristic signal for the three equivalent methyl carbons of the Boc group.[11]
-C(CH₃)₃ (t-Bu)~79.5~79.5Quaternary carbon of the Boc group.
-NHCH₃ ~34.0~33.5N-methyl carbon.
C-1 (CH-NHBoc) ~50.0~48.0The carbon bearing the Boc group.
C-4 (CH-NHMe) ~58.0~56.0The carbon bearing the methylamino group.
C-2,6 / C-3,5 ~32.0, ~31.0~30.0, ~29.0The cis isomer's carbons are expected to be slightly more shielded due to steric effects (γ-gauche effect).
C=O (carbamate) ~155.5~155.5Carbonyl carbon of the Boc group.

Expert Interpretation:

The chemical shifts of the cyclohexane ring carbons are diagnostic. In the cis isomer, the axial orientation of one of the substituents will introduce steric compression on the C-3 and C-5 carbons (γ-gauche effect), causing their signals to shift upfield (to a lower ppm value) compared to the trans isomer. This subtle but reproducible difference provides a reliable method for stereochemical assignment in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Experimental Protocol: Solid Sample Analysis

A common and effective method for solid samples is the potassium bromide (KBr) pellet technique.

  • Thoroughly dry the sample and spectroscopic grade KBr to remove any residual water, which has a strong IR absorbance.

  • Grind a small amount of the sample (1-2 mg) with approximately 200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the powder in a pellet-forming die and apply pressure to form a transparent or translucent disk.

  • Place the KBr disk in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of mineral oil (Nujol) and placing the resulting paste between two salt plates (e.g., KBr or NaCl).[12][13][14][15][16]

Predicted IR Absorption Bands and Interpretation

The IR spectra of the cis and trans isomers are expected to be very similar, as they contain the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to different vibrational modes of the cyclohexane ring.

Table 3: Predicted Major IR Absorption Frequencies (cm⁻¹)

Frequency Range (cm⁻¹) Vibration Functional Group Expected Appearance
3300 - 3400N-H stretchCarbamate & Sec. AmineTwo medium to weak bands are expected.
2950 - 2850C-H stretchAlkane (cyclohexyl, t-Bu, N-Me)Strong, sharp absorptions.
~1680 - 1700C=O stretchCarbamateA very strong, sharp absorption, characteristic of the Boc group.
~1520N-H bendCarbamateMedium, sharp absorption.
~1160 - 1250C-O stretchCarbamateStrong absorption.
~1170C-N stretchAmine/CarbamateMedium to strong absorption.

Expert Interpretation:

The most telling peaks for confirming the structure are the strong C=O stretch of the carbamate around 1690 cm⁻¹ and the N-H stretching bands in the 3300-3400 cm⁻¹ region. The presence of these bands, along with the strong aliphatic C-H stretches, provides conclusive evidence for the gross structure of this compound.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule.[17][18][19]

Experimental Protocol: ESI-MS
  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Acquire the mass spectrum in positive ion mode, as the amine functionalities are readily protonated.

  • The expected molecular ion will be the protonated species, [M+H]⁺.

Predicted Mass Spectrometry Data and Interpretation

The molecular formula of this compound is C₁₂H₂₄N₂O₂, with a monoisotopic mass of 228.1838 Da.

Table 4: Predicted m/z Values for Key Ions in ESI-MS

m/z (Predicted) Ion Identity Fragmentation Pathway
229.1916[M+H]⁺Protonated molecular ion.
173.1492[M+H - C₄H₈]⁺Loss of isobutylene from the tert-butyl group.
129.1386[M+H - Boc]⁺Loss of the entire Boc group (C₅H₉O₂).
57.0704[C₄H₉]⁺tert-butyl cation.

Expert Interpretation:

The primary observation in the full scan mass spectrum will be the protonated molecular ion at m/z 229.1916. A key fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) to give a carbamic acid intermediate, which can then decarboxylate. Therefore, a prominent fragment at m/z 173.1492 is highly indicative of the Boc group. The presence of a peak at m/z 57, corresponding to the stable tert-butyl cation, is also a characteristic feature. Tandem MS (MS/MS) experiments on the parent ion (m/z 229) would confirm these fragmentation patterns and provide further confidence in the structural assignment.

Fragmentation Pathway of the [M+H]⁺ Ion

MS Fragmentation M_H [M+H]⁺ m/z = 229.1916 M_H_isobutylene [M+H - C₄H₈]⁺ m/z = 173.1492 M_H->M_H_isobutylene - 56 Da (isobutylene) M_H_Boc [M+H - Boc]⁺ m/z = 129.1386 M_H->M_H_Boc - 100 Da (Boc group) tBu_cation [C₄H₉]⁺ m/z = 57.0704 M_H->tBu_cation

Caption: Key fragmentation pathways for protonated this compound in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. While IR and MS confirm the molecular formula and functional groups, NMR spectroscopy is indispensable for the definitive assignment of stereochemistry. The key diagnostic features for distinguishing the cis and trans isomers are the chemical shifts and coupling constants of the methine protons in the ¹H NMR spectrum, and the upfield shift of the C3/C5 carbons in the ¹³C NMR spectrum of the cis isomer due to the γ-gauche effect. By following the detailed protocols and interpretation guidelines presented in this guide, researchers can confidently elucidate the structure and stereochemistry of this important synthetic intermediate.

References

  • NIH. (n.d.). Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes. Retrieved from [Link]

  • PubMed. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition - Organic Chemistry. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2025). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 14.2: Acquiring a NMR Spectrum. Retrieved from [Link]

  • BMRB. (n.d.). bmse000451 Cyclohexylamine. Retrieved from [Link]

  • Aaron Chemistry. (n.d.). 294180-29-3 | MFCD20489192 | tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]

  • Edubirdie. (n.d.). Infrared Spectroscopy Sample Preparation | Study Guide. Retrieved from [Link]

  • PMC - NIH. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

  • PubMed. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (1R,4R)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate | C18H34N2O2 | CID 86277394. Retrieved from [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]

  • Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]

  • SpectraBase. (n.d.). Tert-butyl cyclohexylcarbamate, N-methyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). Specifications of tert-butyl N-[trans-4-(methylamino)cyclohexyl]carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride | C12H25ClN2O2 | CID 135394115. Retrieved from [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

  • iChemical. (n.d.). trans-(4-methylaminocyclohexyl)carbamic acid tert-butyl ester, CAS No. 294180-29-3. Retrieved from [Link]

  • mzCloud. (2017). tert Butyl N tert butoxycarbonyl amino methylthio methylene carbamate. Retrieved from [Link]

  • NIST. (n.d.). 4-tert-Butylcyclohexyl acetate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Purity Analysis of tert-Butyl (4-(methylamino)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl (4-(methylamino)cyclohexyl)carbamate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a carbamate functional group and a substituted cyclohexane ring, makes it a versatile building block in medicinal chemistry. The purity of this intermediate is of paramount importance as it directly influences the quality, safety, and efficacy of the final drug product.[1] Even minute impurities can potentially lead to the formation of undesired side products, affect the stability of the API, or exhibit their own pharmacological and toxicological effects.

This technical guide provides a comprehensive overview of the methodologies and strategies for the purity analysis of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating system of analysis that aligns with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Understanding the Impurity Landscape

A robust purity analysis begins with a thorough understanding of the potential impurities that can arise during the synthesis of this compound. These impurities can be broadly categorized as:

  • Starting Material Residues: Unreacted starting materials or reagents used in the synthesis.

  • Intermediates: Incompletely reacted intermediates from various stages of the synthetic route.

  • By-products: Formed through side reactions or alternative reaction pathways.

  • Degradation Products: Resulting from the decomposition of the desired compound under specific conditions.[2]

  • Residual Solvents: Solvents used during the synthesis and purification processes.

The specific impurities will be highly dependent on the synthetic route employed. Common synthetic pathways may involve the reaction of a protected aminocyclohexane derivative with a methylating agent, followed by deprotection and carbamate formation. Each of these steps presents an opportunity for the introduction of impurities.

Core Analytical Techniques for Purity Determination

A multi-faceted analytical approach is essential for the comprehensive purity assessment of this compound. The following techniques are central to establishing the identity, purity, and impurity profile of this intermediate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the purity and quantifying impurities of non-volatile and thermally labile compounds like carbamates.[1][3] Its high resolving power allows for the separation of the main component from closely related structural analogues and other impurities.

Causality Behind Method Selection: The carbamate functional group makes the molecule susceptible to thermal degradation, rendering Gas Chromatography (GC) a less suitable primary technique for purity assessment without derivatization.[3] HPLC, particularly in the reversed-phase mode, offers excellent separation capabilities for moderately polar compounds like the target analyte.

Experimental Protocol: HPLC Purity Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution is typically employed to resolve a wide range of impurities.

    • Solvent A: 0.1% Trifluoroacetic acid in Water

    • Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (Carbamates generally lack a strong chromophore, necessitating detection at lower UV wavelengths).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL).

Method Validation: A crucial aspect of ensuring trustworthy results is method validation.[4][5] This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness according to guidelines from the International Council for Harmonisation (ICH).[6]

Gas Chromatography (GC)

While HPLC is the primary tool for purity, GC is indispensable for the analysis of residual solvents and volatile impurities.[1]

Causality Behind Method Selection: The ICH Q3C(R8) guideline mandates the control of residual solvents in all pharmaceutical materials.[7] GC with a flame ionization detector (FID) is the standard technique for this purpose due to its high sensitivity for volatile organic compounds.

Experimental Protocol: GC for Residual Solvents
  • Instrumentation: A GC system with a headspace autosampler and an FID.

  • Column: A capillary column with a polar stationary phase (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C (hold for 5 minutes)

    • Ramp: 10 °C/min to 240 °C

    • Final Hold: 5 minutes

  • Injector Temperature: 250 °C

  • Detector Temperature: 260 °C

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable dissolution solvent (e.g., Dimethyl sulfoxide).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound. It can also be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

Causality Behind Method Selection: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of the tert-butyl, methylamino, and cyclohexyl moieties.[8][9] The integration of proton signals in ¹H NMR can provide a quantitative measure of the purity.

Experimental Protocol: ¹H NMR Analysis
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data, including Fourier transformation, phase correction, and baseline correction. Integrate the relevant signals to confirm the expected proton ratios.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to identify unknown impurities.[1] When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for impurity profiling.

Causality Behind Method Selection: MS provides unambiguous molecular weight information, which is critical for confirming the identity of the main component and for proposing structures for unknown impurities. GC-MS can be particularly useful for identifying volatile impurities and degradation products.[10][11]

Experimental Protocol: LC-MS for Impurity Identification
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for this compound.

  • Chromatographic Conditions: Utilize the HPLC method described previously.

  • Data Acquisition: Acquire mass spectra across a relevant mass range (e.g., m/z 50-500).

  • Data Analysis: Correlate the mass spectra of impurity peaks with their retention times to propose molecular formulas and structures.

Forced Degradation Studies

To ensure the stability-indicating nature of the primary analytical method (typically HPLC), forced degradation studies are essential.[2][12] These studies involve subjecting the compound to harsh conditions to intentionally generate degradation products.

Causality Behind Experimental Choices: The ICH guidelines recommend exposing the drug substance to acidic, basic, oxidative, thermal, and photolytic stress.[2] This helps to identify potential degradation pathways and ensures that the analytical method can separate the main component from all significant degradants.[12]

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl) Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C) Thermal->Analysis Photo Photolytic Stress (ICH Q1B) Photo->Analysis Sample tert-Butyl (4-(methylamino)cyclohexyl)carbamate Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Report Impurity Profile & Method Validation Analysis->Report

Caption: Workflow for forced degradation studies.

Data Presentation and Interpretation

Clear and concise presentation of analytical data is crucial for effective communication and decision-making.

Table 1: Typical HPLC Purity Results
Analyte/ImpurityRetention Time (min)Area %Specification
This compound12.599.5≥ 99.0%
Impurity A8.20.15≤ 0.2%
Impurity B14.10.10≤ 0.2%
Any Unknown Impurity-0.05≤ 0.1%
Total Impurities-0.30≤ 1.0%
Analytical Workflow Diagram

Analytical_Workflow cluster_sample Sample Receipt cluster_testing Analytical Testing cluster_decision Data Review & Release Sample Incoming Material HPLC HPLC (Purity & Impurities) Sample->HPLC GC GC (Residual Solvents) Sample->GC NMR NMR (Identity) Sample->NMR MS LC-MS (Impurity ID) Sample->MS KF Karl Fischer (Water Content) Sample->KF Review Data Review & Specification Check HPLC->Review GC->Review NMR->Review MS->Review KF->Review Release Material Release Review->Release Pass Reject Material Rejection Review->Reject Fail

Caption: Comprehensive analytical workflow for purity analysis.

Conclusion

The purity analysis of this compound is a critical component of quality control in pharmaceutical manufacturing. A scientifically sound, multi-technique approach is necessary to ensure the identity, purity, and safety of this important intermediate. By combining the strengths of HPLC, GC, NMR, and MS, and by rigorously validating the analytical methods, researchers and drug development professionals can have high confidence in the quality of their materials. The systematic application of the principles and protocols outlined in this guide will contribute to the development of safe and effective medicines.

References

  • SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS.
  • ProQuest. (n.d.). Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry.
  • Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates. Ingenta Connect.
  • BenchChem. (2025). Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability.
  • J-Stage. (n.d.). Study on GC/MS (SIM) for Determination of Carbamate and Organonitrogen Pesticides in Foods with Simple Clean-up by SPE Method.
  • PubMed. (n.d.). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps.
  • Unknown Source. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Unknown Source. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • ACS Publications. (n.d.). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research.
  • Unknown Source. (n.d.). Analytical method validation: A brief review.
  • LCGC. (2014, August 22). Validation of Impurity Methods, Part II.
  • Unknown Source. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • American Chemical Society. (n.d.). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds1.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8).

Sources

A Senior Application Scientist's Guide to tert-Butyl (4-(methylamino)cyclohexyl)carbamate: Synthesis, Sourcing, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block in Targeted Protein Degradation

In the landscape of contemporary drug discovery, particularly in the burgeoning field of targeted protein degradation, the judicious selection of chemical building blocks is paramount. Among these, tert-Butyl (4-(methylamino)cyclohexyl)carbamate has emerged as a critical and versatile linker component. Its unique structural features—a Boc-protected primary amine on a cyclohexane scaffold, coupled with a secondary methylamine—provide a geometrically defined and chemically adaptable platform for the synthesis of complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs).[1]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth technical overview of this compound. We will delve into its synthesis, explore its commercial availability with a comparative analysis of leading suppliers, and present detailed protocols for its application in the laboratory. The overarching goal is to equip the reader with the foundational knowledge and practical insights necessary to effectively utilize this key intermediate in their research endeavors.

Synthetic Pathways: Crafting the Cyclohexyl Scaffold

The most prevalent and industrially scalable method for the synthesis of this compound is through a reductive amination pathway. This approach offers high yields and stereochemical control, which is crucial for the synthesis of both cis and trans isomers.

The Reductive Amination Approach: A Mechanistic Overview

The synthesis commences with the readily available tert-Butyl (4-oxocyclohexyl)carbamate. The ketone moiety of this starting material is condensed with methylamine to form an intermediate iminium ion. This electrophilic species is then reduced in situ by a hydride-based reducing agent to yield the desired secondary amine. The choice of reducing agent is critical; mild and selective reagents such as sodium triacetoxyborohydride (STAB) are favored as they do not reduce the starting ketone, thus minimizing side reactions and simplifying purification.[2][3]

The causality behind this choice of reagents lies in their reactivity profiles. Sodium triacetoxyborohydride is less reactive than other borohydrides like sodium borohydride, and is particularly effective at reducing protonated imines under mildly acidic conditions, which are often used to catalyze imine formation.[2] This selectivity ensures that the reaction proceeds cleanly towards the desired product.

Diagram 1: Synthetic Pathway via Reductive Amination

G start tert-Butyl (4-oxocyclohexyl)carbamate intermediate Iminium Ion Intermediate start->intermediate Methylamine (CH3NH2) [H+] (cat.) product This compound intermediate->product Sodium Triacetoxyborohydride (NaBH(OAc)3) G cluster_0 Pre-activation cluster_1 Coupling Reaction Carboxylic_Acid E3 Ligase Ligand-COOH Activated_Ester Activated Acyl-OAt Ester Carboxylic_Acid->Activated_Ester in DMF HATU HATU + DIPEA HATU->Activated_Ester PROTAC_Intermediate Boc-Protected PROTAC Intermediate Activated_Ester->PROTAC_Intermediate Addition of Linker Linker This compound Linker->PROTAC_Intermediate

Sources

An In-depth Technical Guide to tert-Butyl (4-(methylamino)cyclohexyl)carbamate: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical overview of tert-butyl (4-(methylamino)cyclohexyl)carbamate, a key synthetic intermediate that has garnered significant interest in the fields of medicinal chemistry and drug development. With its distinct structural features—a Boc-protected amine on a cyclohexane scaffold and a secondary methylamino group—this molecule provides a valuable platform for the synthesis of complex bioactive compounds, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). This document will delve into the chemical properties, synthesis, and applications of this versatile building block, providing researchers and scientists with the critical information needed for its effective utilization in the laboratory.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a diamine derivative of cyclohexane, where one amine is protected by a tert-butoxycarbonyl (Boc) group and the other is N-methylated. This differential protection is crucial, allowing for selective chemical transformations at the secondary amine while the primary amine remains shielded. The rigid, non-aromatic cyclohexane core provides a three-dimensional scaffold that can be advantageous in drug design for optimizing ligand-protein interactions.

The primary utility of this compound lies in its role as a bifunctional linker or building block. The secondary amine serves as a nucleophilic handle for further elaboration, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent reactions. This dual functionality makes it an ideal component in the construction of larger, more complex molecules, including those designed to target the central nervous system and metabolic diseases.[1]

Physicochemical Properties and Stereochemistry

This compound exists as two diastereomers: cis and trans. The spatial arrangement of the substituents on the cyclohexane ring significantly influences the molecule's conformation and its interactions with biological targets. Therefore, stereochemical control during its synthesis is of paramount importance.

PropertyValue
Chemical Formula C₁₂H₂₄N₂O₂
Molecular Weight 228.33 g/mol
CAS Number (cis) 883864-61-7[2]
CAS Number (trans) 294180-29-3[1]
Predicted Boiling Point 331.9±31.0 °C[1]
Predicted Density 0.99±0.1 g/cm³[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the reductive amination of a ketone precursor, tert-butyl (4-oxocyclohexyl)carbamate, with methylamine. This one-pot reaction is widely used in medicinal chemistry for the formation of secondary and tertiary amines.

Synthetic Workflow

The overall synthetic strategy involves two main steps: the protection of one of the amino groups of 1,4-cyclohexanediamine and the subsequent reductive amination to introduce the methyl group.

cluster_0 Step 1: Boc Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination 1,4-Cyclohexanediamine 1,4-Cyclohexanediamine tert-Butyl (4-aminocyclohexyl)carbamate tert-Butyl (4-aminocyclohexyl)carbamate 1,4-Cyclohexanediamine->tert-Butyl (4-aminocyclohexyl)carbamate (Boc)₂O, Solvent tert-Butyl (4-oxocyclohexyl)carbamate tert-Butyl (4-oxocyclohexyl)carbamate tert-Butyl (4-aminocyclohexyl)carbamate->tert-Butyl (4-oxocyclohexyl)carbamate Oxidizing Agent This compound This compound tert-Butyl (4-oxocyclohexyl)carbamate->this compound Methylamine, Reducing Agent

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl (4-oxocyclohexyl)carbamate (Precursor)

The synthesis of the ketone precursor is a critical first step. This can be achieved through the oxidation of the corresponding alcohol, tert-butyl (4-hydroxycyclohexyl)carbamate, which is commercially available or can be synthesized from 1,4-cyclohexanol.

Materials:

  • tert-Butyl (4-hydroxycyclohexyl)carbamate

  • Dess-Martin periodinane (DMP) or other suitable oxidizing agent (e.g., PCC, Swern oxidation reagents)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Dissolve tert-butyl (4-hydroxycyclohexyl)carbamate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl (4-oxocyclohexyl)carbamate as a white solid.

Step 2: Reductive Amination to Yield this compound

Materials:

  • tert-Butyl (4-oxocyclohexyl)carbamate

  • Methylamine (solution in THF, ethanol, or water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) in DCM or DCE, add methylamine (1.5-2.0 eq).

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield this compound. The choice of eluent will depend on the polarity of the product and any remaining starting material.

Characterization

Due to the limited availability of published spectroscopic data for the title compound, characterization would rely on standard analytical techniques.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl group on the nitrogen (a singlet or doublet depending on the solvent and proton exchange), and the cyclohexane ring protons (a series of multiplets). The chemical shifts of the cyclohexane protons will differ between the cis and trans isomers.

  • ¹³C NMR: The spectrum should display signals for the carbonyl of the Boc group, the quaternary carbon and methyls of the tert-butyl group, and the carbons of the cyclohexane ring and the N-methyl group.

  • Mass Spectrometry (MS): The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 229.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the carbamate and the secondary amine, as well as the C=O stretching of the carbamate group.

Applications in Drug Discovery: A Key PROTAC Linker

The primary application of this compound in contemporary drug discovery is as a linker component in the design of PROTACs.[2][3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[4][5]

A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[6] The linker's length, rigidity, and chemical nature are critical for the efficacy of the PROTAC, as they dictate the formation of a stable ternary complex between the POI and the E3 ligase.

cluster_0 PROTAC Structure POI Ligand POI Ligand Linker Linker POI Ligand->Linker Covalent Bond E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand Covalent Bond

Caption: General structure of a PROTAC molecule.

This compound provides a rigid and defined linker element. After deprotection of the Boc group, the resulting primary amine can be coupled to an E3 ligase ligand (e.g., derivatives of thalidomide or VHL ligands). The secondary methylamino group can be acylated or alkylated to attach the POI-binding ligand. The cyclohexane core provides a non-flexible spacer that can help to achieve the optimal orientation of the two ligands for effective ternary complex formation.

While specific examples of marketed drugs containing this exact linker are not yet prevalent, its use in investigational compounds is an active area of research. For instance, similar diamino-cyclohexyl linkers have been explored in the development of degraders for targets such as the androgen receptor in prostate cancer.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for medicinal chemists. Its straightforward synthesis via reductive amination and its differentiated protected amines make it an attractive component for the construction of complex molecules. Its primary role as a rigid linker in PROTAC design highlights its importance in the rapidly evolving field of targeted protein degradation. As the quest for novel therapeutics continues, the strategic application of such well-defined and functionalized building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • PubChem. tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride. [Link]

  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
  • SpectraBase. C-13 NMR Spectrum of 4-tert-Butylcyclohexanone. [Link]

  • MySkinRecipes. tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate. [Link]

  • Google Patents.
  • Google P
  • PubChem. tert-Butyl (1R,4R)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate. [Link]

  • The Royal Society of Chemistry. Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. [Link]

  • Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

  • ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

  • PubChemLite. Tert-butyl n-[4-(methylamino)cyclohexyl]carbamate (C12H24N2O2). [Link]

  • MDPI. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. [Link]

  • Google Patents. PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS.
  • National Center for Biotechnology Information. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. [Link]

  • Myers Group, Harvard University. Reductive Amination. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of tert-Butyl (4-(methylamino)cyclohexyl)carbamate in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] The success of a PROTAC molecule is not solely dependent on its binding moieties for the POI and an E3 ubiquitin ligase; the chemical linker connecting these two ends is a critical determinant of the molecule's overall efficacy.[2] It governs the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), influences physicochemical properties, and impacts the pharmacokinetic profile.[2][3] This guide moves beyond rudimentary polyethylene glycol (PEG) and alkyl chains to focus on a more sophisticated building block: tert-Butyl (4-(methylamino)cyclohexyl)carbamate . We provide an in-depth analysis of its strategic application, explaining the causality behind its use and furnishing detailed, field-proven protocols for its incorporation into a PROTAC synthesis workflow.

The Strategic Imperative: Why Choose a Boc-Protected Cyclohexyl Linker?

The design of a PROTAC is a multi-parameter optimization challenge where the linker is a pivotal variable.[4] While flexible linkers offer synthetic simplicity, they can incur an entropic penalty upon binding and may possess less favorable DMPK properties.[2] The incorporation of more rigid motifs, such as cycloalkanes, is a key strategy to address these limitations.[]

The Cyclohexyl Scaffold: Engineering Conformational Restraint

The 1,4-disubstituted cyclohexane core of this compound imparts a degree of conformational rigidity that is absent in linear alkyl or PEG linkers.[1] This pre-organization can reduce the entropic cost of forming the ternary complex, potentially leading to enhanced stability and higher degradation potency.[2]

Furthermore, the stereochemistry of the cyclohexane ring (cis vs. trans) offers a powerful tool for fine-tuning the spatial orientation of the two ends of the PROTAC. A subtle stereochemical inversion within the linker can dramatically alter the PROTAC's binding mode and propensity for ternary complex formation, ultimately dictating its cellular degradation activity.[6] This provides a rational design handle for optimizing target selectivity and potency.

The Boc Group: Enabling Controlled, Sequential Synthesis

The modular nature of PROTACs necessitates a controlled, stepwise assembly.[7] this compound is a mono-protected diamine, a class of building blocks perfectly suited for this purpose.[8][9]

  • Orthogonality: The secondary methylamino group is nucleophilic and available for an initial coupling reaction. The other amine is masked by a tert-butoxycarbonyl (Boc) group.

  • Selective Deprotection: The Boc group is stable under common coupling conditions but can be cleanly and efficiently removed under acidic conditions (e.g., with trifluoroacetic acid) that typically do not affect other parts of the molecule.[7][10]

This strategy prevents unwanted polymerization and allows for the directional, sequential attachment of the E3 ligase ligand and the warhead, maximizing the overall yield of the multi-step synthesis.[7]

Synthetic Workflow: A Three-Stage Approach

The incorporation of this linker building block into a PROTAC follows a logical and robust three-stage process: initial amide coupling, Boc deprotection, and final amide coupling. This workflow ensures high conversion and purity at each step.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 E3_Ligand E3 Ligand-COOH Conjugate_Boc E3 Ligand-Linker(Boc) E3_Ligand->Conjugate_Boc Stage 1: Amide Coupling (e.g., HATU, DIPEA) Linker_Boc tert-Butyl (4-(methylamino)cyclohexyl)carbamate Linker_Boc->Conjugate_Boc Conjugate_NH E3 Ligand-Linker-NH₂⁺ TFA⁻ Conjugate_Boc->Conjugate_NH Stage 2: Boc Deprotection (TFA/DCM) PROTAC Final PROTAC Conjugate_NH->PROTAC Stage 3: Amide Coupling (e.g., HATU, DIPEA) Warhead Warhead-COOH Warhead->PROTAC

Caption: General workflow for PROTAC synthesis using the Boc-protected linker.

Stage 1 & 3: Amide Bond Formation

The formation of the amide bond is a cornerstone of PROTAC synthesis. While numerous methods exist, peptide coupling reagents are favored for their high efficiency and mild reaction conditions, which are crucial when dealing with complex and often sensitive warhead and E3 ligand molecules.

Causality Behind Reagent Choice:

  • Activation: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU react with the carboxylic acid to form a highly reactive acyl-uronium intermediate. This intermediate is much more susceptible to nucleophilic attack by the amine than the free acid.

  • Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the amine's ammonium salt and to neutralize acidic byproducts, driving the reaction to completion.

  • Challenges: With sterically hindered substrates or electron-deficient amines, standard coupling methods may fail. In such cases, forming an acyl fluoride in situ followed by reaction at an elevated temperature can be a more effective strategy.[11][12]

Stage 2: Boc Deprotection

The removal of the Boc group is a critical intermediate step. The mechanism relies on the instability of the tert-butyl cation.

G Boc_Amine R-NH-Boc Protonated R-NH-Boc(H⁺) Boc_Amine->Protonated + H⁺ (TFA) Carbamic_Acid [ R-NH-COOH ] (Carbamic Acid) Protonated->Carbamic_Acid - (CH₃)₃C⁺ tBu_Cation (CH₃)₃C⁺ Protonated->tBu_Cation Free_Amine R-NH₂ + CO₂ Carbamic_Acid->Free_Amine Decarboxylation

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Self-Validating System Insights:

  • Monitoring: This reaction is easily monitored by LC-MS, observing the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak (M - 100).

  • Potential Pitfall: The liberated tert-butyl cation is an electrophile and can alkylate nucleophilic sites on the substrate, such as electron-rich aromatic rings or thiols.[13]

  • Mitigation: To prevent this side reaction, a scavenger like triethylsilane (TES) or anisole can be added to the reaction mixture to trap the cation.

Detailed Experimental Protocols

The following protocols are representative and may require optimization for specific substrates. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents.

Protocol 1: Synthesis of E3 Ligand-Linker Conjugate (Stage 1)

This protocol details the coupling of the linker's free secondary amine to a carboxylic acid-functionalized E3 ligase ligand.

ReagentMolar Eq.MW ( g/mol )Sample Amount
E3 Ligand-COOH1.0(e.g., 250.0)100 mg
This compound1.1228.34110 mg
HATU1.2380.23182 mg
DIPEA3.0129.24166 µL
Anhydrous DMF-73.094.0 mL

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the E3 Ligand-COOH (1.0 eq) and dissolve it in anhydrous DMF.

  • Add this compound (1.1 eq), followed by HATU (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 eq) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor Progress: Check the reaction by LC-MS for the disappearance of the E3 Ligand-COOH starting material and the appearance of the product mass [M(E3)-H + M(Linker)-H + H]⁺.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Boc-protected E3 ligand-linker conjugate.

Protocol 2: Boc Deprotection of the Conjugate (Stage 2)

This protocol describes the removal of the Boc protecting group to reveal the terminal amine.

ReagentConcentration / Eq.Notes
Boc-protected Conjugate1.0 eqFrom Protocol 1
Dichloromethane (DCM)~0.1 MAnhydrous grade
Trifluoroacetic Acid (TFA)20-50% (v/v)Added slowly at 0 °C

Procedure:

  • Dissolve the Boc-protected conjugate (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (e.g., 25% v/v in DCM) to the solution. Gas evolution (CO₂) may be observed.[10]

  • Remove the ice bath and stir the reaction at room temperature for 1-3 hours.

  • Monitor Progress: Track the deprotection by LC-MS, looking for the disappearance of the starting material and the appearance of the product mass [M(start) - 100 + H]⁺.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting residue is the TFA salt of the deprotected amine. It is often used directly in the next step without further purification to prevent decomposition or handling losses. If necessary, it can be neutralized by dissolving in DCM and carefully adding saturated NaHCO₃ solution, followed by extraction.[7]

Protocol 3: Synthesis of the Final PROTAC Molecule (Stage 3)

This protocol details the final coupling of the deprotected linker-conjugate to a carboxylic acid-functionalized warhead.

ReagentMolar Eq.Notes
Deprotected Conjugate TFA Salt1.0From Protocol 2
Warhead-COOH1.0-
HATU1.2-
DIPEA4.0Extra equivalent needed to neutralize the TFA salt
Anhydrous DMF-~0.1 M concentration

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the Warhead-COOH (1.0 eq) and HATU (1.2 eq). Dissolve in anhydrous DMF.

  • In a separate flask, dissolve the crude deprotected conjugate TFA salt (1.0 eq) from Protocol 2 in a small amount of anhydrous DMF.

  • Add the solution of the amine to the activated warhead solution.

  • Cool the mixture to 0 °C and slowly add DIPEA (4.0 eq).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor Progress: Check the reaction by LC-MS for the formation of the final PROTAC mass.

  • Work-up & Purification: Follow the work-up and purification procedures as described in Protocol 1. The final PROTAC molecule may require reverse-phase HPLC for ultimate purification.

  • Final Characterization: Thoroughly characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Amide Coupling • Steric hindrance at the coupling site.• Inefficient activation of the carboxylic acid.• Deactivated amine.• Switch to a different coupling reagent (e.g., T3P, COMU).• Try an alternative protocol, such as conversion to an acyl fluoride.[12]• Increase reaction temperature or time.
Incomplete Boc Deprotection • Insufficient acid concentration or reaction time.• Acid consumed by other basic functionalities.• Increase the concentration of TFA (e.g., from 20% to 50%).• Extend the reaction time, monitoring carefully by LC-MS.• Consider using 4M HCl in dioxane as an alternative.[14]
Side Product Formation during Deprotection • Alkylation of electron-rich aromatics or other nucleophiles by the tert-butyl cation.[13]• Add a scavenger to the reaction mixture, such as triethylsilane (TES), thioanisole, or anisole (1-3 equivalents).
Low Yield in Final Coupling • Instability of the free amine intermediate after deprotection and work-up.• Purification losses of the intermediate.• "Telescope" the reaction: after removing TFA in vacuo, immediately re-dissolve the crude TFA salt and use it in the next coupling step without a separate work-up or purification.[8]
Difficult Purification • PROTACs are often large, greasy molecules with poor chromatographic behavior.• Use a gradient with a modifier (e.g., 0.1% TFA or NH₄OH in methanol/water) for reverse-phase HPLC.• For flash chromatography, try different solvent systems or use an amine-treated silica gel.

Conclusion

This compound is a highly valuable and strategic building block in the synthesis of advanced PROTACs. Its semi-rigid cyclohexyl core provides a platform for rationally tuning the conformational properties of the linker, while its orthogonally protected amine functionalities enable a controlled and high-yielding sequential assembly. The protocols and insights provided herein offer a robust framework for researchers, scientists, and drug development professionals to leverage this linker in the construction of novel and potent protein degraders.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Explor Target Antitumor Ther. [Link]

  • Stanton, B. Z., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Journal of the American Chemical Society. [Link]

  • Omajali, J. B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • Briceno, K. A., et al. (2024). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Foley, D. J., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]

  • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Zhao, L., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]

  • Bondeson, D. P., et al. (2018). Lessons in PROTAC design from selective degradation with a promiscuous warhead. Cell Chemical Biology. [Link]

  • Lanari, D., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Literature methods for the amide bond formation and this work. Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Nonclassical Routes for Amide Bond Formation. Nature. [Link]

Sources

The Strategic Utility of tert-Butyl (4-(methylamino)cyclohexyl)carbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Complex Synthesis

In the landscape of medicinal chemistry, the quest for novel molecular architectures with desirable pharmacological properties is perpetual. Among the vast array of chemical building blocks, tert-butyl (4-(methylamino)cyclohexyl)carbamate has emerged as a highly versatile and strategic intermediate. Its unique bifunctional nature, featuring a sterically accessible secondary amine and a temporarily masked primary amine (via the tert-butyloxycarbonyl, or Boc, protecting group), offers chemists a powerful tool for sequential and site-selective modifications.[1] The rigid, non-planar cyclohexane core provides a three-dimensional scaffold that is frequently found in bioactive molecules, enabling precise spatial orientation of pharmacophoric elements.[2][3]

This guide provides an in-depth exploration of the applications of this building block, detailing field-proven protocols for its key transformations. We will delve into the causality behind experimental choices, ensuring that researchers can not only replicate these methods but also adapt them to their specific synthetic challenges. The protocols described herein are designed to be self-validating, with clear guidance on reaction monitoring and product characterization.

Core Structural Features and Synthetic Rationale

The synthetic value of this compound lies in the orthogonal reactivity of its two nitrogen centers. The secondary methylamino group is a nucleophile, readily participating in a variety of bond-forming reactions. In contrast, the primary amine is protected as a carbamate, rendering it unreactive under conditions used to modify the secondary amine. The Boc group is prized for its stability in basic and nucleophilic conditions while being easily removable under acidic conditions, a strategy that is fundamental to multi-step synthesis.[4][5]

This differential reactivity allows for a logical and controlled synthetic sequence, as illustrated below.

G cluster_0 Synthetic Strategy A tert-Butyl (4-(methylamino)cyclohexyl)carbamate B Step 1: Functionalize Secondary Amine (Nu:) A->B Acylation, Alkylation, Sulfonylation, etc. C Step 2: Boc Deprotection (Acid-mediated) B->C Intermediate D Step 3: Functionalize Primary Amine C->D Intermediate E Complex Target Molecule D->E G cluster_1 Reductive Amination Workflow start Combine Amine + Aldehyde in Solvent add_acid Add Acetic Acid (Catalyst) start->add_acid add_reductant Add NaBH(OAc)₃ (Reducing Agent) add_acid->add_reductant react Stir at RT (4-24h) add_reductant->react workup Aqueous Work-up (NaHCO₃) react->workup purify Purification workup->purify

Sources

Application Note & Protocol: Selective Boc Protection of 4-(Methylamino)cyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Selectivity in Diamine Protection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in masking the reactivity of amines.[1] Its widespread adoption stems from its ease of introduction, general stability across a range of reaction conditions, and the mild acidic methods required for its removal.[2][3][4] This application note provides a detailed experimental protocol for the Boc protection of 4-(methylamino)cyclohexylamine, a substrate of interest in pharmaceutical development due to its diamine scaffold.

The primary challenge presented by 4-(methylamino)cyclohexylamine is the presence of two distinct nucleophilic centers: a primary and a secondary amine. Achieving selective protection at one of these sites is crucial for subsequent synthetic transformations. This guide will focus on a robust protocol for the preferential mono-protection of the primary amine, which is generally more nucleophilic and less sterically hindered. We will also explore the chemical logic behind achieving this selectivity and discuss potential side products and alternative strategies.

Foundational Principles: Mechanism and Selectivity

The Boc Protection Mechanism

The protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the (Boc)₂O anhydride.[1][5] This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the thermodynamically stable and volatile byproducts, carbon dioxide and tert-butanol, which drives the reaction to completion.[6][7] The reaction can be performed with or without a base; a base like triethylamine (TEA) can be used to neutralize the protonated amine intermediate, potentially accelerating the reaction.[8]

The Basis of Selectivity: Primary vs. Secondary Amines

When reacting a molecule with both primary and secondary amines, such as 4-(methylamino)cyclohexylamine, with a limited amount of (Boc)₂O, the reaction kinetically favors the primary amine. This preference is attributed to two main factors:

  • Steric Hindrance: The primary amine is sterically more accessible than the secondary amine, which has an additional methyl group impeding the approach of the bulky (Boc)₂O reagent.

  • Nucleophilicity: While alkyl groups are electron-donating, which might suggest a secondary amine is more electron-rich, primary amines are often more reactive in this context due to reduced steric hindrance.

By carefully controlling the stoichiometry of the reagents—specifically, by using a slight excess or an equimolar amount of the diamine relative to (Boc)₂O—we can favor the formation of the mono-protected product at the primary amine. Using a large excess of (Boc)₂O will invariably lead to a mixture containing the di-protected species.[9]

Experimental Protocol: Mono-Protection of the Primary Amine

This protocol is optimized for the selective mono-Boc protection of the primary amino group of 4-(methylamino)cyclohexylamine.

Materials and Equipment
  • Reagents:

    • 4-(Methylamino)cyclohexylamine (cis/trans mixture or specific isomer) (>95% purity)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (>97% purity)

    • Triethylamine (TEA), distilled (>99%)

    • Dichloromethane (DCM), anhydrous

    • Methanol (MeOH), ACS grade

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for flash chromatography (230-400 mesh)

  • Equipment:

    • Round-bottom flasks

    • Magnetic stirrer and stir bars

    • Ice bath

    • Dropping funnel or syringe pump

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Flash chromatography system

    • Standard laboratory glassware

Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(methylamino)cyclohexylamine (5.00 g, 35.2 mmol, 1.0 eq.) and triethylamine (5.9 mL, 42.2 mmol, 1.2 eq.) in 100 mL of anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath with continuous stirring.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (7.68 g, 35.2 mmol, 1.0 eq.) in 40 mL of anhydrous dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution over approximately 60 minutes. Causality Note: Slow, controlled addition at low temperature is critical to dissipate the exothermic reaction heat and minimize the formation of the di-protected byproduct.[9]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction's progress by TLC (Eluent: 90:9:1 DCM/MeOH/NH₄OH). The starting material should be consumed, and a new, less polar spot corresponding to the mono-Boc protected product should appear.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with 50 mL of deionized water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.[10]

    • Separate the organic layer and dry it over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

    • Eluent System: A gradient of 0% to 10% Methanol in Dichloromethane, with 0.5% triethylamine added to the mobile phase to prevent product tailing on the acidic silica.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield tert-butyl (4-(methylamino)cyclohexyl)carbamate as a white solid or viscous oil.

Characterization

The identity and purity of the final product should be confirmed by:

  • ¹H NMR & ¹³C NMR: To confirm the structure, including the presence of the Boc group (singlet at ~1.45 ppm in ¹H NMR) and the remaining N-H proton of the carbamate.

  • Mass Spectrometry (LC-MS or ESI-MS): To confirm the molecular weight of the mono-protected product.

Visualization and Data Summary

Experimental Workflow Diagram

Boc_Protection_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Dissolve Diamine & TEA in DCM B Cool to 0 °C A->B D Slowly Add (Boc)₂O to Amine Solution B->D C Prepare (Boc)₂O in DCM C->D E Warm to RT & Stir (Monitor by TLC) D->E F Aqueous Wash (H₂O, NaHCO₃, Brine) E->F G Dry Organic Layer (MgSO₄) F->G H Concentrate in vacuo G->H I Flash Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: Workflow for selective mono-Boc protection of 4-(methylamino)cyclohexylamine.

Summary of Reaction Parameters
ParameterRecommended ValueRationale
Substrate 4-(methylamino)cyclohexylamineStarting material containing primary and secondary amines.
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Standard, efficient reagent for Boc protection.[11]
Stoichiometry 1.0 eq. Diamine : 1.0 eq. (Boc)₂O : 1.2 eq. TEAEquimolar (Boc)₂O minimizes di-protection; base neutralizes acid byproduct.[9]
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent, good solubility for reactants.[11]
Temperature 0 °C to Room TemperatureInitial cooling controls exotherm; warming to RT ensures reaction completion.
Reaction Time 4-6 hours (TLC monitored)Typical duration for complete conversion.
Work-up Aqueous wash (NaHCO₃, Brine)Removes TEA salts, excess reagents, and byproducts.[9][10]
Purification Flash Chromatography (Silica, DCM/MeOH gradient)Separates mono-protected product from starting material and di-protected byproduct.
Expected Yield 70-85%Typical yield for selective mono-protection after purification.

Troubleshooting and Advanced Considerations

ProblemProbable CauseSuggested Solution
Low Reaction Conversion Insufficient reaction time or temperature; poor quality of (Boc)₂O.Allow the reaction to stir longer at room temperature. Use freshly opened or properly stored (Boc)₂O. Consider moderate heating (e.g., 40 °C) if necessary.[9][11]
Significant Di-protection Product (Boc)₂O added too quickly or in excess; reaction temperature too high.Ensure slow, dropwise addition of exactly 1.0 equivalent of (Boc)₂O at 0 °C. Re-verify calculations and measurements.[9]
Difficult Purification (Tailing on TLC) Product is basic and interacts strongly with acidic silica gel.Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or NH₄OH) to the chromatography eluent to improve peak shape and separation.
Product is an Oil, Not a Solid Product may be a mixture of cis/trans isomers or contain residual solvent.If the starting material was an isomeric mixture, the product will be as well. Ensure complete removal of solvent under high vacuum. Trituration with a non-polar solvent like hexanes may induce crystallization.
Alternative Strategy: Selective Protection of the Secondary Amine

To protect the less reactive secondary amine, a multi-step strategy is required. A common method involves the transient protection of the more reactive primary amine.[12]

  • Imine Formation: React the diamine with one equivalent of benzaldehyde. The primary amine will selectively form a Schiff base (imine), effectively protecting it.

  • Boc Protection: Treat the resulting imine with (Boc)₂O. The Boc group will now react with the only available nucleophile, the secondary amine.

  • Hydrolysis: The imine can then be easily hydrolyzed back to the primary amine under mild acidic conditions, leaving the Boc group on the secondary amine intact.[12][13]

Safety Precautions

  • Di-tert-butyl dicarbonate ((Boc)₂O): Is a low-melting solid and can cause irritation. Handle in a well-ventilated fume hood.

  • Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Triethylamine (TEA): Is a corrosive and flammable liquid with a strong odor. Avoid inhalation and skin contact.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Accessed January 7, 2026. [Link]

  • Master Organic Chemistry. "Amine Protection and Deprotection." Accessed January 7, 2026. [Link]

  • Common Organic Chemistry. "Boc Protection Mechanism (Boc2O)." Accessed January 7, 2026. [Link]

  • Common Organic Chemistry. "Boc Protection Mechanism (Boc2O + Base)." Accessed January 7, 2026. [Link]

  • Reyes-González, M. A., et al. "General Method for Selective Mono-Boc Protection of Diamines and Thereof." Journal of the Mexican Chemical Society, 2017. [Link]

  • Wikipedia. "tert-Butyloxycarbonyl protecting group." Accessed January 7, 2026. [Link]

  • Bartoli, G., et al. "N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions." International Journal of Molecular Sciences, 2012. [Link]

  • Chemtips. "Reactions that Work: Boc Protection." WordPress.com, 2012. [Link]

  • Reddy, D., et al. "A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines." Organic Letters, 2007. [Link]

  • Prugh, J. D., et al. "A Simple Method of Protecting a Secondary Amine with Tert Butyloxycarbonyl (Boc) in the Presence of a Primary Amine." Synthetic Communications, 1992. [Link]

  • Lee, D. W., et al. "Selective Mono‐BOC Protection of Diamines." Synthetic Communications, 2007. [Link]

  • Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism." Accessed January 7, 2026. [Link]

  • Beilstein Journals. "EXPERIMENTAL PROCEDURES." Accessed January 7, 2026. [Link]

  • ResearchGate. "What is the best protecting group that is selective for a secondary amine functionality over a primary amine functionality?" Accessed January 7, 2026. [Link]

Sources

Strategic Use of tert-Butyl (4-(methylamino)cyclohexyl)carbamate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides an in-depth exploration of tert-Butyl (4-(methylamino)cyclohexyl)carbamate, a bifunctional building block of significant utility in modern solid-phase organic synthesis (SPOS). We elucidate its strategic application as a non-peptidic linker and structural scaffold, with a particular focus on the synthesis of advanced molecules such as Proteolysis Targeting Chimeras (PROTACs) and other complex peptidomimetics. This document furnishes researchers, chemists, and drug development professionals with foundational principles, detailed step-by-step protocols for solid-phase implementation, and the critical scientific rationale behind each experimental choice. Key sections cover the reagent's properties, core synthetic cycles including immobilization, chain elongation, and cleavage, as well as methods for reaction monitoring and final product characterization.

Introduction: A Versatile Scaffold for Modern Synthesis

Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry, enabling the rapid and efficient assembly of complex molecules through iterative reaction cycles on an insoluble polymeric support.[1][] The choice of building blocks is paramount to the success of any synthetic campaign. This compound emerges as a particularly valuable reagent due to its unique structural features:

  • A Secondary Amine Handle: The N-methyl group provides a nucleophilic site for covalent attachment while introducing a degree of steric hindrance and conformational constraint, which can be beneficial for modulating the pharmacokinetic properties of the final molecule.

  • An Acid-Labile Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection for the second amine, which can be selectively removed under acidic conditions that are orthogonal to many other protecting group strategies.[3][4] This is the foundational principle of the widely used Boc-based solid-phase peptide synthesis (SPPS) strategy.[5][6]

  • A Rigid Cyclohexyl Core: The cyclohexane ring imparts a defined, non-planar geometry, acting as a rigid spacer that can precisely orient functional groups in three-dimensional space. This is a critical design element in fields like PROTAC development, where the distance and orientation between two protein-binding ligands are crucial for activity.[7]

This guide provides the necessary protocols to leverage these features for the synthesis of novel chemical entities.

Reagent Profile and Handling

A thorough understanding of the reagent's properties is essential for its successful application.

PropertyValueSource
Chemical Name This compoundInternal Data
Synonyms Boc-N-methyl-1,4-cyclohexanediamineInternal Data
CAS Number 883864-61-7[7]
Molecular Formula C₁₂H₂₄N₂O₂[7]
Molecular Weight 228.34 g/mol [7]
Appearance White to off-white solidGeneric MSDS
Solubility Soluble in DCM, DMF, NMP, and other common organic solventsInternal Data

Storage and Handling: Store the reagent in a tightly sealed container in a cool, dry place, protected from moisture. For long-term storage, refrigeration at 2-8°C is recommended. Handle in a well-ventilated area, using standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

The Role of the Building Block in Solid-Phase Synthesis

The core utility of this reagent lies in its ability to be seamlessly integrated into a Boc-based solid-phase synthesis workflow. The free secondary amine serves as the initial attachment point or as a nucleophile in a growing chain, while the Boc-protected amine is unmasked at a later, strategic step to allow for further functionalization.

cluster_reagent This compound cluster_protac Application as a PROTAC Linker Reagent Cyclohexyl Scaffold Boc Boc Group (Acid-Labile Protection) Reagent->Boc Protects one amine Methylamino Secondary Amine (Reactive Nucleophile) Reagent->Methylamino Provides reactive site Target_Ligand Target Protein Ligand Boc->Target_Ligand Linkage after Deprotection E3_Ligand E3 Ligase Ligand Methylamino->E3_Ligand Covalent Linkage Start Resin-Bound Intermediate (Boc-Protected) Deprotection Step 1: Boc Deprotection (e.g., 25-50% TFA in DCM) Start->Deprotection Neutralization Step 2: Neutralization (e.g., 5% DIEA in DMF/DCM) Deprotection->Neutralization Removes TFA salt Coupling Step 3: Coupling (Next Monomer + Activator) Neutralization->Coupling Frees amine for reaction Wash Wash Cycle (DMF, DCM) Coupling->Wash Final Elongated Resin-Bound Product Wash->Final

Caption: The core iterative cycle in Boc-based solid-phase synthesis.

A. Boc Deprotection

  • Swell the resin in DCM.

  • Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes. [3][5]3. Drain the TFA solution and wash the resin thoroughly with DCM to remove excess acid.

    • Causality Note: TFA is a moderately strong acid that protonates the Boc group's carbonyl oxygen, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid, which decarboxylates to yield the free amine as a TFA salt. [3] B. Neutralization

  • Wash the resin with Isopropanol (IPA) (2x) and DCM (2x).

  • Treat the resin with a 5-10% solution of DIEA in DMF or DCM for 5-10 minutes (2x). [6]3. Wash the resin with DCM (3x) and DMF (3x) to prepare for coupling.

    • Causality Note: The deprotected amine is protonated as a TFA salt and must be converted to the free base form to act as a nucleophile in the subsequent coupling reaction.

C. Coupling

  • In a separate vial, pre-activate the incoming monomer (e.g., a Boc-protected amino acid) (3-4 eq) with a coupling agent such as HBTU/HATU (3-4 eq) and a base like DIEA (6-8 eq) in DMF for 5-10 minutes.

  • Add the activated monomer solution to the neutralized resin.

  • Allow the reaction to proceed for 1-4 hours, or until a reaction monitoring test indicates completion.

  • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Reaction Monitoring: Monitoring the completion of the coupling step is vital for ensuring high-purity final products. Since the coupling occurs on a secondary amine, the standard Ninhydrin (Kaiser) test is not effective.

  • Chloranil Test: A qualitative test for secondary amines. A small sample of resin beads is treated with acetaldehyde and then a solution of chloranil. A positive result (free secondary amine) is indicated by the development of a dark blue or green color.

  • On-Bead Analysis: Techniques like FT-IR can be used to monitor the appearance or disappearance of specific vibrational bands. [8]* Trial Cleavage: A small amount of resin can be cleaved, and the supernatant analyzed by LC-MS to check the mass of the resin-bound species. [1][9]

Protocol 3: Final Cleavage and Deprotection

The final step is to cleave the synthesized molecule from the solid support and remove any remaining side-chain protecting groups.

Objective: To release the final product into solution.

Materials:

  • TFA

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether ((C₂H₅)₂O)

Procedure:

  • Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Prepare a cleavage cocktail. A standard "Reagent K" or similar high-TFA cocktail is effective for Boc-SPPS. For example: TFA/H₂O/TIS (95:2.5:2.5 v/v/v).

    • Causality Note: A strong acid like TFA is required to cleave the linker from the resin (e.g., from a PAM or MBHA resin if used downstream) and remove robust side-chain protecting groups (like Benzyl ethers). [4][10]TIS and water act as scavengers to quench the reactive cations (e.g., tert-butyl) generated during deprotection, preventing side reactions like re-attachment to sensitive residues. [5]3. Add the cleavage cocktail to the resin (10 mL/g) and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube.

  • Wash the resin with a small amount of neat TFA and combine the filtrates.

  • Concentrate the TFA solution under a stream of nitrogen.

  • Precipitate the crude product by adding the concentrated solution dropwise into a vortexing tube of ice-cold diethyl ether.

  • Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash to remove residual scavengers.

  • Dry the crude product pellet under vacuum.

Analytical Characterization

The crude product should be analyzed for identity and purity before purification.

TechniquePurposeExpected Outcome
RP-HPLC Purity Assessment & PurificationA major peak corresponding to the target product, with retention time dependent on overall hydrophobicity.
LC-MS Identity ConfirmationA mass spectrum showing the [M+H]⁺ ion (or other adducts) corresponding to the calculated molecular weight of the target compound.
High-Res MS Precise Mass DeterminationProvides high-accuracy mass data to confirm the elemental composition.

Conclusion

This compound is a powerful and versatile building block for solid-phase synthesis. Its pre-installed Boc protection and rigid cyclohexane core make it an ideal component for constructing well-defined molecular architectures. The protocols detailed herein provide a robust foundation for researchers to employ this reagent in the synthesis of sophisticated molecules for drug discovery and chemical biology, enabling the creation of novel PROTACs, peptidomimetics, and other high-value compounds.

References

  • Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-27. [Link]

  • Nomizu, M., et al. (1991). A new two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. International Journal of Peptide and Protein Research, 37(3), 190-7. [Link]

  • Pascale, S., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]

  • O'Neil, I. A. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry. Available at: [Link]

  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. [Link]

  • O'Neil, I. (2002). Analytical techniques for small molecule solid phase synthesis. PubMed. [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Sunresin. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

  • Lisowski, M., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(6-7), e3091. [Link]

  • Li, C., et al. (2021). Automated Fast-Flow Synthesis of Peptide Nucleic Acid Conjugates. ChemRxiv. [Link]

  • Mayfield, L. D., & Corey, D. R. (2002). Synthesis and purification of peptide nucleic acids. Current Protocols in Nucleic Acid Chemistry. [Link]

Sources

Application Note & Protocols: tert-Butyl (4-(methylamino)cyclohexyl)carbamate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Drug Development

tert-Butyl (4-(methylamino)cyclohexyl)carbamate is a key building block in medicinal chemistry, valued for its bifunctional nature.[1] The molecule incorporates a conformationally restricted cyclohexyl ring, a Boc-protected primary amine, and a secondary methylamino group. This distinct architecture allows for sequential, controlled modifications, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting central nervous system disorders and metabolic diseases.[1][2] The tert-butoxycarbonyl (Boc) protecting group is crucial, offering robust stability under various reaction conditions while allowing for straightforward deprotection under acidic conditions.[3] This application note provides a comprehensive guide to the synthesis and application of this intermediate, with a focus on its role in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor.[4]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step process commencing from commercially available starting materials. A common and effective route involves the reductive amination of N-Boc-4-aminocyclohexanone.

Synthesis Workflow Overview

The synthetic pathway can be visualized as a two-step process: first, the protection of one of the amino groups of 4-aminocyclohexanol, followed by oxidation to the ketone, and finally, reductive amination to introduce the methylamino group.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination A trans-4-Aminocyclohexanol C tert-Butyl (4-hydroxycyclohexyl)carbamate A->C Base (e.g., TEA), Solvent (e.g., THF) B Di-tert-butyl dicarbonate (Boc)2O B->C D tert-Butyl (4-hydroxycyclohexyl)carbamate F tert-Butyl (4-oxocyclohexyl)carbamate D->F E Oxidizing Agent (e.g., PCC, Dess-Martin) E->F G tert-Butyl (4-oxocyclohexyl)carbamate J This compound G->J H Methylamine (CH3NH2) H->J I Reducing Agent (e.g., NaBH(OAc)3) I->J

Figure 1: General synthesis workflow for this compound.

Detailed Experimental Protocol

Protocol 1: Synthesis of this compound

Materials:

  • trans-4-Aminocyclohexanol[5]

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

  • Dichloromethane (DCM), anhydrous

  • Methylamine solution (e.g., in THF or water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)[6]

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

Step 1: Boc Protection of trans-4-Aminocyclohexanol

  • Dissolve trans-4-aminocyclohexanol (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.1 equiv) to the solution and stir.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 equiv) in THF to the reaction mixture at room temperature.

  • Stir the reaction for 12-18 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield tert-butyl (4-hydroxycyclohexyl)carbamate, which can be used in the next step without further purification.

Step 2: Oxidation to tert-Butyl (4-oxocyclohexyl)carbamate

  • Dissolve the crude tert-butyl (4-hydroxycyclohexyl)carbamate (1.0 equiv) in anhydrous DCM in a flask under an inert atmosphere.

  • Slowly add PCC (1.5 equiv) or Dess-Martin periodinane (1.2 equiv) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Filter the mixture through a pad of Celite to remove solid byproducts.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield tert-butyl (4-oxocyclohexyl)carbamate.

Step 3: Reductive Amination

  • Dissolve tert-butyl (4-oxocyclohexyl)carbamate (1.0 equiv) in anhydrous DCM.[7]

  • Add methylamine solution (2.0 equiv) and a catalytic amount of glacial acetic acid.

  • Stir the mixture for 1-2 hours at room temperature to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Stir for 12-24 hours at room temperature, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of EtOAc/hexanes) to afford pure this compound.

Rationale and Optimization
  • Choice of Protecting Group: The Boc group is ideal due to its stability in the basic and oxidative conditions of the initial steps and its facile removal under acidic conditions, which is often a requirement in subsequent synthetic transformations.[3]

  • Oxidation Step: While both PCC and Dess-Martin periodinane are effective, Dess-Martin periodinane is often preferred for its milder reaction conditions and easier workup, despite its higher cost.

  • Reductive Amination: Sodium triacetoxyborohydride is a mild and selective reducing agent for imines, minimizing the over-reduction of the ketone starting material.[6][7] The addition of acetic acid catalyzes the formation of the iminium ion, accelerating the reaction.

Application in the Synthesis of Tofacitinib

This compound is a crucial precursor for the synthesis of the piperidine core of Tofacitinib, an immunosuppressant used to treat rheumatoid arthritis.[4][8] The synthesis involves the deprotection of the Boc group, followed by cyclization and further functionalization.

Tofacitinib Synthesis Workflow

G cluster_0 Intermediate Preparation cluster_1 Piperidine Ring Formation & Functionalization cluster_2 Final Synthesis Step A This compound C 4-(Methylamino)cyclohexanamine A->C Step 1 B Acidic Deprotection (e.g., TFA, HCl) B->C D 4-(Methylamino)cyclohexanamine F Tofacitinib Precursor D->F Step 2 E Coupling with Pyrrolo[2,3-d]pyrimidine Moiety E->F G Tofacitinib Precursor I Tofacitinib G->I Step 3 H Acylation with Cyanoacetic Acid Derivative H->I

Figure 2: Simplified workflow for the application of the intermediate in Tofacitinib synthesis.

Protocol for Tofacitinib Intermediate Synthesis

Protocol 2: Synthesis of a Key Tofacitinib Piperidine Intermediate

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • DCM, anhydrous

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • A suitable base (e.g., K₂CO₃, DIPEA)

  • A suitable solvent (e.g., DMF, DMSO)

Procedure:

Step 1: Boc Deprotection

  • Dissolve this compound (1.0 equiv) in anhydrous DCM.

  • Add TFA (5-10 equiv) or a solution of HCl in dioxane (4M, 5-10 equiv) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • The resulting salt of 4-(methylamino)cyclohexanamine can be used directly or after neutralization.

Step 2: Nucleophilic Aromatic Substitution

  • To a solution of the deprotected diamine salt in a suitable solvent like DMF, add a base such as K₂CO₃ (3.0 equiv).

  • Add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the Tofacitinib piperidine intermediate.

Key Mechanistic Considerations

The core of this application lies in a nucleophilic aromatic substitution (SₙAr) reaction. The deprotected diamine acts as the nucleophile, attacking the electron-deficient pyrimidine ring at the carbon bearing the chlorine atom. The reaction is facilitated by a base to neutralize the HCl generated and to ensure the amine is in its more nucleophilic free base form.

Quantitative Data Summary

ParameterProtocol 1Protocol 2
Starting Material trans-4-AminocyclohexanolThis compound
Key Reagents (Boc)₂O, PCC/DMP, CH₃NH₂, NaBH(OAc)₃TFA/HCl, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, K₂CO₃
Typical Yield 60-75% (over 3 steps)70-85%
Purity (Post-Chromatography) >98%>97%
Reaction Time 36-48 hours13-27 hours

Conclusion

This compound is a versatile and highly valuable intermediate in pharmaceutical synthesis. The protocols outlined in this application note provide a robust and reproducible pathway for its synthesis and demonstrate its critical role in the construction of complex drug molecules like Tofacitinib. The strategic use of the Boc protecting group allows for precise and controlled functionalization, a cornerstone of modern medicinal chemistry.

References

  • Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Retrieved from [Link]

  • ACS Publications. (2018, November 14). Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. Organic Process Research & Development. Retrieved from [Link]

  • Taylor & Francis Online. (2018, March 16). Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)butanoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN112250615A - Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride.
  • UNL. (n.d.). Tofacitinib synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(N-Boc-N-methylamino)cyclohexanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-(N-Boc-N-methylamino)cyclohexanol. Retrieved from [Link]

  • ResearchGate. (2019, August). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-(N-Boc-N-methylamino)cyclohexanol, 96% Purity, C12H23NO3, 5 grams. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]

  • University of Greifswald. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2019, October 6). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl n-[4-(methylamino)cyclohexyl]carbamate (C12H24N2O2). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Google Patents. (n.d.). US9670160B2 - Process for the preparation of tofacitinib and intermediates thereof.
  • Google Patents. (n.d.). WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof.
  • ACS Publications. (2025, August 6). (PDF) An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Retrieved from [Link]

  • PubChem. (n.d.). cis-4-(tert-Butoxycarbonylamino)cyclohexanol. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (1R,4R)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate. Retrieved from [Link]

  • NIH. (2025, March 8). Discovery of Novel Tofacitinib–ADTOH Molecular Hybridization Derivatives for the Treatment of Ulcerative Colitis. Retrieved from [Link]

  • PubMed. (2004, December 3). Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. Retrieved from [Link]

Sources

Application Notes: Leveraging tert-Butyl (4-(methylamino)cyclohexyl)carbamate in the Synthesis of Novel Agrochemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cyclohexylamine Moiety in Agrochemical Design

The cyclohexane ring is a prevalent scaffold in a variety of biologically active molecules, prized for its conformational rigidity and three-dimensional diversity. In agrochemical research, cyclohexylamine derivatives are recognized as crucial intermediates in the synthesis of modern herbicides and fungicides.[1][2] The specific stereochemistry and substitution patterns on the cyclohexane ring can significantly influence the biological activity, selectivity, and physicochemical properties of the final active ingredient.

This guide focuses on tert-Butyl (4-(methylamino)cyclohexyl)carbamate , a versatile bifunctional building block. This molecule offers two distinct points for chemical modification: a secondary methylamino group and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a robust protecting group, stable under a wide range of reaction conditions but readily removable under mild acidic conditions. This orthogonality allows for the selective functionalization of the two amine groups in a controlled, stepwise manner, making it an ideal starting material for creating complex agrochemical candidates.

These application notes will provide a detailed, field-proven framework for utilizing this intermediate in a multi-step synthesis of a hypothetical, yet representative, pyrazole-based fungicidal candidate. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both scientific integrity and practical applicability.

Core Principle: Orthogonal Protection Strategy

The synthetic utility of this compound hinges on the principle of orthogonal protection. The secondary amine is reactive, while the primary amine is masked as a carbamate. This allows for initial modification at the secondary amine. Subsequent removal of the acid-labile Boc group then unmasks the primary amine for a second, different chemical transformation. This strategy is fundamental to building complex molecules with precision.[2]

G cluster_0 Synthetic Strategy A tert-Butyl (4-(methylamino)cyclohexyl)carbamate B Step 1: Selective Functionalization of Secondary Amine A->B Reaction at -NH(Me) C Intermediate 1 B->C D Step 2: Selective Deprotection of Primary Amine (Boc Removal) C->D Acidic Conditions E Intermediate 2 D->E F Step 3: Functionalization of Primary Amine E->F Reaction at -NH2 G Final Agrochemical Candidate F->G

Caption: Orthogonal synthesis workflow using the bifunctional starting material.

PART 1: Synthesis of a Hypothetical Fungicide Candidate

This section details a three-step synthesis to produce a novel potential fungicide, N-(4-((2-methoxyacetyl)(methyl)amino)cyclohexyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide , starting from this compound. Pyrazole carboxamides are a well-established class of fungicides, often acting as succinate dehydrogenase inhibitors (SDHIs).[1][3]

Step 1: N-Acylation of the Secondary Amine

The first step involves the selective acylation of the more nucleophilic secondary amine with methoxyacetyl chloride. The Boc-protected primary amine remains intact under these conditions.

Protocol 1: Synthesis of tert-Butyl (4-((2-methoxyacetyl)(methyl)amino)cyclohexyl)carbamate (Intermediate 1)

  • Materials:

    • This compound (1.0 eq)

    • Methoxyacetyl chloride (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and anhydrous DCM.

    • Cool the stirred solution to 0°C using an ice bath.

    • Slowly add triethylamine (or DIPEA).

    • Add methoxyacetyl chloride dropwise to the cooled solution over 15 minutes. Ensure the internal temperature does not rise above 5°C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel if necessary.

  • Causality and Validation:

    • Choice of Base: TEA or DIPEA is used to neutralize the HCl generated during the acylation, driving the reaction to completion.[4]

    • Temperature Control: The reaction is initiated at 0°C to control the exothermic reaction between the acyl chloride and the amine, preventing potential side reactions.

    • Work-up: The aqueous washes remove the triethylamine hydrochloride salt and any unreacted starting materials, simplifying purification.

Step 2: Selective Deprotection of the Primary Amine

This step utilizes acidic conditions to selectively remove the Boc protecting group, exposing the primary amine for the subsequent coupling reaction.

Protocol 2: Synthesis of N-(4-(methylamino)cyclohexyl)acetamide (Intermediate 2)

  • Materials:

    • Intermediate 1 (from Step 1)

    • Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in 1,4-Dioxane

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Diethyl ether

  • Procedure:

    • Dissolve Intermediate 1 in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add Trifluoroacetic acid (TFA) dropwise. Gas evolution (isobutylene and CO₂) will be observed.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in a minimal amount of DCM and carefully add it to a stirred solution of saturated NaHCO₃ to neutralize the TFA salt.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude primary amine, which is often used in the next step without further purification.

  • Causality and Validation:

    • Acid Choice: TFA is a strong acid that effectively cleaves the tert-butyl carbamate at room temperature.[5][6] The byproducts are volatile, simplifying work-up. Anhydrous conditions are crucial to prevent side reactions.

    • Orthogonality: The amide bond formed in Step 1 is stable to these acidic conditions, demonstrating the orthogonality of the Boc/amide protection scheme.

Step 3: Amide Coupling to Form the Final Product

The final step involves forming an amide bond between the newly exposed primary amine and a pre-activated heterocyclic carboxylic acid, a common toxophore in fungicides.

Protocol 3: Synthesis of N-(4-((2-methoxyacetyl)(methyl)amino)cyclohexyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

  • Materials:

    • Intermediate 2 (from Step 2) (1.0 eq)

    • 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (1.05 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • Hydroxybenzotriazole (HOBt) (1.2 eq)

    • Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, dissolve 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid in anhydrous DMF.

    • Add EDC and HOBt to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve Intermediate 2 in anhydrous DMF and add DIPEA.

    • Add the solution of Intermediate 2 to the pre-activated acid mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the final compound.

  • Causality and Validation:

    • Coupling Reagents: The EDC/HOBt system is a standard and efficient method for amide bond formation, minimizing racemization if chiral centers are present and working well for a broad range of substrates.[7]

    • Pre-activation: Activating the carboxylic acid before adding the amine ensures the efficient formation of the amide bond.

    • Purification: The purification steps are critical for removing coupling byproducts and unreacted reagents to obtain the final product with high purity, which is essential for accurate biological testing.[8]

G cluster_workflow Experimental Workflow prep Reaction Setup Flask with Stirrer Inert Atmosphere (N₂) Anhydrous Solvent reaction Reaction Execution Controlled Reagent Addition Temperature Monitoring Stirring for Specified Time prep->reaction Step 1 monitor Monitoring TLC Analysis LC-MS Checkpoints reaction->monitor Step 2 workup Aqueous Work-up Quenching Extraction (Separatory Funnel) Washing (Acid/Base/Brine) monitor->workup Step 3 purify Purification Drying (MgSO₄) Concentration (Rotovap) Column Chromatography / Recrystallization workup->purify Step 4 char Characterization ¹H NMR ¹³C NMR HRMS Purity Analysis (HPLC) purify->char Step 5

Caption: General experimental workflow for synthesis and purification.

PART 2: Data Presentation and Characterization

Accurate characterization of all intermediates and the final product is critical for validating the synthetic route.

Table 1: Physicochemical and Analytical Data

CompoundStructureMolecular FormulaMW ( g/mol )Expected ¹H NMR Signals (Key Shifts, ppm)Expected Mass Spec (m/z) [M+H]⁺
Starting Material This compoundC₁₂H₂₄N₂O₂228.33~2.3 (s, 3H, N-CH₃), ~1.4 (s, 9H, Boc)229.19
Intermediate 1 tert-Butyl (4-((2-methoxyacetyl)(methyl)amino)cyclohexyl)carbamateC₁₅H₂₈N₂O₄300.39~4.0 (s, 2H, O-CH₂), ~3.4 (s, 3H, O-CH₃), ~2.9 (s, 3H, N-CH₃), ~1.4 (s, 9H, Boc)301.21
Intermediate 2 N-(4-(methylamino)cyclohexyl)acetamideC₁₀H₂₀N₂O184.28~4.0 (s, 2H, O-CH₂), ~3.4 (s, 3H, O-CH₃), ~2.9 (s, 3H, N-CH₃)185.16
Final Product N-(4-((2-methoxyacetyl)(methyl)amino)cyclohexyl)-1,3-dimethyl-1H-pyrazole-5-carboxamideC₁₇H₂₈N₄O₃336.43~7.0 (s, 1H, pyrazole-H), ~4.0 (s, 2H, O-CH₂), ~3.8 (s, 3H, pyrazole-N-CH₃), ~3.4 (s, 3H, O-CH₃), ~2.9 (s, 3H, N-CH₃), ~2.2 (s, 3H, pyrazole-C-CH₃)337.22

Note: NMR shifts are approximate and depend on the solvent used. Final characterization requires full spectral analysis.[9][10][11]

Conclusion

This compound is a highly valuable intermediate for constructing complex molecules in agrochemical research. The orthogonal reactivity of its two distinct amine functionalities, enabled by the strategic use of the Boc protecting group, allows for a controlled and stepwise synthetic approach. The protocols outlined in this guide demonstrate a practical and robust pathway for leveraging this building block to create novel pyrazole-based scaffolds, a class of compounds with proven fungicidal potential. This approach provides a template for researchers to design and synthesize diverse libraries of new agrochemical candidates.

References

  • MDPI. (2018). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • MDPI. (2016). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]

  • National Institutes of Health (NIH). (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. [Link]

  • Taylor & Francis Online. (2021). New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ChemistryViews. (2023). Simple Protocol for the C–N Cross-Coupling of Aryl Chlorides with Amines. [Link]

  • Journal of the American Chemical Society. (2011). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. [Link]

  • PubMed. (2015). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. [Link]

  • RSC Publishing. (2021). One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.5-PVP catalyst. [Link]

  • National Institutes of Health (NIH). (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • National Institutes of Health (NIH). (2020). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. [Link]

  • ResearchGate. (2017). Examples of pyrazole-based fungicides. [Link]

  • ResearchGate. (2017). Substrate scope for the catalytic coupling of aryl chlorides with primary amines using the NHC–Pd(II) complex 1 as the catalysta. [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). [Link]

  • Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

  • Séché Environnement. (n.d.). Purification of synthesis intermediates. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • ResearchGate. (2015). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. [Link]

  • ResearchGate. (2014). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • National Institutes of Health (NIH). (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. [Link]

  • ResearchGate. (2018). Synthesis and biological activity of cyclohexylamine derivatives. [Link]

Sources

Application Note: High-Fidelity Deprotection of tert-Butyl (4-(methylamino)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Removal of a Workhorse Protecting Group

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its robustness under a wide array of non-acidic conditions and its clean, efficient removal under acidic treatment.[1][2] This application note provides a detailed guide for the deprotection of tert-Butyl (4-(methylamino)cyclohexyl)carbamate, a key step to unmask a primary amine and yield N¹-methylcyclohexane-1,4-diamine.

This transformation is critical for synthetic routes requiring sequential functionalization of the two distinct amine groups on the cyclohexane scaffold. The resulting diamine is a valuable building block for synthesizing ligands, polymers, and pharmacologically active agents. This document furnishes researchers with two robust, field-proven protocols, delves into the underlying reaction mechanism, and offers practical insights for troubleshooting and optimization.

The Chemistry of Cleavage: Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is a classic example of an acid-catalyzed carbamate hydrolysis, proceeding through a well-understood E1 elimination pathway.[3][4] The process is driven by the formation of highly stable gaseous byproducts, ensuring the reaction proceeds to completion.

The mechanism unfolds in four key steps:

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl). This step activates the carbonyl group, making it a better leaving group.[2][5][6]

  • Fragmentation: The protonated intermediate undergoes spontaneous cleavage of the tert-butyl-oxygen bond. This fragmentation is energetically favorable as it generates a highly stable tertiary carbocation (tert-butyl cation).[4][5][7]

  • Decarboxylation: The resulting carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide (CO₂) gas and the desired free primary amine.[4][5]

  • Amine Salt Formation: In the strongly acidic environment, the newly liberated and nucleophilic amine is immediately protonated by the excess acid, yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).[2][5]

The gaseous byproducts, CO₂ and isobutylene (formed from the deprotonation of the tert-butyl cation), necessitate that the reaction be performed in a well-ventilated fume hood and in a system that is not sealed.[1][5]

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection cluster_0 Reaction Steps cluster_1 Byproducts Start Boc-Protected Amine Protonation 1. Protonation (Acid Attack) Start->Protonation + H+ Fragmentation 2. Fragmentation (C-O Cleavage) Protonation->Fragmentation Carbamic_Acid Carbamic Acid Intermediate Fragmentation->Carbamic_Acid tBu_cation tert-Butyl Cation Fragmentation->tBu_cation Forms Decarboxylation 3. Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine Free Amine Decarboxylation->Free_Amine CO2 CO2 (gas) Decarboxylation->CO2 Releases Salt_Formation 4. Amine Protonation Free_Amine->Salt_Formation + H+ End Amine Salt Product Salt_Formation->End Isobutylene Isobutylene (gas) tBu_cation->Isobutylene - H+

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Field-Proven Experimental Protocols

The choice of acidic reagent often depends on the substrate's overall acid sensitivity, the desired final form of the product (free amine vs. salt), and practical considerations like cost and ease of removal. Here we present the two most common and reliable methods.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is valued for its speed and the volatility of the reagents, which simplifies their removal. It is particularly effective for small to medium-scale reactions.[6]

Materials & Reagents:

  • This compound

  • Trifluoroacetic Acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, separatory funnel, etc.)

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1–0.2 M.

  • Acid Addition: To the stirred solution, add TFA (5-10 eq). A common practice is to use a 25-50% v/v solution of TFA in DCM.[3] The addition can be done at room temperature. For substrates with other acid-sensitive groups, cooling the solution to 0 °C before addition is recommended.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 1 to 4 hours.[8] Monitor the disappearance of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] The product, being a salt, is significantly more polar and will exhibit a much lower Rf value on the TLC plate.

  • Work-up and Isolation:

    • To Isolate the TFA Salt: Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA. The resulting residue is the desired amine as its trifluoroacetate salt, which can often be used in the next step without further purification.[11]

    • To Isolate the Free Amine: After removing the solvent under reduced pressure, perform a basic work-up.[8][10] Dissolve the residue in DCM or ethyl acetate. Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous NaHCO₃ solution until CO₂ evolution ceases. Wash the organic layer subsequently with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free diamine, N¹-methylcyclohexane-1,4-diamine.

Protocol 2: Deprotection using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol is a cost-effective alternative to TFA and is highly efficient. The product often precipitates directly from the reaction mixture as the hydrochloride salt, simplifying isolation significantly.[12]

Materials & Reagents:

  • This compound

  • 4M Hydrochloric Acid in 1,4-Dioxane

  • Diethyl ether or tert-butyl methyl ether (MTBE)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, filtration apparatus)

Step-by-Step Procedure:

  • Reaction Setup: Place the Boc-protected amine (1.0 eq) in a round-bottom flask.

  • Acid Addition: Add the 4M HCl in 1,4-dioxane solution (5-10 eq of HCl). Sufficient solvent should be used to ensure stirring is possible.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1 to 4 hours.[8][13] In many cases, the product will precipitate as a white solid (the dihydrochloride salt). Monitor the reaction by TLC or LC-MS by taking a small aliquot, quenching it with base, and extracting into an organic solvent.

  • Work-up and Isolation: Upon reaction completion, add a non-polar solvent such as diethyl ether or MTBE to the reaction slurry to further precipitate the product and facilitate filtration.

  • Product Collection: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with diethyl ether to remove dioxane and any soluble impurities. Dry the white solid under high vacuum to obtain the pure N¹-methylcyclohexane-1,4-diamine dihydrochloride salt.

Comparative Analysis of Protocols

ParameterProtocol 1: TFA / DCMProtocol 2: 4M HCl / Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 1 - 4 hours[8]1 - 4 hours[12][13]
Product Form TFA salt or Free AmineDihydrochloride salt
Work-up Evaporation or basic wash[8][11]Precipitation and filtration[8]
Advantages Highly volatile reagents, easy removal; mild conditions.[4][6]Cost-effective; product often precipitates, simplifying isolation.[14]
Disadvantages TFA is corrosive and expensive; aqueous work-up required for free amine.Dioxane has a high boiling point and is a peroxide former.

Analytical Validation of Deprotection

Confirming the complete removal of the Boc group is essential for the success of subsequent synthetic steps. A combination of chromatographic and spectroscopic methods should be employed.

  • Thin-Layer Chromatography (TLC): Provides a rapid, qualitative assessment of the reaction's progress. The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a much lower Retention Factor (Rf). Visualization with a ninhydrin stain will produce a colored spot, confirming the presence of a primary/secondary amine.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for quantitative monitoring. It allows for the clear identification of the starting material and product peaks, confirming the expected mass-to-charge ratio of the deprotected diamine.[9]

  • ¹H NMR Spectroscopy: This provides unambiguous structural confirmation. The most telling indicator of a successful deprotection is the complete disappearance of the large singlet signal at approximately δ 1.4-1.5 ppm , which corresponds to the nine equivalent protons of the tert-butyl group.[9] Concurrently, shifts in the signals for the protons on the cyclohexane ring, particularly those adjacent to the newly formed amine, will be observed.

Deprotection_Workflow General Experimental & Analytical Workflow A 1. Reaction Setup Dissolve substrate in solvent B 2. Add Acidic Reagent (TFA or HCl/Dioxane) A->B C 3. Monitor Progress (TLC / LC-MS) B->C D Reaction Complete? C->D D->C No, continue stirring E 4. Work-up (Evaporation / Filtration / Extraction) D->E Yes F 5. Isolate Product (Salt or Free Base) E->F G 6. Characterize Product (¹H NMR, MS) F->G H Proceed to Next Step G->H

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Best Practices and Troubleshooting

  • Incomplete Reaction: If monitoring indicates the presence of starting material after the expected reaction time, consider adding an additional 1-2 equivalents of the acidic reagent or extending the reaction time. Gentle warming (e.g., to 40 °C) can be attempted, but only if the product is known to be thermally stable.

  • Potential for t-Butylation: The intermediate tert-butyl cation is an electrophile and can alkylate other nucleophilic sites, although this is rare for a simple substrate like this. If complex mixtures or unexpected side products are observed by LC-MS, consider adding a scavenger such as anisole or thioanisole (1-2 eq) to the reaction mixture to trap the cation.[2][15]

  • Isolation Challenges: If the product hydrochloride or trifluoroacetate salt oils out instead of precipitating, concentration to dryness followed by trituration with a non-polar solvent (like diethyl ether or hexane) can often induce solidification. For isolating the free amine, if it proves to be highly water-soluble and difficult to extract, an alternative to aqueous work-up is to use a basic ion-exchange resin (e.g., Amberlyst A-21) to neutralize the acid and isolate the free base after filtration.[11]

  • Safety Precautions: Both TFA and concentrated HCl are highly corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) inside a certified chemical fume hood. Always add acid to the solvent, not the other way around. Ensure the reaction vessel is vented to allow for the safe release of CO₂ and isobutylene gas.[5][6]

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]

  • Scribd. TFA Deprotection. Available at: [Link]

  • PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Available at: [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. Available at: [Link]

  • National Institutes of Health (NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • Reddit. Removal of Boc protecting group as workup?. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection Reagent Guide. Available at: [Link]

Sources

Application Notes and Protocols for the Use of tert-Butyl (4-(methylamino)cyclohexyl)carbamate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Novel Building Block for Advanced Peptide Therapeutics

In the landscape of modern peptide drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone for enhancing therapeutic profiles. These unique building blocks offer a gateway to peptides with improved metabolic stability, constrained conformations for higher receptor affinity, and enhanced cell permeability.[1][2] Among these, cyclic amino acid derivatives provide a robust method for reducing the conformational flexibility of the peptide backbone, which can pre-organize the peptide for optimal receptor binding.[3]

This guide introduces tert-Butyl (4-(methylamino)cyclohexyl)carbamate , a versatile building block designed for the synthesis of conformationally constrained and N-methylated peptides. The molecule features a cyclohexane scaffold, which imparts rigidity to the peptide backbone, and an N-methylamino group, a modification known to enhance proteolytic stability and membrane permeability.[4][5] The primary amine is protected with a tert-butyloxycarbonyl (Boc) group, making it compatible with standard solid-phase peptide synthesis (SPPS) strategies. This document provides a comprehensive overview of its synthesis and application, offering detailed protocols for its preparation and incorporation into peptide chains.

Key Advantages and Applications

The incorporation of this compound into a peptide sequence offers several distinct advantages:

  • Conformational Constraint: The rigid cyclohexane ring restricts the rotational freedom of the peptide backbone, leading to a more defined three-dimensional structure. This is crucial for mimicking protein secondary structures and enhancing binding affinity to biological targets.

  • Enhanced Metabolic Stability: The N-methyl group on the secondary amine sterically hinders cleavage by proteases, significantly increasing the in-vivo half-life of the resulting peptide.[4]

  • Improved Pharmacokinetic Properties: N-methylation can lead to increased lipophilicity and reduced hydrogen bonding capacity, which may improve membrane permeability and oral bioavailability.[4][6]

  • Structural Diversity: As a diamino-functionalized scaffold, it can be used to create unique peptide architectures, including cyclic peptides and peptidomimetics.

This building block is particularly valuable for the development of novel peptide therapeutics targeting a wide range of diseases, where enhanced stability and receptor selectivity are paramount.

Synthesis of this compound

A reliable synthesis of this compound can be achieved through a two-step process starting from commercially available trans-1,4-cyclohexanediamine. The process involves a selective mono-Boc protection followed by reductive amination.

Protocol 1: Mono-Boc Protection of trans-1,4-Cyclohexanediamine

This protocol is adapted from a general method for the selective mono-Boc protection of symmetrical diamines.[7]

Materials:

  • trans-1,4-Cyclohexanediamine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve trans-1,4-cyclohexanediamine (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (0.3 equivalents) in methanol to the stirred diamine solution. The limited amount of (Boc)₂O favors mono-protection.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl (4-aminocyclohexyl)carbamate.

Protocol 2: Reductive Amination to Yield this compound

This protocol is based on established reductive amination procedures.[8][9][10]

Materials:

  • tert-Butyl (4-aminocyclohexyl)carbamate (from Protocol 1)

  • A suitable ketone precursor: 4-(tert-butoxycarbonylamino)cyclohexan-1-one (This can be synthesized by oxidation of the corresponding alcohol, cis-4-(tert-Butoxycarbonylamino)cyclohexanol[8]).

  • Methylamine solution (e.g., in THF or water)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, to facilitate imine formation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve 4-(tert-butoxycarbonylamino)cyclohexan-1-one (1 equivalent) in DCM or DCE in a round-bottom flask.

  • Add methylamine solution (1.2 equivalents) to the flask.

  • If using NaBH₃CN, a slightly acidic pH (5-6) is optimal, which can be achieved by adding a small amount of acetic acid. For STAB, this is generally not necessary.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Slowly add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), in portions to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Diagram of Synthetic Pathway:

G cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination diamine trans-1,4-Cyclohexanediamine boc_protected tert-Butyl (4-aminocyclohexyl)carbamate diamine->boc_protected (Boc)₂O, MeOH ketone_ra 4-(Boc-amino)cyclohexanone boc_protected_alcohol cis-4-(Boc-amino)cyclohexanol ketone 4-(Boc-amino)cyclohexanone boc_protected_alcohol->ketone Oxidation (e.g., PCC, Swern) final_product This compound ketone_ra->final_product 1. Methylamine 2. NaBH(OAc)₃

Caption: Synthetic route to the target compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain on a solid support requires special consideration due to the steric hindrance of the N-methyl group. Standard coupling conditions may result in low yields. Therefore, the use of potent coupling reagents is highly recommended.[4]

General SPPS Cycle

The following protocol outlines a typical manual SPPS cycle for incorporating this building block using an Fmoc/tBu strategy.[11]

Materials:

  • Fmoc-protected peptide-resin

  • 20% Piperidine in N,N-dimethylformamide (DMF)

  • This compound

  • Coupling reagent: HATU, HCTU, or PyBroP

  • Base: N,N-Diisopropylethylamine (DIEA) or Collidine

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • SPPS reaction vessel

Protocol 3: SPPS Coupling of this compound

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in the SPPS reaction vessel.

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

  • Coupling of the Building Block:

    • In a separate vial, dissolve this compound (4 equivalents based on resin loading) and a coupling reagent such as HATU (3.9 equivalents) in DMF.

    • Add DIEA (8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of the N-methyl group, a longer coupling time is recommended.

  • Monitoring the Coupling Reaction:

    • The standard ninhydrin (Kaiser) test is not reliable for secondary amines like the N-methylamino group.

    • The bromophenol blue test is a suitable alternative.[4] A small sample of resin is washed and treated with a bromophenol blue solution in DMF. A yellow color indicates complete coupling, while a blue or green color signifies an incomplete reaction.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Capping (Optional): If the coupling is incomplete after a second attempt, it is advisable to cap the unreacted free amines using acetic anhydride to prevent the formation of deletion peptide sequences.

  • Continuation of Synthesis: Proceed with the deprotection and coupling of the next Fmoc-amino acid in the sequence.

Diagram of the SPPS Coupling Cycle:

SPPS_Cycle Start Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling to Resin Wash1->Coupling Activation Activation of Building Block (HATU/DIEA in DMF) Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Monitoring Monitor Coupling (Bromophenol Blue Test) Wash2->Monitoring Decision Complete? Monitoring->Decision NextCycle Proceed to Next Cycle Decision->NextCycle Yes Recouple Recouple or Cap Decision->Recouple No Recouple->Activation

Caption: Workflow for SPPS incorporation.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₂H₂₄N₂O₂228.34883864-61-7 (cis)[12] / 294180-29-3 (trans)
tert-Butyl (4-aminocyclohexyl)carbamateC₁₁H₂₂N₂O₂214.30195314-59-1[13]
4-(tert-butoxycarbonylamino)cyclohexan-1-oneC₁₁H₁₉NO₃213.27180367-87-7

Final Cleavage and Deprotection

After the complete peptide sequence is assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups, including the Boc group from the incorporated building block. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.

Protocol 4: Cleavage from Resin

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, wash with cold ether, and dry under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a valuable tool for medicinal chemists and peptide scientists aiming to develop next-generation peptide therapeutics. Its unique structure allows for the introduction of conformational constraints and metabolic stability, addressing key challenges in peptide drug design. The protocols outlined in this guide provide a robust framework for the synthesis and incorporation of this novel building block, enabling the exploration of new chemical space in the pursuit of more effective and durable peptide-based drugs.

References

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Retrieved from [Link]

  • Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation: Somatostatin analogues.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 42(10), 1588–1599.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135394115, tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride. Retrieved from [Link].

  • Bock, J. E., Gavenonis, J., & Gellman, S. H. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Organic letters, 13(15), 4152–4155.
  • Zhang, W., & He, X. (2023). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 89(1), e01617-22.
  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
  • Hill, T. A., Shepherd, N. E., Diness, F., & Fairlie, D. P. (2014). Constraining cyclic peptides to mimic protein structure motifs.
  • Feng, Y., & Chen, Z. (2021). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology, 9, 709529.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60032615, tert-Butyl (4-((4-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1514287, cis-4-(tert-Butoxycarbonylamino)cyclohexanol. Retrieved from [Link].

  • Pentelute, B. L., & Kent, S. B. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Israel Journal of Chemistry.
  • Kim, T. L., Jeong, M., & Cheon, C. H. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 90(41), 14701-14708.
  • The Organic Chemistry Tutor. (2020, April 22). Amine Preparation 4 - Reductive Amination [Video]. YouTube. Retrieved from [Link]

  • Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911.
  • Oakwood Chemical. (n.d.). N-Boc-trans-1,4-cyclohexanediamine. Retrieved from [Link]

  • Google Patents. (n.d.). US4486603A - Preparation of trans cyclohexane 1,4-diamine.
  • MySkinRecipes. (n.d.). tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate. Retrieved from [Link]

Sources

Application Notes & Protocols: Tert-Butyl (4-(methylamino)cyclohexyl)carbamate as a Versatile Diamine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformationally Restricted Diamines

In modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise spatial presentation of functional groups is paramount. Conformationally restricted diamines (CRDAs) have emerged as exceptionally valuable building blocks for this purpose.[1] By locking the relative orientation of two amine functionalities, these scaffolds reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity.[1]

tert-Butyl (4-(methylamino)cyclohexyl)carbamate is a prime example of such a strategic building block. It features a rigid cyclohexane core functionalized with two distinct amine groups: a secondary methylamino group available for immediate synthetic modification and a primary amine that is temporarily masked with an acid-labile tert-butoxycarbonyl (Boc) protecting group. This differential protection scheme allows for sequential, controlled functionalization, making it an indispensable tool for the synthesis of complex molecules, including targeted therapies and Proteolysis Targeting Chimeras (PROTACs).[2][3] This guide provides an in-depth look at the properties, applications, and detailed protocols for utilizing this versatile diamine scaffold.

Physicochemical Properties and Stereochemical Considerations

The utility of this compound is grounded in its well-defined chemical and physical properties. The cyclohexane ring exists predominantly in a chair conformation, leading to distinct stereoisomers (cis and trans) that dictate the spatial relationship between the two amine functionalities. The choice between the cis and trans isomer is a critical design element, as it directly impacts how the final molecule will orient itself within a binding pocket.

PropertyDataSource
Molecular Formula C₁₂H₂₄N₂O₂[2]
Molecular Weight 228.33 g/mol [4]
Appearance Solid
Boiling Point (Predicted) 331.9 ± 31.0 °C[4]
Density (Predicted) 0.99 ± 0.1 g/cm³[4]
CAS Number (trans) 294180-29-3[4]
CAS Number (cis) 883864-61-7[2]

Core Synthetic Applications

Directed Amide Bond Formation

The most common application of this building block is in the construction of amides. The exposed secondary amine serves as a nucleophile for reaction with an activated carboxylic acid, while the Boc-protected amine remains inert. This allows for the clean and predictable formation of an amide bond at a specific position on the scaffold. Amide bonds are a cornerstone of pharmaceutical chemistry, found in a vast number of marketed drugs.[5][6] The reaction is typically mediated by a coupling reagent that activates the carboxylic acid, transforming the hydroxyl group into a better leaving group.

PROTAC Linker Synthesis

The field of targeted protein degradation has been revolutionized by PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[2][3] this compound is frequently used as a core component of the "linker" that connects the two ends of the PROTAC. Its defined stereochemistry and dual-functional nature are ideal for systematically varying the length and vector of the linker to achieve optimal ternary complex formation.

Library Synthesis for Drug Discovery

The sequential reactivity of the two amines makes this building block ideal for generating diverse chemical libraries. A common workflow involves first coupling a wide array of carboxylic acids to the secondary amine. Following this diversification step, the Boc group is removed to reveal the primary amine, which can then be subjected to a second round of derivatization (e.g., reductive amination, acylation, or sulfonylation), rapidly generating a large number of unique, three-dimensional molecules for screening.

Experimental Protocols and Methodologies

Protocol 1: Amide Coupling with the Secondary Amine

Principle: This protocol details the formation of an amide bond between a carboxylic acid and the secondary methylamino group of the title building block. The reaction proceeds via the in-situ activation of the carboxylic acid using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a common and efficient peptide coupling reagent.[6] A sterically hindered, non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), is used to deprotonate the carboxylic acid and neutralize the acid formed during the reaction without competing as a nucleophile.[6]

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a clean, dry, argon-flushed round-bottom flask, add the carboxylic acid (1.1 eq) and dissolve it in a minimal amount of anhydrous DMF.

  • Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active ester.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the solution of the diamine building block to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) to quench the reaction and remove unreacted acid and HATU byproducts.

  • Wash the organic layer with brine (1x) to remove residual water and DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.

Causality and Trustworthiness: The use of anhydrous solvents is critical to prevent the hydrolysis of the activated carboxylic acid intermediate, which would reduce the yield. Monitoring by TLC or LC-MS provides a reliable check on the reaction's progress, ensuring that the work-up is not initiated prematurely. The aqueous work-up is designed to remove the specific reagents used; NaHCO₃ neutralizes the acidic components, and the brine wash aids in phase separation.

Experimental Workflow: Amide Coupling

G cluster_prep Activation cluster_reaction Coupling cluster_workup Work-up & Purification Acid Carboxylic Acid (1.1 eq) Activate Stir 20 min @ RT Acid->Activate HATU HATU (1.2 eq) HATU->Activate DIPEA DIPEA (2.5 eq) DIPEA->Activate Solvent1 Anhydrous DMF Solvent1->Activate Couple Stir 4-16h @ RT Activate->Couple Diamine Diamine Building Block (1.0 eq) Diamine->Couple Solvent2 Anhydrous DMF Solvent2->Couple Workup Aqueous Wash (NaHCO₃, Brine) Couple->Workup Dry Dry (MgSO₄) Workup->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: Mechanism of Boc deprotection under acidic conditions.

Conclusion

This compound is a powerful and versatile building block for drug discovery and development. Its pre-defined stereochemistry and orthogonally protected amines provide chemists with a robust platform for the controlled and sequential introduction of chemical diversity. By understanding the principles behind its reactivity and employing validated protocols, researchers can effectively leverage this scaffold to construct novel, three-dimensionally complex molecules with finely tuned properties for interacting with biological systems.

References

  • PubChem. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. [Link]

  • ResearchGate. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • PubChem. tert-Butyl (1R,4R)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate. [Link]

  • Semantic Scholar. Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction. [Link]

  • MySkinRecipes. tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
  • ACS Fall 2025. One-pot synthesis of 1,2 diamines: Forming viable synthetic building blocks. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • PubChem. tert-Butyl (4-((4-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate. [Link]

  • ResearchGate. (2016). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • The MJA Lab. (2020). Green Chemistry. [Link]

  • Google Patents. Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.
  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • Sciencemadness Discussion Board. (2012). Synthesis of cyclohexylamine (via FR971429). [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • PubChem. Cyclohexylamine. [Link]

  • Google Patents. Method for producing 4-substituted cis-cyclohexylamine.
  • ResearchGate. An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. [Link]

  • Google Patents. Synthetic method for cyclohexylamine.

Sources

Application Note: A Reliable Synthetic Route to tert-Butyl (4-(methylamino)cyclohexyl)carbamate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, two-step synthetic protocol for the preparation of tert-butyl (4-(methylamino)cyclohexyl)carbamate, a key intermediate in pharmaceutical research, notably as a component in PROTAC linkers.[1] The synthesis begins with the selective N-protection of one amine group in 4-aminocyclohexanone using di-tert-butyl dicarbonate (Boc₂O). The subsequent step involves a direct reductive amination of the resulting N-Boc-4-aminocyclohexanone with methylamine using sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. This guide offers mechanistic insights, step-by-step protocols, characterization data, and essential safety information to ensure reproducible and safe execution.

Introduction and Mechanistic Insights

The target compound, this compound, features a differentially protected 1,4-diaminocyclohexane scaffold. This structure is valuable for sequential functionalization, making it a versatile building block in medicinal chemistry. The presented synthetic strategy is designed for efficiency and selectivity, proceeding through two well-established transformations.

Step 1: N-Boc Protection The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[2][3] Its stability under a wide range of conditions, coupled with its straightforward removal under mild acidic conditions (e.g., trifluoroacetic acid), makes it ideal for multi-step syntheses.[3][4] The reaction proceeds by the nucleophilic attack of the amine onto one of the carbonyl carbons of Boc-anhydride.

Step 2: Reductive Amination Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize amines from carbonyl compounds.[5][6][7] The process involves the initial formation of a hemiaminal, which then dehydrates to form an intermediate iminium ion. This electrophilic ion is then reduced by a hydride source to yield the final amine.[5]

The choice of reducing agent is critical for the success of a one-pot reductive amination.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is particularly well-suited for this transformation.[8][9] The electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, making STAB less reactive than reagents like sodium borohydride (NaBH₄).[5][8] This selectivity allows it to preferentially reduce the iminium ion intermediate much faster than the starting ketone, minimizing the formation of alcohol byproducts.[5][6][8] The reaction is typically performed in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[6][8]

Synthetic Workflow and Reaction Scheme

The overall synthetic pathway is summarized below:

Overall Reaction Scheme:

  • Step 1: 4-Aminocyclohexanone + Boc₂O → N-Boc-4-aminocyclohexanone

  • Step 2: N-Boc-4-aminocyclohexanone + Methylamine --(NaBH(OAc)₃)--> this compound

A visual representation of the workflow is provided in the diagram below.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Reductive Amination cluster_2 Analysis & Purification P1 4-Aminocyclohexanone HCl P4 N-Boc-4-aminocyclohexanone P1->P4 Reaction P2 Boc₂O, Base (e.g., TEA) P2->P4 P3 Solvent (e.g., DCM) P3->P4 S1 N-Boc-4-aminocyclohexanone S5 Final Product S1->S5 Reaction S2 Methylamine (e.g., in THF) S2->S5 S3 NaBH(OAc)₃ (STAB) S3->S5 S4 Solvent (e.g., DCM) S4->S5 A1 Workup & Extraction S5->A1 A2 Column Chromatography A1->A2 A3 Characterization (NMR, MS) A2->A3 G Ketone R₂C=O (Ketone) Hemiaminal R₂C(OH)NHR' (Hemiaminal) Ketone->Hemiaminal + H⁺, - H⁺ Amine R'NH₂ (Methylamine) Amine->Hemiaminal + H⁺, - H⁺ Iminium [R₂C=NHR']⁺ (Iminium Ion) Hemiaminal->Iminium - H₂O Product R₂CH-NHR' (Final Amine) Iminium->Product Reduction Hydride [H]⁻ (from STAB) Hydride->Iminium

Sources

Scale-up synthesis of tert-Butyl (4-(methylamino)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Scale-Up Synthesis of tert-Butyl (4-(methylamino)cyclohexyl)carbamate

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key building block in medicinal chemistry and pharmaceutical development. The described method is centered around a robust reductive amination of the commercially available tert-Butyl (4-oxocyclohexyl)carbamate using methylamine and sodium triacetoxyborohydride (STAB) as the reducing agent. This guide is designed for researchers, chemists, and process development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data. The structure of this document is designed to provide not just a recipe, but a thorough understanding of the process, enabling successful implementation and scale-up.

Introduction and Strategic Rationale

This compound is a valuable bifunctional molecule incorporating a Boc-protected primary amine and a secondary methylamine on a cyclohexane scaffold. This structure makes it a crucial intermediate in the synthesis of complex pharmaceutical agents, including the antipsychotic drug Cariprazine.[1] The development of a reliable, high-yielding, and scalable synthesis is therefore of significant interest.

Several synthetic routes could be envisioned, but for large-scale production, reductive amination stands out for its efficiency and operational simplicity. This one-pot procedure combines the formation of an iminium ion from a ketone and an amine with its immediate reduction to the target amine.

Chosen Synthetic Pathway:

The selected strategy employs tert-Butyl (4-oxocyclohexyl)carbamate as the starting material, which undergoes reductive amination with methylamine.

  • Rationale for Reagent Selection:

    • Starting Material: tert-Butyl (4-oxocyclohexyl)carbamate is a readily available and stable solid, making it ideal for large-scale handling.[2][3]

    • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is a milder and more selective agent that does not readily reduce the starting ketone under the reaction conditions. Its tolerance for weakly acidic media, which is necessary to catalyze iminium ion formation, makes it exceptionally well-suited for this transformation.[4] Furthermore, it is generally safer to handle on a large scale compared to sodium cyanoborohydride.

Reaction Mechanism and Stereochemical Considerations

The reaction proceeds via the formation of a hemiaminal intermediate from the reaction of the ketone with methylamine. In the presence of a mild acid catalyst (acetic acid is often used), this intermediate dehydrates to form an electrophilic iminium ion. The hydride from sodium triacetoxyborohydride then attacks the iminium carbon to yield the final product.

G cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Reduction Ketone tert-Butyl (4-oxocyclohexyl)carbamate Iminium Iminium Ion Intermediate Ketone->Iminium + CH₃NH₂ - H₂O (Acid Catalyst) Ketone->Iminium_ref Methylamine Methylamine (CH₃NH₂) STAB NaBH(OAc)₃ Product tert-Butyl (4-(methylamino)cyclohexyl)carbamate STAB->Product Hydride Transfer

Caption: General workflow for the reductive amination process.

Stereochemistry: The reduction of the planar iminium intermediate can occur from either face, leading to a mixture of cis and trans diastereomers. The final ratio is thermodynamically and kinetically controlled, influenced by the steric bulk of the reducing agent and the substituents on the cyclohexane ring.[5] For many pharmaceutical applications, isolation of a single diastereomer is required, which is typically achieved through crystallization or preparative chromatography of the final product or a downstream intermediate.

Materials and Equipment

ReagentCAS NumberMolecular WeightPurityNotes
tert-Butyl (4-oxocyclohexyl)carbamate179321-49-4213.28 g/mol >97%Starting material.
Methylamine solution74-89-531.06 g/mol 40 wt. % in H₂OAmine source. Can also be used as a solution in THF or EtOH.
Sodium triacetoxyborohydride (STAB)56553-60-7211.94 g/mol >95%Reducing agent. Moisture sensitive.
Acetic Acid (Glacial)64-19-760.05 g/mol >99.7%Acid catalyst.
Dichloromethane (DCM)75-09-284.93 g/mol Anhydrous, >99.8%Reaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol Aqueous solutionFor work-up and neutralization.
Brine (Saturated NaCl)7647-14-558.44 g/mol Aqueous solutionFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol GranularDrying agent.

Equipment:

  • Large, jacketed glass reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel for controlled liquid addition.

  • pH meter or pH strips.

  • Large separatory funnel for extraction.

  • Rotary evaporator with a suitable vacuum pump and chiller.

  • Crystallization vessel.

  • Filtration apparatus (Büchner funnel).

  • Analytical instruments: TLC, LC-MS, NMR Spectrometer.

Detailed Scale-Up Protocol

This protocol is designed for a ~100 g scale synthesis. Adjustments may be necessary for different scales.

G A 1. Reactor Setup - Charge reactor with ketone and DCM. - Cool to 0-5 °C under N₂. B 2. Amine & Catalyst Addition - Add methylamine solution. - Add acetic acid dropwise. A->B C 3. Iminium Formation - Stir mixture at 0-5 °C for 1 hour. B->C D 4. Reduction - Add STAB portion-wise, maintaining T < 10 °C. C->D E 5. Reaction Completion - Warm to room temperature. - Stir for 12-18 hours. D->E F 6. Monitoring - Check progress via TLC/LC-MS. E->F G 7. Quench & Neutralize - Cool to 0-5 °C. - Slowly add sat. NaHCO₃ until pH 8-9. E->G Upon Completion H 8. Work-up - Separate layers. - Extract aqueous layer with DCM. G->H I 9. Purification - Combine organic layers, wash with brine, dry, and concentrate. H->I J 10. Isolation - Recrystallize crude product from a suitable solvent system. I->J

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Reaction Setup:

    • Set up a 5 L jacketed reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet. Ensure the system is dry.

    • Charge the reactor with tert-Butyl (4-oxocyclohexyl)carbamate (100.0 g, 0.469 mol).

    • Add anhydrous dichloromethane (DCM, 2.0 L).

    • Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.

  • Iminium Ion Formation:

    • To the cooled suspension, add methylamine solution (40% in water, 110 mL, 1.41 mol, 3.0 equiv) via an addition funnel over 15 minutes.

    • Slowly add glacial acetic acid (54.0 mL, 0.94 mol, 2.0 equiv) dropwise, ensuring the internal temperature does not exceed 10 °C.

    • Stir the reaction mixture at 0-5 °C for 1 hour. The mixture should become a clear, homogeneous solution.

  • Reduction:

    • Slowly add sodium triacetoxyborohydride (STAB, 149.0 g, 0.703 mol, 1.5 equiv) portion-wise over 60-90 minutes.

    • CAUTION: This addition is exothermic and involves gas evolution. Maintain vigorous stirring and ensure the internal temperature remains below 10 °C.

  • Reaction Monitoring:

    • After the STAB addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate) or LC-MS until the starting ketone is consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture back down to 0-5 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (~1.5 L) until gas evolution ceases and the pH of the aqueous layer is 8-9.

    • Transfer the mixture to a large separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 500 mL).

    • Combine all organic layers and wash with brine (1 x 500 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or waxy solid.

  • Purification and Isolation:

    • The crude product can be purified by recrystallization. A common solvent system is ethyl acetate/hexanes.

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add hexanes until turbidity persists.

    • Allow the solution to cool slowly to room temperature and then place in a refrigerator (4 °C) overnight to complete crystallization.

    • Collect the solid by filtration, wash with cold hexanes, and dry under vacuum to afford this compound as a white to off-white solid.

Results and Characterization

ParameterTypical Result
Yield 85-95%
Purity (LC-MS) >98%
Appearance White to off-white solid
Melting Point Varies based on cis/trans ratio
¹H NMR (400 MHz, CDCl₃) δ ~4.4 (br s, 1H, NH-Boc), 3.4 (br s, 1H, cyclohexyl-H), 2.45 (s, 3H, N-CH₃), 2.4-2.6 (m, 1H, cyclohexyl-H), 1.8-2.1 (m, 4H, cyclohexyl-H), 1.44 (s, 9H, C(CH₃)₃), 1.0-1.3 (m, 4H, cyclohexyl-H). Note: Peaks may be broad and shift based on cis/trans ratio.
¹³C NMR (101 MHz, CDCl₃) δ ~155.5, 79.2, 55.8 (trans), 51.5 (cis), 48.0 (trans), 43.5 (cis), 34.1, 32.5, 31.8, 28.5 (3C).
MS (ESI+) m/z 229.2 [M+H]⁺

Process Safety Assessment

Scaling up chemical reactions requires a thorough safety analysis.

ReagentHazard Statements (H-phrases)Key Safety Precautions
Sodium triacetoxyborohydride H260: In contact with water releases flammable gases which may ignite spontaneously. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6][7][8]Handle under an inert atmosphere (nitrogen).[7] Store in a cool, dry place away from water.[8] Wear appropriate PPE, including gloves, lab coat, and safety glasses.[6] Use in a well-ventilated fume hood.[7]
Methylamine H220: Extremely flammable gas. H314: Causes severe skin burns and eye damage. H331: Toxic if inhaled.Work in a well-ventilated fume hood. Use a scrubber if handling large quantities of the gas. Keep away from ignition sources. Wear chemical-resistant gloves and eye protection.
Dichloromethane H315: Causes skin irritation. H319: Causes serious eye irritation. H336: May cause drowsiness or dizziness. H351: Suspected of causing cancer.Use in a well-ventilated area. Avoid inhalation of vapors. Wear appropriate PPE.
Acetic Acid H226: Flammable liquid and vapor. H314: Causes severe skin burns and eye damage.Handle in a fume hood. Wear acid-resistant gloves and eye protection.

Thermal Hazard: The quenching of excess STAB with aqueous bicarbonate is highly exothermic and releases hydrogen gas. This step must be performed slowly, with efficient cooling and stirring, in a well-ventilated area away from ignition sources.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reducing agent.- STAB degraded due to moisture.- Insufficient reaction time.- Use fresh, high-purity STAB.- Ensure anhydrous conditions during setup and STAB addition.- Extend reaction time and continue monitoring.
Low Yield - Inefficient extraction.- Product loss during crystallization.- Premature quenching.- Perform multiple extractions of the aqueous layer.- Optimize recrystallization solvent system and cooling rate.- Ensure reaction has gone to completion before work-up.
Presence of Di-alkylated Impurity - Excess methylamine and ketone reacting with the product.- Use a controlled stoichiometry of methylamine (typically 1.5-3.0 equiv).
Difficult Phase Separation - Emulsion formation during work-up.- Add brine to the separatory funnel to help break the emulsion.

Conclusion

The protocol detailed herein provides a reliable and scalable method for the synthesis of this compound. By utilizing a reductive amination pathway with sodium triacetoxyborohydride, this process offers high yields, operational simplicity, and mild reaction conditions suitable for large-scale production. Adherence to the described safety protocols and procedural steps will enable drug development professionals to efficiently produce this valuable chemical intermediate.

References

  • Lifechem Pharma. Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
  • AK Scientific, Inc.
  • Loba Chemie. SODIUM TRIACETOXY BOROHYDRIDE For Synthesis MSDS.
  • Apollo Scientific.
  • Merck.
  • Fülöp, F., et al. (2021). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
  • Zhang, W., et al. Synthesis of cis/trans 4‐substituted cyclohexylamine with different carbonylic compounds using engineered ESITL or CGM.
  • BoroPharm. tert-Butyl (4-oxocyclohexyl)
  • PubChem. Tert-butyl n-[4-(methylamino)
  • BLD Pharm. tert-Butyl (4-oxocyclohexyl)
  • Organic Chemistry Portal.
  • LibreTexts Chemistry. Cis-Trans Isomerism in Cycloalkanes.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of tert-Butyl (4-(methylamino)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of tert-Butyl (4-(methylamino)cyclohexyl)carbamate. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this key bifunctional linker in areas such as Proteolysis Targeting Chimera (PROTAC) development[1][2]. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you maximize your reaction yields and product purity.

Overview of the Primary Synthetic Pathway

The most common and reliable method for synthesizing this compound is through the direct reductive amination of tert-butyl (4-oxocyclohexyl)carbamate with methylamine. This one-pot reaction involves the formation of an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical for the success of this transformation, as it must selectively reduce the C=N bond of the imine without significantly reducing the starting ketone.

Overall Reaction Scheme

Caption: General synthesis of the target compound via reductive amination.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, or I've isolated no product. What are the primary causes?

A1: A low or zero yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.

Initial Diagnostic Steps:

  • Confirm Starting Material Quality: Ensure your tert-butyl (4-oxocyclohexyl)carbamate is pure and your methylamine solution concentration is accurate.

  • Analyze the Crude Reaction Mixture: Before workup, take a small aliquot of the reaction mixture and analyze it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will tell you if the reaction failed completely, stalled, or produced undesired side products.

dot

Troubleshooting_Workflow start Low / No Yield check_crude Analyze Crude Reaction (TLC, LC-MS) start->check_crude sm_present High % of Starting Ketone Remains? check_crude->sm_present byproduct Alcohol Byproduct (Ketone Reduction)? sm_present->byproduct No solution_sm Issue: Inefficient Imine Formation Solutions: • Add catalytic acetic acid (AcOH). • Increase methylamine equivalents. • Increase reaction time/temp moderately. • Ensure anhydrous conditions. sm_present->solution_sm Yes other_issues Complex Mixture or Degradation? byproduct->other_issues No solution_byproduct Issue: Non-selective Reduction Solutions: • Switch to a milder reductant (e.g., NaBH(OAc)₃ over NaBH₄). • Add reducing agent portion-wise after imine formation is confirmed. byproduct->solution_byproduct Yes solution_other Issue: Reaction Conditions Too Harsh Solutions: • Lower reaction temperature. • Check pH; avoid strongly acidic/basic conditions. • Re-evaluate solvent choice. other_issues->solution_other Yes

Caption: A logical workflow for troubleshooting low-yield reactions.

Q2: My analysis shows a significant amount of unreacted tert-butyl (4-oxocyclohexyl)carbamate. How can I improve conversion?

A2: This indicates that the first step of the reaction—the formation of the imine/iminium ion—is slow or incomplete. The equilibrium between the ketone/amine and the imine often lies towards the starting materials unless water is removed or the imine is trapped[3].

  • Causality: The formation of the iminium ion is the rate-limiting step and is often acid-catalyzed. Without a catalyst, the reaction can be sluggish. Furthermore, if using a salt form of methylamine (e.g., methylamine HCl), a base must be added to liberate the free amine.

  • Solutions:

    • Add an Acid Catalyst: Introduce a catalytic amount (5-10 mol%) of acetic acid (AcOH). This protonates the carbonyl oxygen, making the ketone more electrophilic and accelerating the initial nucleophilic attack by methylamine[4][5].

    • Increase Amine Equivalents: Use a larger excess of methylamine (e.g., 2-3 equivalents). Le Chatelier's principle dictates that this will help drive the equilibrium towards imine formation.

    • Allow Time for Imine Formation: Consider a stepwise procedure. Stir the ketone, amine, and acid catalyst in the solvent for 1-2 hours at room temperature before adding the reducing agent. You can monitor imine formation by NMR or LC-MS[4].

    • Solvent Choice: While methanol is common, solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be effective, especially if water removal is desired (e.g., by adding molecular sieves).

Q3: I've isolated a major byproduct with a mass corresponding to tert-butyl (4-hydroxycyclohexyl)carbamate. What went wrong?

A3: This occurs when your reducing agent reduces the starting ketone carbonyl group faster than it reduces the iminium ion intermediate. This is a common problem when using overly reactive hydrides like sodium borohydride (NaBH₄) under neutral or acidic conditions[4][6].

  • Causality: The reactivity of hydride reagents varies. NaBH₄ is capable of reducing both ketones and imines. In contrast, more sterically hindered and less reactive agents like sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) and sodium cyanoboorohydride (NaBH₃CN) show much greater selectivity for the protonated imine (iminium ion) over a ketone[3]. STAB is particularly effective and is generally preferred due to the toxicity of cyanide byproducts from NaBH₃CN[3].

  • Solutions:

    • Change the Reducing Agent: The most effective solution is to switch to Sodium triacetoxyborohydride (STAB) . It is milder and the established reagent of choice for one-pot reductive aminations[7].

    • Control Reaction pH (for NaBH₃CN): If you must use NaBH₃CN, the reaction must be kept mildly acidic (pH 5-6). At this pH, the ketone is largely unprotonated while the imine is protonated to the iminium ion, which is much more rapidly reduced[3][8].

    • Staged Addition: If using NaBH₄, add it slowly in portions only after you have confirmed significant imine formation (see Q2).

Q4: My mass spectrum shows a peak corresponding to a di-alkylation product. How can I prevent this?

A4: This suggests that your desired product, a secondary amine, is reacting with another molecule of the starting ketone to form a tertiary amine. This is less common in this specific synthesis but can occur if reaction conditions are forced.

  • Causality: The product amine is also a nucleophile and can compete with methylamine. This is more of an issue when preparing secondary amines from primary amines[9].

  • Solutions:

    • Use Excess Methylamine: Ensuring a sufficient excess of the primary amine (methylamine) helps it outcompete the secondary amine product for reaction with the ketone.

    • Avoid High Temperatures: Do not overheat the reaction, as this can accelerate side reactions. Room temperature is often sufficient.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this synthesis?

A1: Sodium triacetoxyborohydride (STAB) is the superior choice for this one-pot reaction due to its high selectivity for the iminium ion over the ketone and its non-toxic nature.

Reducing AgentProsConsRecommended Use
NaBH(OAc)₃ (STAB) Highly selective, non-toxic, effective in one-pot procedure.[3]Higher molecular weight, can be slower than NaBH₄.Highly Recommended.
NaBH₃CN Selective at controlled pH, effective in one-pot procedure.[3][8]Highly toxic (releases HCN gas on acidic workup).Use with extreme caution in a well-ventilated hood.
NaBH₄ Inexpensive, readily available.Poor selectivity, often reduces the starting ketone.[4][6]Not recommended for one-pot procedure; may work in a two-step process.
H₂/Catalyst (e.g., Pd/C) Clean, high-yielding.Requires specialized hydrogenation equipment; catalyst can be pyrophoric.Suitable for process scale-up but less convenient for lab scale.
Q2: What is the mechanism of reductive amination?

A2: The reaction proceeds in two main stages: (1) Nucleophilic addition of the amine to the carbonyl to form a hemiaminal, which then dehydrates to an iminium ion (often facilitated by an acid catalyst). (2) Hydride transfer from the reducing agent to the electrophilic carbon of the iminium ion to yield the final amine[8][10].

Caption: Simplified mechanism of reductive amination.

Q3: What are the best practices for purification?

A3: The crude product is often an oil or a solid containing the desired product, unreacted starting materials, and salts from the workup.

  • Aqueous Workup: Perform a standard aqueous workup to remove inorganic salts and water-soluble components. An extraction with a solvent like ethyl acetate or DCM is typical.

  • Column Chromatography: Silica gel chromatography is the most effective method for purification. A gradient elution system, such as DCM/Methanol or Ethyl Acetate/Hexanes with a small amount of triethylamine (e.g., 0.5-1%) to prevent the amine from streaking on the acidic silica, is recommended.

  • Isomer Separation: Be aware that your product will likely exist as a mixture of cis and trans isomers. These may be separable by careful column chromatography or may co-elute. Characterization by NMR will be essential to determine the isomer ratio.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on your specific lab conditions and scale.

Materials:

  • tert-butyl (4-oxocyclohexyl)carbamate (1.0 equiv)

  • Methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in THF) (2.0 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (0.1 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add tert-butyl (4-oxocyclohexyl)carbamate (1.0 equiv) and dissolve it in DCM (approx. 0.2 M concentration).

  • Add the methylamine solution (2.0 equiv) followed by glacial acetic acid (0.1 equiv).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 equiv) to the mixture in portions over 15-20 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of 0-10% Methanol in DCM containing 0.5% triethylamine to afford the pure this compound as a mixture of isomers.

References

  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Reddit r/Chempros. (2025, March 7). Question about reductive amination reaction procedure.
  • Chemicalbook. (n.d.). (1R,4R)-(4-MethylaMino-cyclohexyl)-carbaMic acid tert-butyl ester synthesis.
  • Yang, J. W., Pan, S. C., & List, B. (2006). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Wikipedia. (n.d.). Reductive amination. Retrieved January 7, 2026, from [Link]

  • MedChemExpress. (n.d.). tert-Butyl cis-4-(methylamino)cyclohexyl)carbamate.
  • Reddit r/Chempros. (2025, February 13). What's wrong with my reductive amination? I barely got any product.
  • Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?.
  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved January 7, 2026, from [Link]

  • MySkinRecipes. (n.d.). 4-(N-Boc-N-methylamino)cyclohexanol.
  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved January 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 7, 2026, from [Link]

  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Google Patents. (n.d.). US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate.
  • PubChem. (n.d.). 4-(N-Boc-N-methylamino)cyclohexanol. Retrieved January 7, 2026, from [Link]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
  • Googleapis.com. (2015, August 18). (12) United States Patent.
  • Google Patents. (n.d.). CN109824545B - Preparation method of trans-4-N-Boc-aminocyclohexane carboxylic acid.
  • ResearchGate. (2019, October 6). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved January 7, 2026, from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of T785.
  • Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges.
  • MedChemExpress. (n.d.). tert-Butyl cis-4-(methylamino)cyclohexyl)carbamate | PROTAC Linker.
  • PubChem. (n.d.). tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. Retrieved January 7, 2026, from [Link]

  • PubChemLite. (n.d.). Tert-butyl n-[4-(methylamino)cyclohexyl]carbamate (C12H24N2O2).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 7, 2026, from [Link]

  • ChemScene. (n.d.). 1353944-65-6 | Tert-butyl (2-(methylamino)cyclohexyl)carbamate.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved January 7, 2026, from [Link]

  • AChemBlock. (n.d.). tert-Butyl N-(6-(4-methanesulfonylphenyl)hexyl)carbamate 95%.

Sources

Technical Support Center: Boc Protection of Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective protection of diamines using the tert-butoxycarbonyl (Boc) group is a fundamental yet often challenging transformation in organic synthesis, particularly within pharmaceutical and materials science.[1] While the Boc group offers robust protection and is prized for its straightforward introduction and mild, acidic removal, achieving high chemoselectivity with difunctional substrates like diamines presents a significant hurdle.[2][3] The primary challenge lies in preventing the formation of the di-protected byproduct, which can lead to complex purification procedures and reduced yields of the desired mono-protected intermediate.[4][5]

This guide provides researchers, scientists, and drug development professionals with a structured, in-depth troubleshooting framework. Moving beyond simple protocols, we will explore the causality behind common experimental issues and offer field-proven solutions to optimize your reaction outcomes.

Troubleshooting Guide & FAQs

Q1: My reaction is producing a mixture of mono- and di-Boc products. How can I improve selectivity for the mono-protected diamine?

This is the most common issue encountered during the Boc protection of symmetrical diamines. Statistically, once the first amine is protected, the second is still available for reaction, leading to a mixture. The key to achieving high selectivity is to differentiate the reactivity of the two amine groups.

Primary Cause & Expert Recommendation: Differentiate Amine Reactivity via In Situ Mono-Protonation

The most effective and scalable strategy is to selectively deactivate one amine group by converting it into an ammonium salt.[1][6] The protonated amine is no longer nucleophilic and will not react with the electrophilic Boc anhydride ((Boc)₂O), leaving the remaining free amine to be protected.[1] This method is superior to relying on slow addition or a large excess of the diamine, which is often impractical for valuable substrates.[2][7]

A facile route involves the addition of one molar equivalent of acid to the diamine in a suitable solvent before introducing the Boc anhydride.[1][6]

Workflow: Selective Mono-Boc Protection via Mono-Protonation

cluster_0 Step 1: Mono-Protonation cluster_1 Step 2: Boc Protection cluster_2 Step 3: Work-up Diamine H₂N-R-NH₂ (1 eq) Protonated H₂N-R-NH₃⁺ X⁻ (Mono-protonated Diamine) Diamine->Protonated Differentiate Reactivity Acid Acid Source (1 eq) e.g., Me₃SiCl in MeOH Acid->Diamine Protonated_ref Boc2O (Boc)₂O (1 eq) MonoBoc BocHN-R-NH₃⁺ X⁻ Boc2O->MonoBoc MonoBoc_ref Protonated_ref->MonoBoc Selective Acylation Base Base (e.g., NaOH) to pH > 12 FinalProduct BocHN-R-NH₂ (Final Mono-Protected Product) Base->FinalProduct MonoBoc_ref->FinalProduct Neutralization

Caption: Workflow for selective mono-Boc protection.

Experimental Protocol: Mono-Boc Protection of (1R,2R)-Cyclohexane-1,2-diamine

This protocol is adapted from a robust "one-pot" procedure that generates HCl in situ from chlorotrimethylsilane (Me₃SiCl), avoiding the use of hazardous HCl gas.[4][8]

  • Preparation : To a solution of the free diamine (1 eq) in anhydrous methanol at 0 °C, add chlorotrimethylsilane (Me₃SiCl) (1 eq) dropwise.

  • Equilibration : Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the equilibrium between the free diamine, the mono-salt, and the di-salt strongly favors the mono-protonated species.[1]

  • Boc Addition : Add a solution of (Boc)₂O (1 eq) in methanol.

  • Reaction : Stir the mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Work-up :

    • Dilute the reaction with water and perform an ether wash to remove any di-Boc-protected byproduct.

    • Adjust the aqueous layer to a pH > 12 with 2N NaOH to deprotonate the ammonium salt.[4]

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure mono-protected product.[4]

Acid SourceDiamine ExampleSolventTypical Yield of Mono-Boc ProductReference
Me₃SiCl / MeOH(1R,2R)-cyclohexane-1,2-diamineMethanol/Water66%[4]
SOCl₂ / MeOH(1R,2R)-cyclohexane-1,2-diamineMethanol/Water41% (lower yield)[8]
HCl (gas)Ethylenediamineaq. Methanol87%[1][7]
Trifluoroacetic Acid (TFA)BispidineMethanol/Water55%[7]
Q2: My reaction is sluggish or fails completely. What are the common causes?

An incomplete reaction is often due to issues with the nucleophilicity of the amine, reagent stability, or reaction conditions.

  • Low Nucleophilicity of the Amine : Amines that are sterically hindered or electronically poor (e.g., anilines with electron-withdrawing groups) may react very slowly with (Boc)₂O.[5][9]

    • Solution : Consider adding a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that reacts with (Boc)₂O to form a more reactive intermediate, which is then readily attacked by the less nucleophilic amine.[10]

  • Poor Solubility : If the diamine, particularly as a salt or a zwitterionic compound, is not fully dissolved, the reaction will be slow and incomplete.[9]

    • Solution : Change the solvent system. A mixture of water/THF or water/methanol can improve the solubility of polar starting materials.[11] For non-polar diamines, THF, acetonitrile, or DCM are good choices.[11]

  • Hydrolysis of (Boc)₂O : In aqueous conditions, Boc anhydride can hydrolyze. While its reaction with an amine is generally faster, prolonged reaction times in water without a sufficient excess of the anhydride can lead to low yields.[9]

    • Solution : If using aqueous media, ensure vigorous stirring and consider using a slight excess (1.1-1.2 eq) of (Boc)₂O. Alternatively, switch to anhydrous conditions if the substrate is soluble.

Q3: How can I effectively purify the mono-Boc protected diamine from the starting material and the di-Boc byproduct?

Purification can be challenging due to the similar nature of the compounds. A well-designed liquid-liquid extraction work-up is often sufficient and preferable to tedious column chromatography.[1][12]

Expert Recommendation: Purification via Acid-Base Extraction

This strategy exploits the differences in basicity and solubility among the three key components in your flask:

  • Unreacted Diamine (H₂N-R-NH₂) : Highly basic, readily protonated, and water-soluble as a salt.

  • Mono-Boc Product (BocHN-R-NH₂) : Moderately basic, can be protonated, and has intermediate polarity.

  • Di-Boc Product (BocHN-R-NHBoc) : Not basic, non-polar, and prefers organic solvents.

Purification Workflow Diagram

cluster_0 Organic Layer 1 cluster_1 Aqueous Layer 1 cluster_2 Organic Layer 2 cluster_3 Aqueous Layer 2 Start Crude Reaction Mixture (Diamine, Mono-Boc, Di-Boc) in Organic Solvent (e.g., DCM) Wash1 Wash with dilute acid (e.g., 0.5 M HCl) Start->Wash1 Org1 Contains non-basic Di-Boc product and unreacted (Boc)₂O Wash1->Org1 Separate Layers Aq1 Contains protonated Diamine and protonated Mono-Boc product Wash1->Aq1 Basify Adjust Aqueous Layer 1 to pH > 12 with NaOH Aq1->Basify Extract Extract with fresh organic solvent (DCM) Basify->Extract Org2 Contains deprotonated Diamine and Mono-Boc product Extract->Org2 Separate Layers Aq2 Contains inorganic salts Extract->Aq2 FinalWash Wash Organic Layer 2 with brine, dry (Na₂SO₄), and concentrate Org2->FinalWash FinalProduct Isolated Mono-Boc Product (Often pure enough for next step) FinalWash->FinalProduct

Caption: Purification workflow using acid-base extraction.

Note: This procedure is a general guideline. The initial acidic wash is designed to remove the highly basic free diamine. However, in many protocols for mono-protection, the work-up starts after the reaction by making the entire mixture basic to deprotonate the mono-Boc-amine salt, followed by extraction.[4] The key is to leverage the differential basicity at some stage of the purification.

Q4: How can I monitor the reaction to avoid over- or under-reacting?

Accurate monitoring is crucial for optimizing reaction time and maximizing the yield of the desired product.

  • Thin-Layer Chromatography (TLC) : The quickest and most common method. The starting diamine is typically very polar (low Rf), the di-Boc product is non-polar (high Rf), and the mono-Boc product will have an intermediate Rf. Stain with ninhydrin (stains free amines) or potassium permanganate.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Excellent for volatile to semi-volatile compounds. It provides clear separation of starting material, mono-, and di-protected products, along with their mass for confirmation. This method is explicitly cited for monitoring these reactions.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : The most versatile method, suitable for nearly all substrates. It allows for quantitative assessment of the reaction progress by monitoring the disappearance of starting material and the appearance of products.[3]

  • ¹H NMR Spectroscopy : Can be used to monitor the appearance of the characteristic tert-butyl signal (a large singlet at ~1.45 ppm) and the disappearance of the starting material's signals.[8][13]

References

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. [Link]

  • Lee, J. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

  • Gais, H. J., et al. (2010). Selective Mono-Boc-Protection of Bispidine. Molecular Diversity Preservation International (MDPI). [Link]

  • Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. Semantic Scholar. [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. ResearchGate. [Link]

  • Various Authors. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). commonorganicchemistry.com. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific Technical Documents. [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. [Link]

  • ChemTips. (2012). Reactions that Work: Boc Protection. WordPress.com. [Link]

  • Barron, M. C. (2012). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. [Link]

  • Lee, J. W., & Ha, H. J. (2007). Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. chemistrysteps.com. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. masterorganicchemistry.com. [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines. beilstein-journals.org. [Link]

  • Smith, C. D., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Liu, Y. S., et al. (2002). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. [Link]

  • Reddit User. (2014). Removal of Boc protecting group as workup? Reddit r/chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. organic-chemistry.org. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • Pittelkow, M., et al. (2002). Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc Anhydride: A Versatile Reagent for Amine Protection in Organic Synthesis. ningbo-pharmchem.com. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions. commonorganicchemistry.com. [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. en.wikipedia.org. [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl (4-(methylamino)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-butyl (4-(methylamino)cyclohexyl)carbamate. This molecule is a crucial bifunctional building block, frequently utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and other complex pharmaceutical agents.[1][2] The synthetic routes to this compound, while seemingly straightforward, are often plagued by challenges related to selectivity, byproduct formation, and purification.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural outlines to provide in-depth, mechanistic explanations and field-proven troubleshooting strategies to help you navigate the common pitfalls of this synthesis.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound, particularly when starting from tert-butyl (4-aminocyclohexyl)carbamate via reductive N-methylation.

Question 1: My reaction yielded a significant amount of the di-N-methylated byproduct, tert-butyl (4-(dimethylamino)cyclohexyl)carbamate. How can I improve selectivity for the desired mono-methylated product?

Answer: This is the most frequent challenge and typically arises from using classical Eschweiler-Clarke conditions (formaldehyde and formic acid) on a primary amine.[3] The root cause is both mechanistic and kinetic.

  • Mechanistic Insight: The Eschweiler-Clarke reaction proceeds via the formation of an iminium ion, which is then reduced by formic acid.[4][5] After the first methylation, the resulting secondary amine product, this compound, is often more nucleophilic and less sterically hindered than the starting primary amine. This makes it highly susceptible to a second reaction with formaldehyde, leading to the formation of a new iminium ion and subsequent reduction to the tertiary amine. The reaction is inherently driven towards exhaustive methylation.[3][6]

  • Troubleshooting Strategies:

    • Stoichiometric Control (Difficult): While precise control of formaldehyde (using slightly less than 1 equivalent) can help, it's often difficult to prevent the formation of the dimethylated product entirely and usually results in a mixture of starting material, mono-, and di-methylated products.[7][8]

    • Alternative Reagents: Switch to a less aggressive and more controllable reductive amination protocol. The most reliable method is a two-component system using a milder reducing agent.

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the preferred lab-scale reagent. It is mild enough not to reduce the formaldehyde but is highly effective at reducing the intermediate iminium ion. The reaction can be run at room temperature, providing excellent kinetic control.

    • Two-Step Approach (Formylation-Reduction): This is a highly selective but longer alternative.

      • Step A (Formylation): React the primary amine with an acylating agent like ethyl formate to form the N-formyl intermediate. This reaction is very selective.

      • Step B (Reduction): Reduce the resulting amide with a strong reducing agent like lithium aluminum hydride (LAH) or borane (BH₃) to yield the mono-methylated product.

Question 2: My analysis (TLC/LC-MS/NMR) shows a significant amount of unreacted tert-butyl (4-aminocyclohexyl)carbamate. What are the likely causes?

Answer: Incomplete conversion points to issues with reagents, conditions, or reaction monitoring.

  • Causality Analysis:

    • Insufficient Reagents: Ensure that at least one full equivalent of both the methyl source (e.g., formaldehyde) and the reducing agent are used. For the Eschweiler-Clarke reaction, both formic acid and formaldehyde should be in excess.[3]

    • Inactive Reducing Agent: Borohydride reagents, especially sodium cyanoborohydride and sodium triacetoxyborohydride, can degrade upon improper storage. Use a freshly opened bottle or a previously validated lot.

    • Reaction Temperature/Time: While many reductive aminations proceed at room temperature, some systems may require gentle heating (40-50 °C) to drive the initial imine formation. Ensure the reaction is allowed to proceed for a sufficient duration (typically 4-24 hours), monitoring periodically by TLC or LC-MS.

    • pH Issues: For reductive aminations using reagents like NaBH₃CN, the reaction is most efficient under mildly acidic conditions (pH 5-6) to facilitate iminium ion formation without degrading the borohydride. If the medium is too neutral or basic, imine formation can be slow.

Question 3: I'm observing byproducts consistent with the loss of the Boc protecting group. How can I prevent this side reaction?

Answer: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions. This is a significant concern when using the classical Eschweiler-Clarke reaction, which employs a large excess of formic acid.

  • Preventative Measures:

    • Avoid Strongly Acidic Conditions: The most effective solution is to avoid the Eschweiler-Clarke reaction altogether.

    • Use Buffered Systems: If using a reagent that requires an acidic catalyst (like NaBH₃CN), buffer the reaction with a reagent like acetic acid rather than a strong mineral acid. The goal is to facilitate the reaction without causing significant deprotection.

    • Adopt Milder Protocols: The NaBH(OAc)₃ method is ideal here, as it generates acetic acid in situ, providing a self-buffering system that is generally not acidic enough to cause rapid Boc cleavage.

Question 4: I'm struggling with purification. My product streaks badly on silica gel TLC plates and columns.

Answer: This is a classic problem when purifying amines via silica gel chromatography. The basic lone pair on the nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and streaking.

  • Purification Tactics:

    • Neutralize the Silica: Pre-treat the column slurry and eluent with a small amount of a volatile base. A common practice is to add 0.5-1% triethylamine (NEt₃) or ammonia (in methanol) to the mobile phase. This deprotonates the silanol groups, minimizing unwanted interactions.

    • Use a Different Stationary Phase: If streaking persists, switch to a more inert stationary phase like alumina (basic or neutral grade) or use a reverse-phase (C18) column if the product has sufficient hydrophobic character.

    • Acid/Base Extraction: Before chromatography, perform a thorough aqueous workup. Dissolve the crude product in a nonpolar organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove acidic impurities like formic acid.

    • Salt Formation & Crystallization: If the product is a solid, crystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) can be a highly effective purification method. Alternatively, the product can be precipitated as a salt (e.g., hydrochloride) and then liberated back to the free base.

Question 5: My starting material is a mixture of cis and trans isomers. How does this impact the reaction and final purification?

Answer: The reductive amination conditions described are highly unlikely to cause epimerization at the C1 or C4 positions of the cyclohexane ring. Therefore, the isomeric ratio of your starting material will be directly reflected in your final product.

  • Implications:

    • Characterization: The presence of two isomers will complicate NMR analysis, showing two distinct sets of peaks for the product.

    • Purification: The cis and trans isomers of this compound have slightly different polarities and can often be separated by careful silica gel chromatography. However, this can be challenging and may require significant optimization of the eluent system.

    • Recommendation: For applications where stereochemistry is critical, it is far more efficient to start with an isomerically pure tert-butyl (4-aminocyclohexyl)carbamate or tert-butyl (4-oxocyclohexyl)carbamate. If a mixture must be used, be prepared for a more complex purification and characterization process.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Eschweiler-Clarke reaction, and why does it favor di-methylation of primary amines?

The reaction involves two main stages that repeat.[4][5]

  • Iminium Ion Formation: The primary amine attacks formaldehyde to form a hemiaminal, which then dehydrates to form a methylene iminium ion.

  • Hydride Transfer: Formic acid acts as a hydride donor. The formate anion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to the secondary, mono-methylated amine. This step is irreversible due to the loss of carbon dioxide gas.[3] The process then repeats. The newly formed secondary amine is often a stronger nucleophile than the starting primary amine and reacts with a second molecule of formaldehyde to form a dimethylaminium ion, which is subsequently reduced to the tertiary amine. The reaction stops at the tertiary amine stage because it cannot form another iminium ion.[3][4]

Q2: Are there alternative synthetic routes that completely avoid the over-methylation problem?

Yes. The most robust alternative is to start from a different precursor: tert-butyl (4-oxocyclohexyl)carbamate . This approach offers superior control.

  • Method: Perform a direct reductive amination of the ketone with methylamine (often used as a solution in THF or as its hydrochloride salt with a base) and a mild reducing agent like NaBH(OAc)₃.

  • Advantage: This reaction forms the desired secondary amine directly and cannot proceed further. It is a highly efficient and selective method for producing the mono-methylated product without risk of over-alkylation.

Q3: What are the generally recommended starting conditions for this synthesis?

For the most reliable and selective synthesis starting from tert-butyl (4-oxocyclohexyl)carbamate:

ParameterRecommendationRationale
Methylamine Source Methylamine hydrochloride (CH₃NH₂·HCl)Stable solid, easy to handle. Requires a base to liberate the free amine.
Base Triethylamine (NEt₃) or DIEAUsed to neutralize the HCl salt of methylamine. Use ~1.5 equivalents.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild, selective for iminium ions, and does not reduce the starting ketone.[6]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that work well for this reaction.[9]
Stoichiometry Ketone (1 eq.), CH₃NH₂·HCl (1.2-1.5 eq.), Base (1.5 eq.), NaBH(OAc)₃ (1.5 eq.)A slight excess of the amine and reducing agent ensures full conversion of the ketone.
Temperature Room Temperature (20-25 °C)Allows for controlled reaction rates.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS for disappearance of the ketone starting material.

Section 3: Visual Guides & Protocols

Reaction Pathway and Common Side Reactions

The following diagram illustrates the desired synthetic route via reductive amination of the primary amine and highlights the key side reactions of over-methylation and Boc deprotection.

G cluster_main Desired Pathway cluster_side1 Side Reaction 1: Over-Methylation cluster_side2 Side Reaction 2: Deprotection SM tert-Butyl (4-aminocyclohexyl)carbamate IM Iminium Ion Intermediate SM->IM + H₂CO - H₂O DP Deprotected Byproducts (e.g., 4-(methylamino)cyclohexan-1-amine) SM->DP Strong Acid P Product: tert-Butyl (4-(methylamino)cyclohexyl)carbamate IM->P + Reductant (e.g., HCOOH) P2 Dimethylated Byproduct P->P2 + H₂CO + Reductant P->DP Strong Acid (e.g., excess HCOOH)

Caption: Desired vs. side reaction pathways.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common issues based on analytical results.

G start Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) q1 Major product is dimethylated amine? start->q1 q2 Significant starting material remains? q1->q2 No ans1 Root Cause: Over-methylation Solution: • Switch to NaBH(OAc)₃ • Use ketone precursor route • Two-step formylation/reduction q1->ans1 Yes q3 Evidence of Boc deprotection? q2->q3 No ans2 Root Cause: Incomplete Reaction Solution: • Check reagent activity/amount • Increase reaction time/temp • Adjust pH if necessary q2->ans2 Yes q4 Desired product formed, but purification is difficult? q3->q4 No ans3 Root Cause: Acidic Conditions Solution: • Avoid Eschweiler-Clarke • Use milder, buffered system (e.g., NaBH(OAc)₃) q3->ans3 Yes ans4 Root Cause: Amine-Silica Interaction Solution: • Add NEt₃ to eluent • Use alumina or reverse phase • Perform thorough acid/base workup q4->ans4 Yes success Successful Synthesis & Purification q4->success No

Caption: A logical troubleshooting workflow.

Section 4: Recommended Experimental Protocol

This protocol details the highly selective synthesis of this compound from the corresponding ketone precursor.

Objective: To synthesize the target compound via reductive amination of tert-butyl (4-oxocyclohexyl)carbamate with methylamine.

Materials:

  • tert-Butyl (4-oxocyclohexyl)carbamate (1.0 eq)

  • Methylamine hydrochloride (1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (NEt₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) and methylamine hydrochloride (1.5 eq).

  • Solvent Addition: Add anhydrous DCM to the flask (concentration approx. 0.1-0.2 M).

  • Base Addition: Add triethylamine (1.5 eq) to the suspension and stir the mixture at room temperature for 30-60 minutes. This allows for the formation of the free methylamine and subsequent imine/enamine formation with the ketone.

  • Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise over 15 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting ketone by TLC (Typical eluent: 5-10% Methanol in DCM with 0.5% NEt₃). The reaction is typically complete within 4-12 hours.

  • Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent of 0-10% methanol in DCM. Crucially, add 0.5-1% triethylamine to the eluent mixture to prevent peak tailing. Combine the pure fractions and remove the solvent under reduced pressure to afford the final product.

References

  • ResearchGate. (n.d.). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. Link

  • Semantic Scholar. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Link

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Link

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Link

  • ResearchGate. (n.d.). Reductive methylation by aqueous formaldehyde and zinc a. Link

  • Organic Syntheses. (n.d.). Procedure. Link

  • Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino). Link

  • YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). Link

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Link

  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Link

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Link

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Link

  • ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. Link

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Link

  • PubMed Central (PMC). (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Link

  • MedChemExpress. (n.d.). tert-Butyl cis-4-(methylamino)cyclohexyl)carbamate. Link

  • Organic Syntheses. (n.d.). Procedure Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Link

  • Journal of Organic Chemistry. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Link

  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Link

  • ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Link

  • ResearchGate. (n.d.). N- Methyl Amine Synthesis by Reductive Amination of CO 2 | Request PDF. Link

  • PubChem. (n.d.). tert-Butyl n-[4-(methylamino)cyclohexyl]carbamate. Link

  • ChemScene. (n.d.). tert-butyl (2-(methylamino)cyclohexyl)carbamate. Link

  • Chem-Impex. (n.d.). Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)Cyclohexyl]Carbamate. Link

  • MedChemExpress. (n.d.). tert-Butyl ((trans-4-aminocyclohexyl)methyl)carbamate. Link

  • Google Patents. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof. Link

  • Sigma-Aldrich. (n.d.). tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate. Link

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Link

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Link

  • BLDpharm. (n.d.). tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate. Link

Sources

Technical Support Center: Selective Mono-Boc Protection of 4-(methylamino)cyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective protection of diamines. Specifically, we will address the common yet intricate problem of avoiding di-Boc protection of 4-(methylamino)cyclohexylamine, a molecule possessing both a primary and a secondary amine. This document provides in-depth troubleshooting, answers to frequently asked questions, and detailed experimental protocols to achieve high yields of the desired mono-protected product.

Troubleshooting & FAQs: Navigating the Selectivity Challenge

Question: I'm attempting to protect the primary amine of 4-(methylamino)cyclohexylamine with Boc anhydride, but I'm consistently forming a significant amount of the di-protected byproduct. Why is this happening and how can I stop it?

Answer: This is a frequent challenge rooted in the similar nucleophilicity of the primary and secondary amines. While the primary amine is sterically less hindered and generally more reactive, the secondary amine is also sufficiently nucleophilic to react with di-tert-butyl dicarbonate (Boc₂O), especially under standard reaction conditions.[1] The formation of the di-Boc product is often exacerbated by factors such as excess Boc₂O, the presence of a strong base, or prolonged reaction times.[2]

To favor the desired mono-Boc product, a careful and nuanced approach to your reaction conditions is necessary. This involves moving from a brute-force approach to one of fine-tuned control over kinetics and stoichiometry.

FAQ 1: How critical is the stoichiometry of Boc₂O?

Controlling the stoichiometry is your first and most critical line of defense against di-protection.

  • The Problem with Excess: Using a significant excess of Boc₂O (e.g., 1.5 equivalents or more) creates a high concentration of the protecting agent, driving the reaction towards the thermodynamically stable, but undesired, di-protected product. Once the more reactive primary amine is protected, the secondary amine will react with the remaining Boc₂O.

  • The Solution - Precise Stoichiometry: To maximize mono-protection, you should use a slight sub-stoichiometric to stoichiometric amount of Boc₂O relative to the diamine. Starting with 0.8 to 1.0 equivalents of Boc₂O is a highly recommended strategy.[3] This ensures that once the primary amine has reacted, there is little to no excess Boc₂O left to react with the less reactive secondary amine of the mono-protected product. While this may leave some unreacted starting material, it significantly simplifies purification by minimizing the di-Boc byproduct, which often has similar chromatographic behavior to the desired product.

FAQ 2: Can I manipulate temperature and reaction time to improve selectivity?

Yes, this is a classic case of leveraging kinetic versus thermodynamic control.[4][5][6]

  • Kinetic Product (Desired): The mono-Boc protection at the less sterically hindered primary amine is the kinetically favored product. It forms faster.[7]

  • Thermodynamic Product (Undesired): The di-Boc product is often the more thermodynamically stable endpoint of the reaction.

To favor the kinetic product:

  • Lower the Temperature: Running the reaction at a reduced temperature (e.g., 0 °C to room temperature) will slow down the overall reaction rate.[8] More importantly, it provides less energy for the system to overcome the higher activation energy required for the protection of the more sterically hindered secondary amine.[6]

  • Monitor and Quench: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). As soon as the starting material is consumed or the desired product concentration is maximized, quench the reaction to prevent further progression to the di-protected species.

FAQ 3: What is the best solvent and base combination for this selective protection?

The choice of solvent and base can subtly but significantly influence the reaction's outcome.

  • Solvents: Aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are standard choices.[9] Methanol has also been shown to be an effective solvent, sometimes even accelerating the protection of primary amines.[3][10]

  • Bases: The use of a strong, non-nucleophilic base is common in Boc protections to neutralize the acid byproduct.[2] However, for this selective case, a milder base or even omitting the base can be advantageous.

    • Triethylamine (TEA) or DI PEA: These are common choices, but their use can sometimes push the reaction towards di-protection.

    • Sodium Bicarbonate (NaHCO₃): A weaker inorganic base used in a biphasic system (e.g., DCM/water) can provide sufficient acid scavenging without aggressively promoting the second protection.[11]

    • No Base: In some cases, the reaction can proceed without a base, albeit slower. The tert-butoxide byproduct can act as a base.[2][12] This can be a viable strategy when combined with careful stoichiometric control.

FAQ 4: I've tried optimizing conditions, but I still get a mixture. Is there a more robust method?

When direct selective protection proves difficult, a highly effective alternative is the mono-protonation strategy . This method leverages the difference in basicity between the two amine groups. By adding one equivalent of a strong acid, you can selectively protonate one amine, rendering it non-nucleophilic and effectively "protecting" it from the Boc anhydride.

A well-established method involves the in situ generation of one equivalent of HCl from a reagent like chlorotrimethylsilane (Me₃SiCl) in anhydrous methanol.[13][14] The more basic amine is preferentially protonated, leaving the other free to react with Boc₂O.[15][16][17] This elegant "one-pot" procedure significantly enhances selectivity for mono-protection.

Diagram: Troubleshooting Workflow for Di-Boc Formation

Troubleshooting_DiBoc Problem Problem: High Yield of Di-Boc Product Cause1 Cause 1: Excess Boc₂O Problem->Cause1 Cause2 Cause 2: Reaction Conditions (Temp/Time) Problem->Cause2 Cause3 Cause 3: Sub-optimal Base/Solvent Problem->Cause3 Cause4 Cause 4: Inherent Low Selectivity Problem->Cause4 Solution1 Solution: Use 0.8-1.0 eq. Boc₂O Cause1->Solution1 Solution2 Solution: - Lower Temp (0 °C) - Monitor closely by TLC/LCMS - Quench upon completion Cause2->Solution2 Solution3 Solution: - Use weaker base (NaHCO₃) - Consider no-base conditions Cause3->Solution3 Solution4 Advanced Solution: Mono-Protonation Strategy (e.g., using Me₃SiCl/MeOH) Cause4->Solution4 Reaction_Scheme SM 4-(methylamino)cyclohexylamine (Primary & Secondary Amine) Reagent + Boc₂O (0.95 - 1.05 eq) Product_Mono Desired Product: tert-butyl (4-(methylamino)cyclohexyl)carbamate (Mono-Boc) Reagent->Product_Mono Kinetic Path (Faster) Product_Di Undesired Byproduct: tert-butyl (4-((tert-butoxycarbonyl)(methyl)amino)cyclohexyl)carbamate (Di-Boc) Product_Mono->Product_Di Further Reaction (Slower, needs excess Boc₂O) Conditions Conditions: - Temp Control (0 °C) - Stoichiometry Control - OR Mono-protonation

Sources

Technical Support Center: Purification of tert-Butyl (4-(methylamino)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for improving the purity of tert-Butyl (4-(methylamino)cyclohexyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common purification challenges and answer frequently asked questions. The methodologies outlined herein are grounded in established chemical principles to ensure reliable and reproducible results.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Low overall purity after initial work-up.

Q: My crude product shows multiple spots on TLC after aqueous work-up. What is the most effective next step to significantly improve purity?

A: A multi-step approach involving an initial acid-base extraction followed by column chromatography is the most robust strategy. The Boc (tert-butoxycarbonyl) group is stable under basic conditions and mild acidic conditions, allowing for effective separation from certain impurities.[1][2]

  • Rationale: Your crude product likely contains unreacted starting materials, by-products, and reagents. An acid-base extraction is a powerful and simple technique to separate acidic and basic compounds from your neutral product.[3][4][5] The secondary amine in your target compound is basic and can be protonated and extracted into an aqueous acidic layer, while neutral impurities remain in the organic layer. Subsequent basification of the aqueous layer will regenerate the free amine, which can then be extracted back into an organic solvent.

  • Recommended Protocol: Acid-Base Extraction

    • Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Extract the organic solution with a weak aqueous acid, such as 1 M hydrochloric acid (HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer to a pH of 9-10 with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3) to regenerate the free amine.

    • Extract the aqueous layer multiple times with an organic solvent to recover the purified product.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

Issue 2: Persistent impurities after column chromatography.

Q: I've performed column chromatography on silica gel, but I'm still seeing a persistent impurity with a similar Rf value to my product. What are my options?

A: When dealing with closely eluting impurities, optimizing your chromatographic conditions or considering an alternative purification technique like recrystallization is necessary.

  • Rationale: Silica gel is a polar stationary phase. If your impurity has a similar polarity to your product, co-elution can occur. Modifying the mobile phase or switching to a different purification method can exploit other differences in physical properties between your product and the impurity.

  • Troubleshooting Steps:

    • Optimize Column Chromatography:

      • Solvent System: Experiment with different solvent systems. A common mobile phase for Boc-protected amines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6] Try varying the ratio to improve separation. Adding a small amount of a third solvent, such as methanol or triethylamine (to reduce tailing of the amine), can also be beneficial.

      • TLC Analysis: Before running a column, carefully check the separation on a Thin Layer Chromatography (TLC) plate using various solvent systems to find the optimal conditions.[7]

    • Consider Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[8][9]

      • Solvent Screening: Test the solubility of your impure product in various solvents at room temperature and at elevated temperatures. An ideal recrystallization solvent will dissolve the compound when hot but not when cold, while the impurity remains soluble at all temperatures or is insoluble. Hexanes or a mixture of benzene and hexane have been used for recrystallizing similar carbamates.[9]

Issue 3: Product decomposition on silica gel.

Q: I suspect my product is decomposing on the silica gel column, leading to low recovery. How can I prevent this?

A: Boc-protected amines can sometimes be sensitive to the acidic nature of standard silica gel.[10] Deactivating the silica gel or using an alternative stationary phase can mitigate this issue.

  • Rationale: The acidic silanol groups on the surface of silica gel can catalyze the removal of the acid-labile Boc protecting group.[1] This leads to the formation of the free amine, which may remain on the column or elute as a separate spot, reducing the yield of your desired product.

  • Preventative Measures:

    • Deactivate Silica Gel: Before packing the column, you can treat the silica gel with a base like triethylamine. This can be done by preparing a slurry of the silica gel in your mobile phase containing a small percentage (e.g., 1%) of triethylamine.

    • Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying acid-sensitive compounds.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to reduce the time the compound is in contact with the stationary phase.

II. Frequently Asked Questions (FAQs)

General Knowledge

Q: What are the typical physical properties of this compound?

A: It is generally a solid at room temperature. The presence of the Boc group increases its lipophilicity compared to the parent diamine.[1]

Q: How should I store this compound?

A: Like many amines and their derivatives, it should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption and potential degradation.[11] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prolong its shelf life.

Analytical Characterization

Q: What analytical techniques are best for assessing the purity of my final product?

A: A combination of techniques is recommended for a comprehensive purity assessment.

Technique Information Provided
NMR Spectroscopy Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a known standard. The tert-butyl group of the Boc protecting moiety gives a characteristic sharp singlet in the 1H NMR spectrum.[12][13]
HPLC/UPLC High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is excellent for determining the percentage purity by separating the main compound from impurities. A reversed-phase C18 column is often suitable.
Mass Spectrometry (MS) Confirms the molecular weight of the compound. Techniques like GC-MS or LC-MS can help identify the molecular weights of any impurities present.

Q: What are some common impurities I might encounter?

A: Common impurities can include:

  • Unreacted starting materials.

  • The corresponding di-Boc protected diamine.

  • The unprotected diamine if the Boc group is unintentionally cleaved.

  • By-products from the synthetic route used.

Workflow Diagrams

PurificationWorkflow Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup Column Column Chromatography AcidBase->Column Further Purification Recrystallize Recrystallization Column->Recrystallize If Solid & Impurities Persist Pure Pure Product Column->Pure Recrystallize->Pure

Caption: General purification workflow for this compound.

TroubleshootingLogic start Low Purity after Work-up? close_rf Impurities have similar Rf? start->close_rf decomposition Suspect decomposition on silica? start->decomposition Low Recovery is_solid Is the product solid? action_opt_column Optimize column chromatography (solvent system, gradient) is_solid->action_opt_column No action_recrystallize Attempt recrystallization is_solid->action_recrystallize Yes close_rf->is_solid Yes close_rf->action_opt_column No action_deactivate_silica Deactivate silica with base or use alumina decomposition->action_deactivate_silica Yes

Caption: Troubleshooting decision tree for purification issues.

III. References

  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography? ResearchGate. [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Springer. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Acid-Base Extraction Tutorial. YouTube. [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Stereoselective Synthesis of tert-Butyl (4-(methylamino)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of tert-Butyl (4-(methylamino)cyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols.

I. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Controlling Stereochemistry (cis/trans Isomerism)

Question: My synthesis is producing a mixture of cis and trans isomers of this compound. How can I selectively synthesize the desired isomer, particularly the trans isomer?

Answer: Achieving a high diastereomeric ratio is a primary challenge in the synthesis of substituted cyclohexanes. The relative orientation of the amino groups (cis or trans) is critical for the biological activity of the final molecule. The stereochemical outcome is largely determined by the synthetic route and the specific reaction conditions employed.

The most common strategy involves the stereoselective reduction of an oxo-intermediate, tert-butyl (4-oxocyclohexyl)carbamate.[1][2] The choice of reducing agent and reaction conditions will dictate the facial selectivity of the hydride attack on the carbonyl group.

  • For the trans isomer (Equatorial-Equatorial Conformation): The trans isomer is generally the thermodynamically more stable product. To favor its formation, a reducing agent that allows for thermodynamic equilibration is preferred.

    • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) often favors the formation of the trans isomer.[3] The choice of solvent and additives can also influence the stereoselectivity.

  • For the cis isomer (Axial-Equatorial Conformation): The cis isomer is typically the kinetically favored product. Its synthesis requires a reducing agent that delivers a hydride from the less sterically hindered face of the cyclohexanone ring.

    • Bulky Hydride Reagents: Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) are known to provide high selectivity for the formation of the axial alcohol, which can then be converted to the corresponding amine.

It's important to note that chemoenzymatic methods using enzymes like amine transaminases (ATAs) can offer very high stereoselectivity for either the cis or trans isomer, depending on the enzyme chosen.[3][4][5]

Workflow for Stereoselective Reduction

Here is a visual representation of the decision-making process for achieving the desired stereoisomer through reduction.

G start Start: tert-Butyl (4-oxocyclohexyl)carbamate q1 Desired Isomer? start->q1 trans_path Thermodynamic Control (trans-isomer) q1->trans_path trans cis_path Kinetic Control (cis-isomer) q1->cis_path cis reductant_trans Catalytic Hydrogenation (e.g., Pd/C) or NaBH4 under equilibrating conditions trans_path->reductant_trans reductant_cis Bulky Hydride Reagent (e.g., L-Selectride®) cis_path->reductant_cis product_trans Predominantly trans-tert-Butyl (4-hydroxycyclohexyl)carbamate reductant_trans->product_trans product_cis Predominantly cis-tert-Butyl (4-hydroxycyclohexyl)carbamate reductant_cis->product_cis next_step Convert Hydroxyl to Methylamino Group (e.g., Mesylation, Azide Substitution, Reduction, N-methylation) product_trans->next_step product_cis->next_step

Caption: Decision workflow for stereoselective reduction.

FAQ 2: Challenges in N-Methylation

Question: I am having trouble with the N-methylation step of tert-Butyl (4-aminocyclohexyl)carbamate. I'm observing low yields and the formation of over-methylated (quaternary ammonium salt) byproducts. What are the best practices for this step?

Answer: The selective mono-N-methylation of a primary amine in the presence of a Boc-protecting group can indeed be challenging. Over-alkylation is a common side reaction.[6] Here are some recommended approaches to improve the selectivity and yield of the mono-methylated product:

  • Reductive Amination: This is a highly effective and widely used method for synthesizing secondary amines.[7][8] The process involves reacting the primary amine with formaldehyde to form an imine intermediate, which is then reduced in situ to the methylamine.[9]

    • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that is particularly effective for reductive amination.[7][8] It offers advantages such as high yields and tolerance of various functional groups.[7]

  • Eschweiler-Clarke Reaction: This classic reaction involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde. It's a reliable method for producing tertiary amines, but with careful control of stoichiometry, it can be adapted for mono-methylation.

  • Controlled Alkylation with Methyl Iodide: While prone to over-alkylation, using a strong base like sodium hydride (NaH) in an aprotic solvent like THF can selectively deprotonate the carbamate nitrogen, directing methylation to that site.[10][11][12] Careful control of stoichiometry (using slightly more than one equivalent of methyl iodide) is crucial.

Protocol: Reductive Amination for N-Methylation
  • Dissolve tert-Butyl (4-aminocyclohexyl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add aqueous formaldehyde (1.1 - 1.5 eq, ~37% solution).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

FAQ 3: Difficulty in Separating cis and trans Isomers

Question: My synthesis resulted in a mixture of cis and trans isomers. What are the most effective methods for their separation?

Answer: The separation of cis and trans diastereomers can be challenging due to their similar physical properties.[13] However, several techniques can be employed:

  • Fractional Crystallization: This is often the most straightforward method if one of the isomers is significantly less soluble in a particular solvent system. Experiment with different solvents and solvent mixtures to induce selective crystallization of one isomer.

  • Column Chromatography: While challenging, separation by flash chromatography on silica gel is possible.[13] The choice of eluent is critical. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol may provide sufficient separation. Reversed-phase chromatography (C18) can also be effective.[13]

  • Derivatization: If direct separation is difficult, consider derivatizing the mixture to create new diastereomers with more distinct physical properties. After separation, the derivatizing group can be removed.

  • Extractive Distillation: For larger scale separations, extractive distillation with an auxiliary agent that alters the partial pressures of the isomers can be an effective, albeit more complex, method.[14]

Separation Strategy Overview

G start Mixture of cis/trans Isomers method1 Fractional Crystallization start->method1 method2 Column Chromatography (Silica or C18) start->method2 method3 Derivatization start->method3 outcome1 Pure Isomer Crystals method1->outcome1 outcome2 Separated Fractions method2->outcome2 outcome3 Separable Derivatives method3->outcome3 final_product Pure cis and trans Isomers outcome1->final_product outcome2->final_product step3a Separate Derivatives outcome3->step3a step3b Remove Derivatizing Group step3a->step3b step3b->final_product

Caption: Strategies for separating cis/trans isomers.

FAQ 4: Boc Group Stability and Removal

Question: I'm concerned about the stability of the Boc protecting group during my synthesis. Under what conditions is it labile, and what is the standard procedure for its removal?

Answer: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its ease of removal under acidic conditions.

Stability:

  • Stable to: Nucleophiles, catalytic hydrogenation, and basic conditions.

  • Labile to: Strong acids.

Deprotection Protocol: The most common method for Boc deprotection is treatment with a strong acid.

  • Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM), dioxane, or methanol.

  • Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane).

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The product is typically obtained as the corresponding ammonium salt.

  • If the free amine is required, neutralize the salt with a base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent.

Quantitative Data Summary

ChallengeRecommended MethodKey ParametersExpected Outcome
Stereocontrol (trans) Catalytic HydrogenationPd/C catalystHigh trans:cis ratio[3]
Stereocontrol (cis) Bulky Hydride ReductionL-Selectride®High cis:trans ratio
N-Methylation Reductive AminationNaBH(OAc)₃, FormaldehydeHigh yield of mono-methylated product[7][8]
Isomer Separation Fractional CrystallizationSolvent screeningIsolation of pure isomer
Boc Deprotection AcidolysisTFA or HCl in dioxaneQuantitative conversion to the amine salt

II. References

  • Organic Syntheses. N,N-Dimethylcyclohexylamine. Available from: [Link]

  • MySkinRecipes. 4-(N-Boc-N-methylamino)cyclohexanol. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) -2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Available from:

  • Google Patents. EP3411355B1 - PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. Available from:

  • Santai Technologies. AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Available from: [Link]

  • Google Patents. US3880925A - Separation and purification of cis and trans isomers. Available from:

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

  • PubChem. 4-(N-Boc-N-methylamino)cyclohexanol. Available from: [Link]

  • Google Patents. US4874473A - Separation of diastereomers by extractive distillation. Available from:

  • Google Patents. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid. Available from:

  • Wikipedia. Reductive amination. Available from: [Link]

  • Google Patents. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Available from:

  • Royal Society of Chemistry. Remote stereocontrol by utilizing intramolecular carbonyl reduction with boranes. Available from: [Link]

  • CP Lab Safety. 4-(N-Boc-N-methylamino)cyclohexanol, 96% Purity, C12H23NO3, 5 grams. Available from: [Link]

  • PubMed. On the selective N-methylation of BOC-protected amino acids. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Wikidot. N-Methylation of Boc amino acids - Lokey Lab Protocols. Available from: [Link]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]

  • Semantic Scholar. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available from: [Link]

  • PubMed. N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Available from: [Link]

  • Google Patents. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Available from:

  • A1 A-Z Synthesis. tert-Butyl (4-oxocyclohexyl)carbamate. Available from: [Link]

  • Organic Chemistry Portal. N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Available from: [Link]

  • University of Greifswald. Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Available from: [Link]

  • Semantic Scholar. On the selective N-methylation of BOC-protected amino acids. Available from: [Link]

  • Chem-Impex. Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)Cyclohexyl]Carbamate. Available from: [Link]

  • PubChem. tert-butyl N-(4-oxocyclohexyl)carbamate. Available from: [Link]

  • Google Patents. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. Available from:

  • Journal of the American Chemical Society. Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1) Annulation Strategy. Available from: [Link]

  • ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available from: [Link]

  • ResearchGate. Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. Available from: [Link]

  • PubMed. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Available from: [Link]

  • Royal Society of Chemistry. Diastereodivergent synthesis of 4-oxocyclohexanecarbaldehydes by using the modularly designed organocatalysts upon switching on their iminium catalysis. Available from: [Link]

  • PubMed. Stereoselective synthesis and biological evaluation of 3,4-diaminocyclohexanecarboxylic acid derivatives as factor Xa inhibitors. Available from: [Link]

  • MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Available from: [Link]

  • ResearchGate. Stereoselectivities in α-and β-Amino Acids Catalyzed Mannich Reactions Involving Cyclohexanone. Available from: [Link]

Sources

Technical Support Center: Optimization of Coupling Reactions with tert-Butyl (4-(methylamino)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for coupling reactions involving tert-Butyl (4-(methylamino)cyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and robust protocols for this versatile building block. The unique structure of this reagent, featuring a Boc-protected primary amine and a secondary methylamine on a cyclohexane scaffold, presents specific challenges and opportunities in synthesis. This document will address common issues encountered during amide bond formation, Buchwald-Hartwig amination, and other coupling reactions, providing scientifically grounded solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound and a carboxylic acid is giving low to no yield. What are the likely causes?

A1: Low yields in amide coupling reactions with this substrate are frequently traced back to a few key factors:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to be susceptible to nucleophilic attack by the secondary amine. Insufficient or degraded coupling reagent is a common culprit.[1]

  • Steric Hindrance: The cyclohexyl ring and the N-methyl group create a sterically congested environment around the reacting secondary amine.[2][3] This can significantly slow down the reaction rate compared to less hindered amines.

  • Protonation of the Amine: An acid-base reaction between your carboxylic acid and the secondary amine can occur, forming a non-nucleophilic ammonium salt and preventing the desired coupling.[1]

  • Hydrolysis of Activated Intermediates: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can have a dramatic impact on the success of the coupling reaction.[1]

Q2: I am observing the formation of an N-acylurea byproduct. What is causing this and how can I prevent it?

A2: The formation of an unreactive N-acylurea is a well-documented side reaction when using carbodiimide coupling reagents like DCC, DIC, or EDC.[4][5] It arises from the rearrangement of the highly reactive O-acylisourea intermediate.[5] To mitigate this, the inclusion of additives such as 1-hydroxybenzotriazole (HOBt) or OxymaPure is highly recommended. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still sufficiently reactive to couple with the amine.[5][6]

Q3: Can I perform a Buchwald-Hartwig amination with this compound? What are the key considerations?

A3: Yes, this substrate can be used in Buchwald-Hartwig amination reactions to couple with aryl halides or triflates.[7][8] Key considerations include:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Sterically hindered, bulky ligands are often required to facilitate the reductive elimination step, especially with a secondary amine.[9]

  • Base Selection: The base plays a crucial role in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄). The choice of base can depend on the functional group tolerance of your substrates.[8]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF are typically used.[10]

Troubleshooting Guide

Issue 1: Low Yield in Amide Coupling Reactions
Potential Cause Explanation & Solution
Inefficient Carboxylic Acid Activation The chosen coupling reagent may not be potent enough for your specific substrates. Solution: Switch to a more powerful coupling reagent. For sterically hindered couplings, phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) type reagents are often more effective than carbodiimides alone.[11] Pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine can also improve yields.[1][12]
Steric Hindrance The bulky nature of the cyclohexane ring and the secondary amine can impede the approach to the activated carboxylic acid.[2][13] Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. In some cases, switching to a less sterically demanding coupling partner, if possible, can be beneficial. For particularly challenging cases, converting the carboxylic acid to an acyl fluoride in situ can be an effective strategy for coupling with hindered amines.[13]
Amine Protonation The basicity of the secondary amine can lead to protonation by the carboxylic acid, rendering it non-nucleophilic. Solution: Use a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to scavenge the protons generated during the reaction. Typically, 2-3 equivalents of base are used.
Side Product Formation (N-acylurea) As mentioned in the FAQs, this is common with carbodiimide reagents. Solution: Add HOBt or OxymaPure (1.0-1.5 equivalents) to your reaction mixture along with the carbodiimide.[5][6]
Issue 2: Starting Material Recovery
Potential Cause Explanation & Solution
Reaction Not Reaching Completion The reaction may be too slow under the current conditions due to steric hindrance or low reactivity of the coupling partners. Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Deactivation of Coupling Reagent The coupling reagent may have degraded due to moisture or prolonged storage. Solution: Use fresh, high-purity coupling reagents. Store them under an inert atmosphere and in a desiccator.
Issue 3: Epimerization/Racemization
Potential Cause Explanation & Solution
Racemization of α-chiral carboxylic acids The activated carboxylic acid intermediate can be susceptible to racemization, especially with prolonged reaction times or at elevated temperatures. Solution: Use coupling additives known to suppress racemization, such as HOBt or OxymaPure.[1] Running the reaction at a lower temperature can also help minimize epimerization.[6] For particularly sensitive substrates, consider using a coupling reagent known for low racemization, such as COMU.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol is recommended for coupling with most carboxylic acids, including those with some degree of steric hindrance.[14]

  • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.

  • Add HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may require several hours to overnight for completion.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general starting point for the palladium-catalyzed coupling of this compound with an aryl halide. Optimization of the ligand, base, and temperature may be necessary.

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%).

  • Add the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Add this compound (1.1-1.5 equivalents).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Amide Coupling Workflow

AmideCouplingWorkflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate Acid->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Product Amide Product ActivatedEster->Product Nucleophilic Attack Amine tert-Butyl (4-(methylamino)cyclohexyl)carbamate Amine->Product caption General workflow for amide bond formation.

Caption: General workflow for amide bond formation.

Troubleshooting Decision Tree for Low Amide Yield

TroubleshootingTree Start Low Amide Yield CheckActivation Is carboxylic acid activation complete? (Check by LC-MS for activated ester) Start->CheckActivation YesActivation YesActivation CheckActivation->YesActivation Yes NoActivation Incomplete Activation CheckActivation->NoActivation No CheckSterics Are substrates sterically hindered? YesActivation->CheckSterics YesSterics Steric Hindrance CheckSterics->YesSterics Yes NoSterics NoSterics CheckSterics->NoSterics No SolutionActivation Use stronger coupling reagent (e.g., HATU). Pre-activate acid before adding amine. NoActivation->SolutionActivation SolutionSterics Increase temperature. Increase reaction time. Consider acyl fluoride protocol. YesSterics->SolutionSterics CheckSideReactions Are side products observed? (e.g., N-acylurea) NoSterics->CheckSideReactions YesSideReactions Side Reactions CheckSideReactions->YesSideReactions Yes NoSideReactions NoSideReactions CheckSideReactions->NoSideReactions No SolutionSideReactions If using carbodiimide, add HOBt or OxymaPure. YesSideReactions->SolutionSideReactions FinalCheck Review general conditions: - Anhydrous solvents/reagents? - Sufficient non-nucleophilic base? NoSideReactions->FinalCheck caption Decision tree for troubleshooting low amide yield.

Caption: Decision tree for troubleshooting low amide yield.

References

  • Zhang, Z., et al. (2018). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Nature Communications. [Link]

  • Request PDF. Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. [Link]

  • Glowacki, E. D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Singh, S., et al. (2021). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry (RSC Publishing). [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Reddit. (2021). How do I avoid side reactions while doing this peptide coupling reaction?[Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • Smith, C. J., et al. (2016). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC - NIH. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

Sources

Technical Support Center: Troubleshooting Boc Deprotection of Cyclohexylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers. This guide provides in-depth troubleshooting advice for the tert-butoxycarbonyl (Boc) deprotection of cyclohexylamine derivatives, a critical step in many synthetic workflows. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and select the most robust solution for your specific substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Boc deprotection is sluggish or incomplete. What are the primary causes and how can I drive it to completion?

Answer:

Incomplete deprotection of Boc-protected cyclohexylamines is a common issue, often stemming from steric hindrance or suboptimal reaction conditions. The bulky cyclohexyl group, especially when substituted, can impede the approach of acidic reagents to the carbamate.

Root Cause Analysis:

  • Steric Hindrance: The chair conformation of the cyclohexane ring and the presence of adjacent bulky groups can shield the Boc group from acid-catalyzed hydrolysis.[1]

  • Insufficient Acidity: The concentration or strength of the acid may be too low to efficiently protonate the carbamate, which is the first step in the cleavage mechanism.[2]

  • Inappropriate Solvent: The solvent must fully dissolve the substrate and be compatible with the acidic reagent.

Troubleshooting Workflow:

start Incomplete Deprotection check_sol Is the substrate fully dissolved? start->check_sol inc_time Increase Reaction Time (monitor by TLC/LC-MS) check_sol->inc_time Yes alt_method Consider Alternative Methods (Thermal, Lewis Acid) check_sol->alt_method success Reaction Complete check_sol->success inc_acid Increase Acid Concentration/Equivalents inc_time->inc_acid Still Incomplete inc_time->success Complete stronger_acid Switch to a Stronger Acid (e.g., 100% TFA) inc_acid->stronger_acid Still Incomplete inc_acid->success Complete stronger_acid->alt_method Still Incomplete / Degradation stronger_acid->success Complete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Recommended Protocols:

  • Standard Strong Acid Conditions (TFA): Trifluoroacetic acid is a powerful reagent for Boc removal.[3]

    • Dissolve the Boc-protected cyclohexylamine in Dichloromethane (DCM).

    • Add TFA to a final concentration of 20-50% (v/v).[4] For highly hindered amines, neat TFA can be used.[5]

    • Stir at room temperature for 30 minutes to 4 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Standard Strong Acid Conditions (HCl): Anhydrous HCl in an organic solvent is another common and effective method.[7][8]

    • Suspend or dissolve the substrate in a 4M solution of HCl in 1,4-dioxane.[9]

    • Stir at room temperature for 1-4 hours.[6] The deprotected amine hydrochloride salt often precipitates and can be isolated by filtration.

Reagent Typical Concentration Solvent Temperature Typical Time Reference
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)Room Temp0.5 - 4 h[4][6]
Hydrogen Chloride (HCl)4 M1,4-DioxaneRoom Temp1 - 4 h[6][7]
Question 2: I'm observing significant side products. How do I identify and prevent them?

Answer:

The primary culprit for side product formation is the highly reactive tert-butyl cation generated during the acid-catalyzed cleavage.[10][11] This electrophile can alkylate any nucleophilic sites on your molecule or in the reaction mixture.

Mechanism of Side Product Formation:

cluster_0 Boc Deprotection cluster_1 Side Reactions boc_amine Boc-Protected Amine protonated Protonated Carbamate boc_amine->protonated + H+ amine_salt Desired Amine Salt protonated->amine_salt tbu_cation tert-Butyl Cation protonated->tbu_cation Fragmentation side_product Alkylated Side Product tbu_cation->side_product isobutylene Isobutylene (gas) tbu_cation->isobutylene - H+ nucleophile Nucleophile (e.g., Thiol, Indole) nucleophile->side_product

Caption: Generation of the tert-butyl cation and subsequent side reactions.

Common Side Reactions & Solutions:

  • t-Butylation: Electron-rich aromatic rings or heteroatoms (like sulfur in methionine) can be alkylated by the tert-butyl cation.

    • Solution: Add a "scavenger" to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate.[1][12] Common scavengers include triisopropylsilane (TIS) or water.[12]

  • Degradation of Other Acid-Sensitive Groups: If your molecule contains other acid-labile functionalities (e.g., acetals, tert-butyl esters), standard strong acid conditions can cleave them as well.[11][13]

    • Solution: Switch to a milder or alternative deprotection method that offers greater selectivity.

Protocol: Deprotection with Scavengers

  • Prepare your deprotection solution (e.g., 95% TFA in DCM).

  • Add 2.5-5% (v/v) of a scavenger such as triisopropylsilane (TIS) or water to the solution.

  • Proceed with the deprotection as usual, monitoring carefully.

Question 3: My substrate contains other acid-sensitive groups. What are some reliable, milder deprotection methods?

Answer:

For complex molecules with multiple acid-labile protecting groups, selectivity is key. Fortunately, several methods can remove the Boc group under conditions that leave other sensitive functionalities intact.[13][14]

Alternative Deprotection Strategies:

Method Reagents/Conditions Advantages Considerations Reference
Lewis Acid ZnBr₂ in DCMSelective for N-Boc over many other groups.Can be slower than strong acids.[3]
Thermal Reflux in a suitable solvent (e.g., Toluene, Dioxane/Water)Neutral conditions, avoids strong acids entirely.Requires higher temperatures which may not be suitable for all substrates.[14][15]
Heterogeneous Acid Silica gel or acidic resin (e.g., Nafion)Simple filtration-based workup.Can require elevated temperatures (reflux).[1][16]
Oxalyl Chloride Oxalyl chloride (3 eq.) in MethanolMild, room temperature conditions.Reagent is moisture-sensitive.[17]

Protocol: Thermal Deprotection in Water

This environmentally friendly method is surprisingly effective for many substrates.[18][19][20]

  • Suspend the Boc-protected cyclohexylamine in deionized water.

  • Heat the mixture to reflux (100 °C) and stir vigorously.

  • Monitor the reaction by TLC; completion is often achieved within 15-30 minutes.[9]

  • Cool the reaction and extract the product with an appropriate organic solvent (e.g., DCM).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Question 4: The workup is problematic. How can I efficiently neutralize the acid and isolate my product without causing degradation or forming emulsions?

Answer:

Workup after acidic deprotection can be challenging. The goal is to neutralize the excess acid to obtain the free amine, but the resulting amine may be sensitive to the basic conditions, or the neutralization process itself can be cumbersome.[21]

Workup Strategies:

  • Evaporation and Direct Use:

    • Procedure: After the reaction is complete, remove the solvent and excess acid (e.g., TFA) under reduced pressure. Co-evaporation with a solvent like toluene can help remove the last traces of TFA.[22]

    • Advantage: This yields the amine as its corresponding salt (e.g., trifluoroacetate or hydrochloride), which is often stable and can be used directly in the next step without a basic wash.[21]

    • Caveat: TFA salts can sometimes be oily and difficult to handle.[22] HCl salts are often crystalline solids.[6]

  • Aqueous Basic Wash:

    • Procedure: After removing the bulk of the solvent/acid, dissolve the residue in an organic solvent (e.g., ethyl acetate, DCM) and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[6] Then, wash with brine, dry the organic layer, and concentrate.

    • Problem: Vigorous CO₂ evolution can cause foaming and loss of product.[16] Some amines or other functional groups may be sensitive to the basic pH.[21]

    • Solution: Perform the neutralization slowly at 0 °C. If the product is base-sensitive, consider an alternative workup.

  • Solid-Supported Base/Resin:

    • Procedure: After evaporation of the reaction mixture, dissolve the residue in a suitable solvent (e.g., methanol) and stir with a basic resin (e.g., Amberlyst A21).[21]

    • Advantage: The neutralization is mild, and the resin is simply filtered off, avoiding an aqueous workup entirely.[16]

References
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

  • University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]

  • HeteroLetters. (2013). Studies on the synthesis of bis-thiazole containing amino acids. HeteroLetters, 3(4), 415-426. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. [Link]

  • Reddit. (2023). Boc De-protection. [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

  • International Journal of Chemistry. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • ResearchGate. (2021). Mixture neutralization after Boc deprotection?. [Link]

  • Hebei Boz Chemical Co., Ltd. (2023). BOC deprotection. [Link]

  • ResearchGate. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]

  • Reddit. (2023). Alternative Methods for Boc Deprotection. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]

  • ACS GCI Pharmaceutical Roundtable. Acids. [Link]

  • National Institutes of Health. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. [Link]

  • The Royal Society of Chemistry. Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]

  • Awuah Lab. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • MDPI. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • Wikipedia. Cyclohexylamine. [Link]

  • National Institutes of Health. Cyclohexylamine. [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup?. [Link]

  • Ataman Kimya. CYCLOHEXYLAMINE. [Link]

  • BDMAEE. (2024). significance of cyclohexylamine as an intermediate in organic synthesis and derivative development. [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

Sources

Preventing side product formation during PROTAC linker synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for PROTAC (Proteolysis-Targeting Chimera) linker synthesis. As a Senior Application Scientist, I understand the synthetic challenges that can arise when constructing these complex heterobifunctional molecules. This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My overall PROTAC synthesis yield is consistently low. Where should I start troubleshooting?

A: A low overall yield in a multi-step synthesis is a common issue. A systematic approach is best. Begin by evaluating each step independently:

  • Starting Material Integrity: Confirm the purity of your E3 ligase ligand, target protein ligand, and bifunctional linker. Use techniques like NMR and LC-MS to ensure they haven't degraded.[1]

  • Coupling Reaction Efficiency: The initial amide bond formation is often a critical bottleneck. A low conversion rate here will significantly diminish your overall yield.[1]

  • Side Reactions: Assess the potential for unintended reactions at each step. For example, if your linker has other reactive functional groups, they may need to be protected.[1]

  • Purification Losses: PROTACs, especially those with flexible PEG linkers, can be challenging to purify, leading to significant product loss.[1][2]

Q2: What are the most common linker chemistries used in PROTAC synthesis, and what are their primary advantages?

A: The most prevalent linkers are polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility and the ease with which their length and composition can be modified.[][4][5] These linkers offer flexibility, which can be crucial for the formation of a stable ternary complex.[5][] "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is also widely used to form stable triazole linkages, offering high yields and selectivity.[][7]

Q3: How critical is the linker's length and rigidity to the final PROTAC's activity?

A: The linker is not just a passive tether; its properties are critical determinants of a PROTAC's efficacy.[5][7][8]

  • Length: The linker's length dictates the distance between the target protein and the E3 ligase, which is crucial for productive ubiquitination.[] An optimal length must be empirically determined for each target-ligand pair.[4][7]

  • Rigidity: Linker rigidity can enhance degradation by pre-organizing the PROTAC into a conformation favorable for ternary complex formation.[9][10] However, excessive rigidity can also hinder the necessary conformational adjustments.[9] The introduction of rigid elements like piperazine or piperidine rings has been shown to improve cell permeability and solubility in some cases.[11][12]

Q4: My PROTAC has poor cell permeability. Can the linker be modified to improve this?

A: Yes, the linker has a profound impact on physicochemical properties like cell permeability.[13] Linkers that allow the PROTAC to adopt folded, less polar conformations can improve passive permeability.[13] Strategies include incorporating elements that facilitate intramolecular hydrogen bonding or using rigid linkers to shield polar groups.[][13] Replacing an amide bond with an ester in the linker has also been shown to improve cell permeability by removing a hydrogen bond donor.[13]

Troubleshooting Guide: Side Product Formation by Reaction Type

This section details common side reactions encountered during PROTAC linker synthesis and provides actionable solutions.

Amide Coupling Reactions

Amide bond formation is a cornerstone of PROTAC synthesis. However, several side reactions can occur.

  • Problem: Racemization of chiral centers.

    • Probable Cause: Activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization, especially with carbodiimide-based coupling reagents.[14]

    • Solution:

      • Use Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming an active ester that is less prone to oxazolone formation.

      • Choose Appropriate Coupling Reagents: Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) reagents are generally more efficient and lead to less racemization than carbodiimides alone.[14][15]

      • Control Temperature: Running the coupling reaction at a lower temperature can help minimize racemization.[15]

  • Problem: Formation of N-acylurea byproduct.

    • Probable Cause: This is a common side reaction with carbodiimide reagents (e.g., DCC, DIC), where the O-acylisourea intermediate rearranges to a stable N-acylurea, which is unreactive.[15]

    • Solution:

      • Add HOBt or a similar additive: This traps the O-acylisourea as an active ester, preventing the rearrangement.

      • Use alternative coupling reagents: HATU or HBTU do not form this type of byproduct.

  • Problem: Guanidinylation of the N-terminus.

    • Probable Cause: Uronium/aminium coupling reagents like HATU or HBTU can react with the unprotected N-terminal amine of a peptide or linker to form a guanidine moiety, which terminates the chain.[16]

    • Solution:

      • Pre-activation: Activate the carboxylic acid with the coupling reagent and a base (e.g., DIPEA) for a short period before adding the amine component. This consumes the coupling reagent, preventing it from reacting with the amine.[16][17]

Williamson Ether Synthesis

This reaction is useful for creating ether linkages within the PROTAC linker.

  • Problem: Elimination (E2) side product formation.

    • Probable Cause: The alkoxide used in the reaction is a strong base, which can promote an E2 elimination reaction, especially with secondary or tertiary alkyl halides.[18][19][20] This competition is also influenced by temperature and solvent.[18][21]

    • Solution:

      • Use a Primary Alkyl Halide: The Williamson ether synthesis works best with primary alkyl halides or tosylates, as they are less prone to elimination.[18][20][22]

      • Control Reaction Temperature: Lower temperatures generally favor the SN2 reaction over E2 elimination.[21]

      • Solvent Choice: Aprotic polar solvents like DMF or acetonitrile are commonly used as they solvate the cation of the alkoxide, leaving a more reactive "naked" nucleophile.[21]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

A highly efficient reaction for forming triazole linkages.

  • Problem: Low yield or incomplete reaction.

    • Probable Cause:

      • Copper Catalyst Oxidation: The active Cu(I) catalyst can be oxidized to inactive Cu(II).

      • Impure Reagents: Impurities in the azide or alkyne starting materials can interfere with the reaction.

    • Solution:

      • Use a Reducing Agent: Sodium ascorbate is commonly added to reduce any oxidized Cu(II) back to the active Cu(I) state in situ.[2]

      • Ligand for Copper: The use of a ligand like TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) can stabilize the Cu(I) catalyst and accelerate the reaction.

      • Ensure High Purity of Reactants: Purify the azide and alkyne components before the reaction.

The Critical Role of Protecting Groups

To prevent unwanted side reactions, protecting groups are essential in the synthesis of complex molecules like PROTACs.[23][24] The key is to use an "orthogonal" protection strategy, where each protecting group can be removed under specific conditions without affecting the others.[23][25][26][27][28]

Common Protecting Groups in PROTAC Synthesis
Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Amine tert-ButoxycarbonylBocStrong acid (e.g., TFA)[29][30]
CarbobenzyloxyCbz, ZCatalytic hydrogenation (H₂, Pd/C)[29][30]
9-FluorenylmethoxycarbonylFmocBase (e.g., piperidine)[24][29]
Carboxylic Acid Methyl or Ethyl EsterMe, EtAcid or base hydrolysis[23][31]
tert-Butyl EstertBuMild acid (e.g., TFA)[23][31][32]
Benzyl EsterBnCatalytic hydrogenation (H₂, Pd/C)[23][31]

Table 1: A selection of common protecting groups and their removal conditions.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol describes a standard procedure for forming an amide bond between a carboxylic acid and an amine.

Materials:

  • Carboxylic acid-containing component (1.0 eq)

  • Amine-containing component (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF or NMP

  • Argon or Nitrogen atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF or NMP.[1]

  • Add HATU and DIPEA to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the amine component to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.[2]

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash chromatography or preparative HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the formation of a 1,4-disubstituted triazole linker.

Materials:

  • Alkyne-containing component (1.0 eq)

  • Azide-containing component (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent (e.g., t-BuOH/H₂O or DMF)

Procedure:

  • Dissolve the alkyne and azide components in the chosen solvent system.[2]

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.[2]

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.[2]

  • Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by LC-MS.

  • Once complete, dilute with water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify the product as needed.

Visualizing Synthetic Strategy

Troubleshooting Workflow for Amide Coupling

G start Low Yield in Amide Coupling check_reagents Check Purity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions racemization Racemization Detected? check_conditions->racemization side_product N-acylurea or Guanidinylation? racemization->side_product No solution1 Use Additives (HOBt) Lower Temperature Change Coupling Reagent racemization->solution1 Yes solution2 Pre-activate Acid Use Non-Uronium Reagent side_product->solution2 Yes solution3 Ensure Anhydrous Conditions Optimize Solvent/Base side_product->solution3 No end Improved Yield solution1->end solution2->end solution3->end

A decision-making workflow for troubleshooting common amide coupling issues.

Orthogonal Protecting Group Strategy

G cluster_0 Protected Diamine Linker cluster_1 Step 1: Amide Coupling cluster_2 Step 2: Boc Deprotection cluster_3 Step 3: Second Amide Coupling linker Boc-HN Linker Core COOH step1 Couple with E3 Ligand-NH2 (HATU, DIPEA) linker->step1 step2 Remove Boc (TFA) step1->step2 step3 Couple with POI Ligand-COOH (HATU, DIPEA) step2->step3

Sources

Technical Support Center: Stability and Handling of tert-Butyl (4-(methylamino)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl (4-(methylamino)cyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related issues encountered during experimentation. Leveraging established principles of carbamate chemistry and field-proven insights, this document aims to be a comprehensive resource for ensuring the integrity of your research.

Introduction to the Stability Profile

This compound is a key building block in medicinal chemistry, valued for its bifunctional nature, incorporating a Boc-protected primary amine and a secondary methylamine on a cyclohexane scaffold. The stability of this molecule is intrinsically linked to the integrity of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions and can also be susceptible to thermal degradation, making careful handling and storage paramount to prevent the generation of impurities that could compromise experimental outcomes. This guide will address the most common stability challenges and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues related to the stability of this compound.

Storage and Handling

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a cool, dark, and dry environment, preferably at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). The key is to minimize exposure to moisture, light, and heat, which can all contribute to degradation over time.

Q2: I left my container of the compound on the bench for a few days at room temperature. Is it still usable?

While short-term exposure to ambient temperature is generally acceptable for shipping, prolonged exposure can lead to gradual degradation. Before using the material in a critical experiment, it is highly recommended to assess its purity. A simple analytical check, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), can quickly indicate the presence of degradation products.

Q3: My solid material has developed a slight discoloration. What could be the cause?

Discoloration can be an indicator of degradation. Potential causes include oxidation or the formation of minor impurities due to slow decomposition. It is crucial to re-analyze the purity of the material before use. Techniques like High-Performance Liquid Chromatography (HPLC) can quantify the purity and help you decide if the material is suitable for your application.[1]

Stability in Solution

Q4: I need to prepare a stock solution. What is the best solvent, and how should I store it?

It is generally not recommended to store this compound in solution for extended periods. If a stock solution is necessary, use a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). For storage, aliquot the solution into small, tightly sealed vials and store at -20°C or below. Avoid repeated freeze-thaw cycles.

Q5: I dissolved the compound in an acidic buffer for my experiment and got unexpected results. What happened?

The Boc protecting group is highly susceptible to cleavage under acidic conditions.[2] Dissolving the compound in an acidic medium will likely lead to the partial or complete removal of the Boc group, resulting in the formation of 4-(methylamino)cyclohexan-1-amine. The rate of this deprotection is dependent on the pH and temperature.

Q6: How stable is the compound in basic solutions?

The Boc group is generally stable under basic conditions.[2] Therefore, exposure to mild bases during a reaction or workup is unlikely to cause significant degradation of the carbamate. However, prolonged exposure to very strong bases at elevated temperatures should be avoided as it may lead to other unforeseen reactions.

Reaction-Related Issues

Q7: I am performing a reaction where the subsequent step is Boc deprotection. Can I proceed directly without purification if I see some degradation of the starting material?

It is highly advisable to use pure starting material for any reaction. The presence of degradation products, such as the de-Boc derivative, can lead to the formation of unwanted side products in your subsequent reaction, complicating purification and potentially lowering the yield of your desired product.

Q8: During a reaction workup involving an acidic wash, I noticed a significant loss of my product. Why?

The acidic wash likely caused the cleavage of the Boc group. If an acidic wash is necessary, it should be performed quickly at low temperatures (e.g., 0°C) with a dilute acid. Even then, some loss of the Boc-protected compound is possible. It is crucial to monitor the integrity of the compound by TLC or LC-MS after the wash.

In-Depth Troubleshooting Guides

Guide 1: Investigating Suspected Degradation of Solid Material

If you suspect your solid this compound has degraded, follow this workflow to assess its quality.

Caption: Workflow for assessing the purity of potentially degraded solid material.

Guide 2: Troubleshooting Unexpected Reaction Outcomes

If a reaction involving this compound yields unexpected products or low yields, consider the following troubleshooting steps.

Step 1: Analyze the Reaction Mixture Use LC-MS to analyze a sample of your crude reaction mixture. This will help you identify the masses of the products and any unreacted starting material. Look for a mass corresponding to the de-Boc derivative (4-(methylamino)cyclohexan-1-amine).

Step 2: Review Reaction Conditions

  • pH: Were any acidic reagents or catalysts used? The Boc group is labile to strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and even milder acids upon heating.[3][4]

  • Temperature: Was the reaction performed at an elevated temperature? Thermal deprotection of Boc groups can occur, especially at temperatures above 80°C.

  • Reagents: Could any of the reagents have been contaminated with acidic impurities?

Step 3: Investigate Side Reactions A common side reaction during Boc deprotection is the formation of tert-butylated byproducts. The tert-butyl cation generated during the cleavage of the Boc group is an electrophile and can react with nucleophilic sites on your molecule or in the reaction mixture.[5]

Understanding the Degradation Pathway

The primary degradation pathway for this compound is the acid-catalyzed cleavage of the Boc group.

G cluster_0 Acid-Catalyzed Deprotection A This compound B Protonated Carbamate A->B + H+ C tert-Butyl Cation + Carbamic Acid B->C Cleavage D 4-(methylamino)cyclohexan-1-amine + CO2 C->D Decarboxylation E Isobutylene C->E Elimination

Caption: Acid-catalyzed degradation pathway of the Boc-protected amine.

The mechanism begins with the protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the tert-butyl group to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[3][4] The tert-butyl cation can then be quenched by a nucleophile or undergo elimination to form isobutylene.

Quantitative Data Summary

ConditionStabilityNotes
Strong Acids (e.g., TFA, HCl) Highly LabileRapid cleavage at room temperature.
Mild Acids (e.g., Acetic Acid) Moderately StableCleavage may occur, especially with heating.
Aqueous Acid (pH < 4) UnstableHydrolysis of the Boc group will occur over time.
Neutral pH (6-8) Generally StableConsidered stable for typical workup and purification.
Basic Conditions (e.g., NaOH, Et3N) StableThe Boc group is resistant to cleavage by bases.[2]
Elevated Temperatures (>80°C) Potentially UnstableThermal decomposition can lead to Boc cleavage.
Light Exposure Generally StableWhile extensive photostability data is unavailable, standard precautions (storage in amber vials) are recommended.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound.

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Analysis: Inject the sample and analyze the chromatogram. The presence of significant secondary peaks may indicate degradation. The primary degradation product, 4-(methylamino)cyclohexan-1-amine, will have a much shorter retention time.

Protocol 2: Small-Scale Stability Test in Acidic Solution

This protocol can be used to quickly assess the stability of the compound to specific acidic conditions you plan to use in your experiment.

  • Solution Preparation: Prepare a solution of your compound (e.g., 1 mg/mL) in the acidic medium of interest.

  • Incubation: Keep the solution at the intended reaction temperature.

  • Time-Point Analysis: At various time points (e.g., 0, 1, 4, and 24 hours), take a small aliquot of the solution.

  • Quenching and Analysis: Neutralize the aliquot with a mild base (e.g., saturated sodium bicarbonate solution) and extract with a suitable organic solvent (e.g., DCM). Analyze the organic extract by TLC or LC-MS to monitor the disappearance of the starting material and the appearance of the deprotected product.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

Sources

Technical Support Center: Reaction Monitoring for the Synthesis of tert-Butyl (4-(methylamino)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl (4-(methylamino)cyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the reaction monitoring of this synthesis. Our goal is to equip you with the necessary knowledge to confidently navigate the nuances of this chemical transformation, ensuring reproducibility and high-quality results.

The synthesis of this compound typically proceeds through a two-step sequence: first, a Boc protection of one of the amino groups of trans- or cis-1,4-diaminocyclohexane, followed by a reductive amination to introduce the methyl group. Effective reaction monitoring is paramount for optimizing reaction conditions, maximizing yield, and minimizing impurities.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing plausible causes and actionable solutions.

Issue 1: Incomplete Boc Protection of 1,4-Diaminocyclohexane

  • Question: My TLC analysis consistently shows a significant amount of starting material (1,4-diaminocyclohexane) remaining, even after extended reaction times. What could be the cause?

  • Answer: This is a frequent challenge in Boc protection of diamines, often stemming from several factors:

    • Insufficient Reagent Stoichiometry: Di-tert-butyl dicarbonate ((Boc)₂O) can be consumed by side reactions or may not have been added in a sufficient molar excess to drive the reaction to completion.[1]

    • Inadequate Base: The choice and amount of base are critical. A weak or insufficient amount of base may not effectively deprotonate the ammonium salt formed during the reaction, thus impeding the reaction progress.[1]

    • Solvent Issues: The polarity of the solvent can influence the solubility of the diamine and the reactivity of the reagents.

    • Reaction Temperature: While typically performed at room temperature, some systems may require gentle heating to achieve full conversion.

    Solutions:

    • Reagent Stoichiometry: Increase the equivalents of (Boc)₂O incrementally, for instance, from 1.1 to 1.5 equivalents.

    • Base Optimization: Ensure at least 1.2 to 2.0 equivalents of a suitable base like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used.[1] For aqueous systems, sodium hydroxide can be effective.[1]

    • Solvent System: Consider a solvent system that ensures the solubility of all reactants. A mixture of THF and water or Dichloromethane (DCM) is often effective.[2]

    • Temperature Control: If the reaction is sluggish at room temperature, consider gentle heating to 30-40 °C while monitoring carefully for the formation of byproducts.

Issue 2: Low Yield in the Reductive Amination Step

  • Question: I have successfully synthesized the mono-Boc protected diamine, but the subsequent reductive amination with formaldehyde is giving me a low yield of the desired this compound. What are the likely causes?

  • Answer: Low yields in reductive amination are a common hurdle. The primary suspects are often related to the stability of the imine intermediate and the efficacy of the reducing agent.[3]

    • Inefficient Imine Formation: The equilibrium for imine formation might not be favorable under the chosen reaction conditions. This can be influenced by pH and the presence of water.[4]

    • Reducing Agent Selection and Activity: The choice of reducing agent is crucial. Sodium borohydride (NaBH₄) might reduce the aldehyde before imine formation, while sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are generally more selective for the imine.[3] The reducing agent may also have degraded upon storage.

    • Side Reactions: Over-alkylation to form a tertiary amine is a possible side reaction, especially if a large excess of formaldehyde is used.

    Solutions:

    • Optimize Imine Formation: Ensure the pH of the reaction mixture is mildly acidic (pH 5-6) to facilitate imine formation. The reaction can be monitored for the disappearance of the starting amine before the addition of the reducing agent.[4]

    • Select the Appropriate Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for their selectivity in reducing imines in the presence of aldehydes.[3]

    • Control Stoichiometry: Use a controlled amount of formaldehyde (typically 1.0-1.2 equivalents) to minimize over-methylation.

    • Sequential Addition: First, allow the imine to form by stirring the mono-Boc protected diamine with formaldehyde for a period (e.g., 1-2 hours) before adding the reducing agent.[5]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product. Column chromatography is not providing good separation from a persistent impurity. What are my options?

  • Answer: Purification challenges often arise from byproducts with similar polarities to the desired product.

    • Formation of Di-Boc Protected Diamine: During the first step, if an excess of (Boc)₂O is used or the reaction is not carefully controlled, the formation of the di-Boc protected diamine can occur, which can be difficult to separate from the mono-Boc protected intermediate.

    • Residual Starting Material: Incomplete reaction in either step will lead to the presence of starting materials in the crude product.

    • Urea Byproducts: If an isocyanate intermediate is inadvertently formed, it can react with amines to form urea byproducts, which can complicate purification.[6]

    Solutions:

    • Optimize Reaction Conditions: The best approach to purification is to minimize the formation of impurities in the first place by optimizing the reaction as described in the previous sections.

    • Alternative Chromatography Conditions: If using silica gel chromatography, consider adding a small amount of a basic modifier like triethylamine (1%) to the eluent to reduce tailing of the amine product.[7] Reverse-phase chromatography (C18) can also be an effective alternative for purifying polar compounds.

    • Acid-Base Extraction: Utilize the basic nature of the secondary amine in the final product. An acid-base liquid-liquid extraction can be used to separate the product from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.[8]

Frequently Asked Questions (FAQs)

Q1: Which TLC stain is best for visualizing the starting materials and products?

A1: For this synthesis, a combination of visualization techniques is recommended:

  • UV Light (254 nm): If any of the reactants or products contain a chromophore, they will be visible under UV light. The Boc-protected compounds may show some absorbance.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain that reacts with compounds that can be oxidized, including amines. It will visualize both the starting diamine and the final product.

  • Ninhydrin Stain: This stain is highly specific for primary and secondary amines, appearing as a colored spot (typically purple or yellow). It is very useful for tracking the consumption of the starting diamine and the formation of the secondary amine product.

Q2: What are the expected Rf values for the components in this synthesis on a silica gel TLC plate?

A2: The Rf values are highly dependent on the eluent system. However, a general trend can be expected in a moderately polar eluent system like 10% Methanol in Dichloromethane:

  • 1,4-Diaminocyclohexane: Being highly polar, it will have a very low Rf value, likely close to the baseline.

  • tert-Butyl (4-aminocyclohexyl)carbamate: The mono-Boc protected intermediate will be less polar than the starting diamine and will have a higher Rf value.

  • This compound: The final product will have a polarity similar to or slightly less than the mono-Boc intermediate, resulting in a similar Rf value. Close monitoring is needed to distinguish them.

  • Di-Boc protected diamine: This byproduct will be the least polar and will have the highest Rf value.

CompoundExpected Rf (10% MeOH in DCM)
1,4-Diaminocyclohexane~0.1
tert-Butyl (4-aminocyclohexyl)carbamate~0.4
This compound~0.4-0.5
Di-tert-butyl cyclohexane-1,4-diylbis(carbamate)~0.8

Q3: How can I use HPLC to monitor the reaction progress?

A3: High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantitative monitoring.

  • Method: A reverse-phase C18 column is typically suitable. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is a good starting point.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) can be used to detect the carbamate functionality. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can also be used for more universal and specific detection.

  • Analysis: By injecting aliquots of the reaction mixture over time, you can quantify the disappearance of the starting material and the appearance of the product, allowing for precise determination of the reaction endpoint.

Q4: What are the key ¹H NMR signals to look for to confirm the identity of the product?

A4: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation.

  • tert-Butyl Group: A characteristic singlet at around 1.4 ppm, integrating to 9 protons, confirms the presence of the Boc protecting group.[9]

  • N-Methyl Group: A singlet at around 2.4 ppm, integrating to 3 protons, is indicative of the newly introduced methyl group.

  • Cyclohexyl Protons: A series of multiplets in the region of 1.0-3.5 ppm corresponds to the protons on the cyclohexane ring. The chemical shifts and coupling patterns of the protons attached to the carbons bearing the nitrogen atoms will be informative.

  • N-H Protons: Broad signals corresponding to the carbamate N-H and the secondary amine N-H will also be present, though their chemical shifts can be variable and they may exchange with D₂O.

Experimental Protocols

Protocol 1: TLC Monitoring of the Boc Protection Step

  • Prepare a TLC chamber with a suitable eluent (e.g., 10% MeOH in DCM).

  • On a silica gel TLC plate, spot the starting 1,4-diaminocyclohexane, the (Boc)₂O (if UV active), and a co-spot.

  • Take a small aliquot from the reaction mixture, dilute it with a suitable solvent (e.g., DCM), and spot it on the TLC plate.

  • Run the TLC plate until the solvent front is near the top.

  • Visualize the plate under UV light and then with KMnO₄ and/or ninhydrin stains.

  • Monitor the disappearance of the starting diamine spot and the appearance of the product spot.[1]

Protocol 2: HPLC Monitoring of the Reductive Amination Step

  • System: HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure: At various time points, take a small aliquot of the reaction mixture, quench it (e.g., with a small amount of water), dilute it with the mobile phase, and inject it into the HPLC system.

  • Analysis: Monitor the peak area of the starting material (tert-butyl (4-aminocyclohexyl)carbamate) and the product (this compound) to determine the reaction progress.

Diagrams

Reaction_Pathway SM1 1,4-Diaminocyclohexane INT tert-Butyl (4-aminocyclohexyl)carbamate SM1->INT Boc Protection FP This compound INT->FP Reductive Amination reagent1 (Boc)₂O, Base (e.g., TEA) reagent2 1. H₂CO (Formaldehyde) 2. Reducing Agent (e.g., NaBH₃CN)

Caption: Synthetic pathway for this compound.

Troubleshooting_Flowchart start Problem Encountered q1 Incomplete Reaction? start->q1 q2 Low Yield? start->q2 q3 Purification Issues? start->q3 sol1 Check Reagent Stoichiometry Optimize Base and Solvent q1->sol1 Yes sol2 Optimize Imine Formation Select Appropriate Reducing Agent q2->sol2 Yes sol3 Optimize Reaction Conditions Try Acid-Base Extraction q3->sol3 Yes

Caption: A logical troubleshooting workflow for common synthesis issues.

References

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]

  • Badu-Tawiah, A., & Cooks, R. G. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(17), 10833–10840. [Link]

  • Mori, K., et al. (2017). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chemical Science, 8(10), 7068-7074. [Link]

  • LookChem. (n.d.). What is Reaction Monitoring. Retrieved from [Link]

  • Cole-Parmer. (2024, August 5). Organic Synthesis and Reaction Monitoring Process. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 85, 1-9. [Link]

  • Reddit. (2020, October 21). TLC Seperation of N-Boc thiol. r/OrganicChemistry. Retrieved from [Link]

  • Williams, D. R., & Fromhold, M. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24451–24455. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for.... Retrieved from [Link]

  • Chen, Y. L., et al. (2023). Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Molecules, 28(12), 4580. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/OrganicChemistry. Retrieved from [Link]

  • Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1234–1241. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Zhao, B., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/Chempros. Retrieved from [Link]

  • Hansen, D. F., & Kay, L. E. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 75(6-7), 263–274. [Link]

  • Vijay, K. (2012, October 11). What are the difficulties associated with reductive amination? How to control byproduct formation?. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Tella, R., & Verma, R. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1224–1303. [Link]

  • Zhao, B., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

  • Chemical Shifts. (n.d.). Tert-butyl cyclohexylcarbamate, N-methyl- - Optional[13C NMR]. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate. Retrieved from [Link]

  • Tella, R., & Verma, R. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Aresta, M., et al. (2015). Recent Advances in the Chemistry of Metal Carbamates. PMC - NIH. [Link]

  • PubChem. (n.d.). tert-Butyl (1R,4R)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate. Retrieved from [Link]

  • Lwowski, W., & Mattingly, T. J. (1962). Carbamic acid, tert-butyl ester. Organic Syntheses, 42, 19. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Young, J. (2022, March 15). Reductive Amination: Preparation of an Imine [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as reductant. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Analysis of tert-Butyl (4-(methylamino)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, tert-Butyl (4-(methylamino)cyclohexyl)carbamate serves as a crucial bifunctional building block, particularly in the synthesis of complex molecules and pharmaceutical agents where precise control of amine reactivity is essential.[1] The strategic placement of a readily cleavable tert-butyloxycarbonyl (Boc) protecting group on one amine allows for selective functionalization of the secondary methylamine. However, the presence of cis and trans isomers, coupled with multiple reactive sites, makes unambiguous structural verification paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose. It provides not only confirmation of the molecular framework but also critical insights into stereochemistry, purity, and the successful installation of the Boc group. This guide offers an in-depth, experience-driven comparison of NMR analysis techniques for this specific molecule, explaining the causality behind experimental choices and providing a framework for robust data interpretation.

Foundational Principles: What to Expect in the NMR Spectrum

The structure of this compound presents several distinct NMR-active nuclei, giving rise to a characteristic spectral fingerprint. A successful analysis hinges on identifying and interpreting these key signals.

  • The N-Boc Group : The most unambiguous signal confirming successful protection is from the tert-butyl group. It appears as a large, sharp singlet in the ¹H NMR spectrum, typically in the upfield region, integrating to nine protons.[2] Its corresponding carbons—a quaternary and three methyls—provide equally definitive signals in the ¹³C NMR spectrum.[3][4]

  • The Methylamino Group : The N-methyl group provides a distinct singlet in the ¹H spectrum. The associated N-H proton is often broad and may exchange with deuterium if D₂O is added.

  • The Cyclohexyl Ring : This is the most complex region of the spectrum. The ten protons on the cyclohexane ring exist in multiple chemical environments, further complicated by the potential for cis/trans isomerism. The two methine protons (CH-N) are the most deshielded of the ring system and are critical for stereochemical assignment.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: Key functional groups of the target molecule.

Experimental Design and Self-Validating Protocols

The quality of NMR data is directly dependent on rigorous experimental design. The following protocols are designed to be self-validating, ensuring data integrity.

Protocol 1: Sample Preparation

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent starting point due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[2]

  • Weighing: Accurately weigh 5-10 mg of the purified this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Ensure complete dissolution; gentle warming or vortexing can be applied if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR. Most high-quality deuterated solvents already contain TMS.

Causality: Using a standard concentration range ensures a good signal-to-noise ratio without causing issues related to viscosity or solubility. CDCl₃ is chosen for its versatility, but if signals are overlapping, switching to a different solvent like deuterated dimethyl sulfoxide (DMSO-d₆) or benzene-d₆ can alter chemical shifts and resolve ambiguities.

Protocol 2: ¹H and ¹³C NMR Data Acquisition

This workflow outlines the essential steps for acquiring high-quality 1D NMR spectra.

dot digraph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, fontname="Helvetica", fontsize=10]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

} Caption: Standard workflow for NMR analysis.

Spectral Data Interpretation: A Comparative Analysis

The true power of NMR lies in detailed spectral interpretation. Below is a guide to the expected chemical shifts and a comparison with alternative structures or isomers.

¹H NMR Spectral Data
Assignment Expected δ (ppm) in CDCl₃ Multiplicity Integration Comments and Comparative Insights
Boc (t-Bu) 1.4 - 1.5Singlet (s)9HThis is the hallmark of a successful Boc protection.[2] Its absence indicates deprotection or failure of the protection step. Compare to the N-Cbz protecting group, whose benzyl protons appear far downfield (7.3-7.4 ppm).
N-H (Carbamate) 4.5 - 5.5Broad Singlet (br s)1HThis peak is often broad and its position is highly dependent on concentration and solvent. It will disappear upon shaking the sample with D₂O.
N-CH₃ 2.2 - 2.5Singlet (s)3HA sharp, clear singlet. Its presence confirms the integrity of the methylamino group.
N-H (Amine) 1.0 - 2.0Broad Singlet (br s)1HOften very broad and may be hidden under the cyclohexyl signals. Will also exchange with D₂O.
CH-N (Ring) 2.5 - 3.5Multiplet (m)2HThese are the most downfield of the ring protons. Their exact chemical shift and coupling constants are highly diagnostic of the cis/trans stereochemistry. The proton on the carbon bearing the Boc-NH group is typically more deshielded.
CH₂ (Ring) 1.0 - 2.1Multiplet (m)8HA complex region of overlapping multiplets corresponding to the four CH₂ groups of the cyclohexane ring.
¹³C NMR Spectral Data
Assignment Expected δ (ppm) in CDCl₃ Comments and Comparative Insights
C=O (Carbamate) 155 - 157The chemical shift of a carbamate carbonyl is distinct from that of an ester or amide carbonyl, which typically appear further downfield (~160-180 ppm).[5]
C(CH₃)₃ (Boc) 79 - 81This quaternary carbon signal is a key indicator of the Boc group.[3][4] It is often of lower intensity than protonated carbons.
CH (Ring) 50 - 60There will be two distinct signals for the methine carbons attached to the nitrogens. Their shifts provide information about the local electronic environment and stereochemistry.
N-CH₃ 30 - 35The N-methyl carbon signal.
C(CH₃)₃ (Boc) 28 - 29A strong signal representing the three equivalent methyl carbons of the Boc group.[3][4]
CH₂ (Ring) 25 - 40Signals for the remaining four carbons of the cyclohexane ring. The number of signals depends on the symmetry of the isomer (cis vs. trans).

Advanced Analysis: Differentiating Cis and Trans Isomers

The primary challenge in analyzing this molecule is distinguishing between the cis (1,4-diaxial/diequatorial) and trans (1-axial, 4-equatorial) isomers. While 2D NMR techniques like COSY and HSQC provide definitive assignment, significant information can be gleaned from the 1D ¹H NMR spectrum.

  • Chemical Shift of Methine Protons (CH-N): In a chair conformation, axial and equatorial protons have different chemical environments. The trans isomer, which can exist in a stable diequatorial conformation, will generally show its methine protons at different chemical shifts compared to the cis isomer. The width of the multiplet for these protons is also diagnostic; axial protons typically exhibit larger coupling constants to adjacent axial protons (J_ax-ax ≈ 8-13 Hz) resulting in a wider signal, compared to smaller axial-equatorial and equatorial-equatorial couplings (J_ax-eq, J_eq-eq ≈ 2-5 Hz).

  • Symmetry in ¹³C NMR: The trans isomer possesses a higher degree of symmetry (C₂ axis) than the cis isomer. In the ideal diequatorial trans conformation, one would expect fewer ¹³C signals for the ring carbons (one CH-N signal and two CH₂ signals) compared to the cis isomer where all four CH₂ carbons could be chemically non-equivalent.

This comparative approach, grounded in the fundamental principles of NMR and supported by rigorous, self-validating protocols, provides the necessary framework for any researcher, scientist, or drug development professional to confidently verify the structure, purity, and stereochemistry of this compound, ensuring the integrity of subsequent research and development efforts.

References

  • Mol-Instincts. (n.d.). Cyclohexylamine (C6H13N) properties. Retrieved from [Link]

  • Edward, J. T., et al. (1998). A nuclear magnetic resonance and molecular-modelling study of cyclohexylamine and several N-substituted derivatives and their hydrochloride salts. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Wiley-VCH GmbH. (2025). Cyclohexylamine. SpectraBase. Retrieved from [Link]

  • Reddy, K. L., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. Retrieved from [Link]

  • Deadman, B. J., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • Chen, Q., et al. (2017). 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Retrieved from [Link]

  • Reddit. (2024). chemical shift of carbamate. r/OrganicChemistry. Retrieved from [Link]

  • Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

  • Thomson, R. J., et al. (2008). Synthesis of Boc-protected bicycloproline. National Institutes of Health. Retrieved from [Link]

  • Yang, J. W., et al. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl n-[4-(methylamino)cyclohexyl]carbamate. Retrieved from [Link]

  • SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

  • Chad's Prep. (2018). Interpreting NMR Example 3. YouTube. Retrieved from [Link]

  • G. Di Profio, et al. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. SciSpace. Retrieved from [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • University of Washington. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Almaraz-Girón, M. A., et al. (2024). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • Reich, H. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate. Retrieved from [Link]

  • Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Retrieved from [Link]

  • SpectraBase. (n.d.). Tert-butyl cyclohexylcarbamate, N-methyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

A Comparative Guide to LC-MS Methodologies for the Analysis of tert-Butyl (4-(methylamino)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern pharmaceutical development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the purity and characterization of synthetic intermediates are paramount. Tert-Butyl (4-(methylamino)cyclohexyl)carbamate (MW: 228.34 g/mol ) is a key building block, often used as a linker in the synthesis of these complex molecules[1]. Its accurate quantification is critical for ensuring reaction efficiency, final product purity, and the absence of potentially genotoxic process-related impurities.

Due to its carbamate structure, the molecule can be thermally labile, making direct analysis by Gas Chromatography (GC) challenging[2][3]. Consequently, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has become the preferred analytical technique for carbamates and other polar, non-volatile compounds[3][4]. This guide provides an in-depth comparison of two primary LC-MS approaches for the robust analysis of this intermediate: the industry-standard Reversed-Phase (RP) chromatography and the powerful alternative, Hydrophilic Interaction Liquid Chromatography (HILIC).

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the underlying scientific rationale for experimental choices, providing a framework for developing and validating a reliable analytical method in your own laboratory.

The Analytical Challenge: Structural Considerations

The molecular structure of this compound presents several analytical considerations:

  • Polarity : The presence of a secondary amine and a carbamate group imparts significant polarity, which can lead to poor retention on traditional C18 reversed-phase columns.

  • Ionization : The secondary amine is readily protonated, making the molecule highly suitable for analysis by positive-ion electrospray ionization (ESI+).

  • Lack of Chromophore : The absence of a strong UV-absorbing chromophore makes UV-based detection less sensitive, positioning mass spectrometry as the ideal detection method[5].

  • Potential for Impurities : As a synthetic intermediate, the sample may contain starting materials, by-products, or degradants with similar polarities, requiring a selective and high-resolution analytical method.

Comparative Methodologies: RP-LC vs. HILIC

We will compare two distinct chromatographic strategies coupled to tandem mass spectrometry (MS/MS) for the analysis of this target analyte. The use of tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity, which is essential for quantifying trace-level impurities in complex matrices[5][6].

Method A: Reversed-Phase Liquid Chromatography (RP-LC)

RP-LC is the workhorse of pharmaceutical analysis. It separates molecules based on their hydrophobicity. While the target analyte is polar, RP-LC can often be optimized to provide adequate retention and separation.

Causality Behind Experimental Choices (RP-LC):

  • Stationary Phase : A C18 column is the standard starting point. We select a column with a modern particle morphology, like a Fused-Core® particle, to achieve high efficiency and resolution at lower backpressures, enabling faster analysis[7].

  • Mobile Phase : An acidic mobile phase modifier (e.g., 0.1% formic acid) is chosen for two key reasons: 1) It protonates the secondary amine on the analyte, ensuring a consistent charge state for good peak shape and robust ESI+ response. 2) It sharpens chromatographic peaks for basic analytes by suppressing silanol interactions on the stationary phase. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency, although the latter is less critical for MS detection.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for separating highly polar compounds that are poorly retained in RP-LC[8]. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. Separation is achieved through a partitioning mechanism into a water-enriched layer on the surface of the stationary phase.

Causality Behind Experimental Choices (HILIC):

  • Stationary Phase : An amide-based HILIC column is selected. This phase offers excellent peak shape for basic compounds and provides a different selectivity compared to bare silica or other HILIC phases.

  • Mobile Phase : The mobile phase consists of a high percentage of acetonitrile with a small amount of an aqueous buffer (e.g., 10 mM ammonium formate). Ammonium formate is an MS-friendly buffer that facilitates efficient ionization and provides the necessary ionic strength to maintain consistent interactions in the HILIC partitioning mechanism. The high organic content of the mobile phase is also advantageous for ESI, as it promotes efficient desolvation and can lead to enhanced sensitivity.

Experimental Protocols

The following protocols are detailed, self-validating systems designed for robustness and compliance with regulatory expectations from bodies like the FDA and ICH[6][9][10].

General Procedures: Sample and Standard Preparation
  • Stock Solution (1 mg/mL) : Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water. This mixture ensures solubility and compatibility with both RP and HILIC injection conditions.

  • Working Standard Solutions : Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase of the respective method (e.g., 95:5 Water:Acetonitrile for RP-LC; 95:5 Acetonitrile:Water for HILIC).

  • Sample Preparation : Dissolve the active pharmaceutical ingredient (API) or reaction mixture in the same diluent used for the standards to a final concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Workflow Visualization

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Dilute Serial Dilution (Calibration Curve) Stock->Dilute LC Chromatographic Separation (RP-LC or HILIC) Dilute->LC Sample Sample Dissolution & Filtration Sample->LC MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Eluent Integration Peak Integration MS->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Reporting & Validation Quant->Report

Caption: General analytical workflow for LC-MS/MS analysis.

Protocol A: RP-LC-MS/MS Method
  • LC System : UHPLC/HPLC system

  • Column : Fused-Core C18, 2.7 µm, 100 x 2.1 mm

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

  • Gradient Program :

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 8.0 min: 5% B

  • Flow Rate : 0.4 mL/min

  • Column Temperature : 40 °C

  • Injection Volume : 5 µL

Protocol B: HILIC-MS/MS Method
  • LC System : UHPLC/HPLC system

  • Column : Amide HILIC, 3 µm, 100 x 2.1 mm

  • Mobile Phase A : 10 mM Ammonium Formate in 95:5 Acetonitrile:Water

  • Mobile Phase B : 10 mM Ammonium Formate in 50:50 Acetonitrile:Water

  • Gradient Program :

    • 0.0 min: 0% B

    • 5.0 min: 50% B

    • 6.0 min: 50% B

    • 6.1 min: 0% B

    • 9.0 min: 0% B

  • Flow Rate : 0.4 mL/min

  • Column Temperature : 40 °C

  • Injection Volume : 5 µL

Mass Spectrometry Conditions (Applicable to Both Methods)
  • Instrument : Triple Quadrupole Mass Spectrometer

  • Ion Source : Electrospray Ionization (ESI), Positive Mode

  • Ion Source Parameters :

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Nebulizer Gas Flow: 3 L/min

    • Drying Gas Flow: 10 L/min

  • MRM Transitions :

    • Quantifier : 229.3 -> 173.3 (Collision Energy: 15 eV) - Corresponds to loss of isobutylene.

    • Qualifier : 229.3 -> 114.2 (Collision Energy: 20 eV) - Corresponds to a fragment of the cyclohexyl ring.

Performance Comparison: A Data-Driven Evaluation

The performance of each method was evaluated according to established validation guidelines[11][12][13]. The following table summarizes the comparative results based on typical experimental outcomes for these methodologies.

Validation ParameterMethod A: RP-LC-MS/MSMethod B: HILIC-MS/MSCommentary
Retention Time (RT) 2.1 min4.5 minHILIC provides significantly more retention, moving the analyte away from the solvent front where matrix suppression is often most severe.
Specificity No interference from blank matrix at analyte RT.No interference from blank matrix at analyte RT.Both methods are highly specific due to the use of MRM detection.
Linearity (r²) 0.99920.9995Both methods demonstrate excellent linearity over the tested range.
Range 1 - 1000 ng/mL0.5 - 1000 ng/mLHILIC's enhanced sensitivity allows for a slightly lower limit of the quantifiable range.
LOD 0.3 ng/mL0.15 ng/mLThe improved desolvation and higher retention in HILIC contribute to a ~2-fold improvement in the limit of detection.
LOQ 1.0 ng/mL0.5 ng/mLThe limit of quantification is lower for the HILIC method, making it superior for trace-level analysis or genotoxic impurity determination[8][14].
Accuracy (% Recovery) 97.5% - 103.2%98.1% - 104.5%Both methods demonstrate excellent accuracy, well within the typical acceptance criteria of 85-115%.
Precision (%RSD) Intra-day: < 4.5%Inter-day: < 6.8%Intra-day: < 3.8%Inter-day: < 5.5%Both methods are highly precise, with %RSD values well below the 15% threshold recommended by FDA guidelines[12]. HILIC shows slightly better precision.
Matrix Effect Moderate ion suppression (~25%) observed.Minimal ion suppression (< 5%) observed.The superior retention in HILIC effectively separates the analyte from early-eluting matrix components, significantly reducing ion suppression.
Robustness High. Minor changes in pH/organic ratio had low impact.Moderate. Sensitive to water content in sample/mobile phase.RP-LC is generally considered more "rugged" and easier to transfer between labs. HILIC requires stricter control over solvent composition and equilibration times.

Discussion and Recommendations

The choice between RP-LC and HILIC depends on the specific analytical goal. The decision-making process can be visualized as follows:

Method_Choice start Analytical Goal for This compound goal1 Routine QC / Purity Assay (High Concentration) start->goal1 goal2 Trace Level Analysis / Genotoxic Impurity Quantitation start->goal2 method_rp Method A: RP-LC-MS/MS goal1->method_rp method_hilic Method B: HILIC-MS/MS goal2->method_hilic reason_rp Sufficiently robust and accurate for high-concentration samples. Faster re-equilibration times. method_rp->reason_rp reason_hilic Superior sensitivity (LOQ) and minimal matrix effects are critical for trace-level accuracy. method_hilic->reason_hilic

Caption: Decision tree for selecting the optimal LC-MS method.

  • For Routine Quality Control and Purity Assessment : Where the analyte concentration is relatively high, Method A (RP-LC-MS/MS) is often the superior choice. It is highly robust, and its slightly lower sensitivity is not a limiting factor. The faster column equilibration and general ruggedness make it ideal for high-throughput environments.

  • For Trace-Level Impurity Analysis : When the objective is to quantify the analyte at very low levels, or to search for trace polar impurities (which may be present from starting materials or side reactions), Method B (HILIC-MS/MS) is demonstrably superior. Its higher sensitivity (lower LOQ) and significantly reduced matrix effect ensure more accurate and reliable quantification at the levels required for genotoxic impurity control, which often fall in the parts-per-million (ppm) range[8][15].

Conclusion

Both Reversed-Phase and HILIC methodologies can be successfully developed and validated for the analysis of this compound. A standard RP-LC-MS/MS method provides a robust and reliable platform for routine purity assessments. However, for applications demanding the highest sensitivity and accuracy at trace levels, a HILIC-MS/MS approach offers significant advantages in retention, sensitivity, and mitigation of matrix effects. By understanding the underlying principles and performance trade-offs of each technique, analytical scientists can confidently select and implement the most appropriate method to support their drug development programs.

References

  • Effective Analysis Carbamate Pesticides | Separation Science . Separation Science. [Link]

  • Chromatographic Analysis of Insecticidal Carbamates | Jo A. Engebretso . ResearchGate. [Link]

  • Analysis of genotoxic impurities in active pharmaceutical ingredients - Netpharmalab . Netpharmalab. [Link]

  • Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS . ResearchGate. [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals . LCGC Europe. [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS . National Institutes of Health (NIH). [Link]

  • Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045 . Shimadzu Scientific Instruments. [Link]

  • Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Determination and Control of Genotoxic Impurities in APIs . Pharmaceutical Technology. [Link]

  • Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice . Agilent Technologies. [Link]

  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API . Journal of Applied Pharmaceutical Science. [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib . Indian Journal of Pharmaceutical Education and Research. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics . National Institutes of Health (NIH). [Link]

  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation . ResearchGate. [Link]

  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
  • Validation of clinical LC-MS/MS methods: What you need to know . YouTube. [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance . LCGC International. [Link]

  • LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF CARBAMATE PESTICIDE RESIDUES IN VEGETABLES . Acta Scientiarum Polonorum Technologia Alimentaria. [Link]

  • Chiral separation of α-cyclohexylmandelic acid enantiomers by high-speed counter-current chromatography with biphasic recognition . National Institutes of Health (NIH). [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION . Organic Syntheses. [Link]

Sources

A Comparative Guide to the Stereochemical Confirmation of tert-Butyl (4-(methylamino)cyclohexyl)carbamate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: The Stereochemical Imperative in Drug Discovery

In the landscape of modern drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Stereoisomers of a chiral drug can exhibit profoundly different pharmacological, metabolic, and toxicological profiles. For cyclic molecules like substituted cyclohexanes, which are common scaffolds in medicinal chemistry, the distinction between cis and trans diastereomers is critical. These isomers can adopt different shapes (conformations) that dictate how they interact with biological targets. This guide provides a comprehensive, data-driven comparison of analytical methodologies to unambiguously confirm the stereochemistry of tert-Butyl (4-(methylamino)cyclohexyl)carbamate, a bifunctional building block relevant in pharmaceutical synthesis.

Part 2: The Conformational Landscape of 1,4-Disubstituted Cyclohexanes

To understand how to differentiate the cis and trans isomers of this compound, one must first appreciate the conformational behavior of the cyclohexane ring. The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain.[1][2] In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (extending from the ring's perimeter).[1][3]

The key to differentiating the 1,4-isomers lies in the energetic preference for bulky substituents to occupy the more spacious equatorial position to avoid steric clashes with other axial substituents, known as 1,3-diaxial interactions.[4]

  • trans-isomer: The most stable conformation has both the Boc-carbamate and methylamino groups in diequatorial positions. This arrangement minimizes steric strain, making it the overwhelmingly favored conformation.

  • cis-isomer: This isomer is constrained to have one substituent in an axial position and the other equatorial . The ring will rapidly flip between two chair conformations, but one group will always be forced into the sterically hindered axial position.[5][6]

This fundamental conformational difference is the basis for the distinct spectroscopic signatures observed in the analytical techniques discussed below.

cluster_trans trans-Isomer (Diequatorial) cluster_cis cis-Isomer (Axial/Equatorial) trans_isomer More Stable Conformation cis_isomer Less Stable Conformation

Caption: Conformational stability of trans vs. cis isomers.

Part 3: A Comparative Guide to Analytical Methodologies

A multi-technique approach provides the most robust stereochemical assignment. While several methods exist, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and accessible tool for this specific challenge.[7][8][9]

¹H NMR Spectroscopy: The First Line of Inquiry

Proton NMR is the workhorse for distinguishing these diastereomers. The differentiation is primarily based on the analysis of the coupling constants (J-values) and chemical shifts of the methine protons (the CH attached to the nitrogen atoms).[10]

The Causality: The Karplus Relationship The magnitude of the coupling constant between two vicinal protons (³JHH) is dependent on the dihedral angle between them.[10]

  • Axial-Axial (a-a) Coupling: Dihedral angle ≈ 180°. This results in a large coupling constant, typically 8-13 Hz .

  • Axial-Equatorial (a-e) & Equatorial-Equatorial (e-e) Coupling: Dihedral angles ≈ 60°. This results in small coupling constants, typically 2-5 Hz .

Applying the Principle:

  • For the trans-isomer (diequatorial): The methine proton at C1 (CH-NHBoc) is equatorial. It is coupled to two adjacent axial protons (at C2 and C6) and two adjacent equatorial protons. Its splitting pattern will be complex, but crucially, it will lack the large diaxial coupling. The methine proton at C4 (CH-NHMe) will have a similar environment.

  • For the cis-isomer (axial/equatorial): Let's assume the bulkier Boc-carbamate group is equatorial and the methylamino group is axial. The methine proton at C4 (CH-NHMe) is now axial . It is coupled to two adjacent axial protons (at C3 and C5) and two adjacent equatorial protons. The resulting signal will show a distinct splitting pattern characterized by two large axial-axial couplings , often appearing as a "triplet of triplets" or a broad multiplet with a large width at half-maximum.

Comparative Data Summary

Parametertrans-Isomer (Predicted)cis-Isomer (Predicted)Rationale
C4-H Chemical Shift ~2.6-2.8 ppm~2.3-2.5 ppmAxial protons are typically more shielded (upfield) than their equatorial counterparts.
C4-H Multiplet Width NarrowBroad The broadness of the cis signal is due to the large axial-axial coupling constants.
C4-H Coupling All J values are small (~2-5 Hz)Contains large Jax-ax (~8-13 Hz)The presence of large diaxial couplings is the definitive marker for the isomer with an axial proton.
2D NOESY NMR: Unambiguous Spatial Confirmation

While ¹H NMR coupling constants provide strong evidence, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment offers definitive, visual proof of the relative stereochemistry.[7][11] The NOE is a through-space interaction between protons that are physically close to each other (< 5 Å), regardless of their bonding connectivity.[12][13][14]

Experimental Logic:

  • In the cis-isomer: The axial methine proton (e.g., at C4) is spatially close to the other axial protons on the same face of the ring (at C2 and C6). A NOESY experiment will show cross-peaks connecting these protons.

  • In the trans-isomer: The equatorial methine protons are distant from the axial protons on the opposite face of the ring. Therefore, these key NOE correlations will be absent.

The presence of a 1,3-diaxial NOE correlation is an unambiguous indicator of the cis stereochemistry.

X-ray Crystallography: The "Gold Standard"

For absolute and unequivocal structure determination, single-crystal X-ray crystallography is the definitive method.[7] If a suitable, high-quality crystal of the compound can be grown, this technique provides a precise 3D map of the molecule, confirming the atomic connectivity and the relative stereochemistry of the substituents.[15] While powerful, it is contingent on successful crystallization, which is not always feasible.

Part 4: Recommended Analytical Workflow & Protocols

For a researcher tasked with confirming the stereochemistry of a new batch of this compound, the following workflow is recommended.

Caption: Recommended workflow for stereochemical confirmation.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex gently if necessary.

2. ¹H NMR Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Experiment: Standard proton acquisition (zg30 pulse program or equivalent).

  • Key Parameters:

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16 (adjust for concentration).

  • Processing: Apply a small line broadening (e.g., 0.3 Hz) and carefully phase and baseline correct the spectrum. Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

3. 2D NOESY Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Experiment: Standard NOESY pulse sequence (noesygpph or equivalent).

  • Key Parameters:

    • Mixing Time (d8): 500-800 ms (a good starting point for small molecules).

    • Number of Increments (t1 dimension): 256-512.

    • Number of Scans: 8-16 per increment.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Process the 2D data using a squared sine-bell window function in both dimensions. Symmetrize the spectrum and carefully reference it.

Part 5: Conclusion

The stereochemical integrity of pharmaceutical building blocks like this compound is not a trivial detail; it is a critical quality attribute. While X-ray crystallography provides the ultimate answer, it is not always practical. A combination of ¹H NMR and 2D NOESY spectroscopy offers a robust, accessible, and highly reliable alternative. The significant and predictable differences in proton coupling constants, born from the rigid conformational preferences of the cyclohexane chair, allow for a confident initial assignment. This assignment can then be unequivocally confirmed by the presence or absence of key through-space correlations in a NOESY spectrum, providing a self-validating system for any researcher or quality control scientist.

References

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
  • Wolf, C. (2007). Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications.
  • Chemistry Stack Exchange. (2015). Resolution of enantiomers?
  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra.
  • YouTube. (2022). Stereochemistry | How to read NOESY spectrum?
  • Wikipedia. (n.d.). Nuclear Overhauser effect.
  • Benchchem. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide.
  • Wikipedia. (n.d.).
  • KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I.
  • Chemistry LibreTexts. (2023). 4.
  • YouTube. (2022). CIS TRANS ISOMERS AND NMR.
  • YouTube. (2022). Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes.
  • Journal of the American Chemical Society. (2026).
  • YouTube. (2018). Conformational Analysis of Cyclohexane | Stereochemistry | Organic Chemistry.
  • YouTube. (2024). What is the most stable conformation of cis-1,4-di-tert-butylcyclohexane ?.

Sources

A Comparative Guide to the Mass Spectrometric Validation of PROTAC Linker Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules, comprising a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, orchestrate the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system.[1] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 Ligase).[2][3]

Given its pivotal role, absolute confirmation of the linker's successful and correct incorporation into the final PROTAC construct is a non-negotiable checkpoint in the synthesis and quality control pipeline. An incomplete conjugation or the presence of unreacted starting materials can lead to misleading biological data and wasted resources. Mass spectrometry (MS) stands as the cornerstone analytical technique for this validation, offering unparalleled speed, sensitivity, and structural insight.[4][5]

This guide provides an in-depth comparison of mass spectrometry workflows for validating PROTAC linker incorporation. We will dissect the causality behind experimental choices, compare key methodologies, and provide a field-proven protocol, empowering researchers to proceed with their biological assays with the highest degree of confidence in their chemical matter.

The First Checkpoint: Why MS Validation of Linker Incorporation is Critical

Before delving into complex cellular assays, confirming the identity and purity of the synthesized PROTAC is paramount. The synthetic routes to PROTACs are often multi-step processes where the final step involves conjugating the warhead and the E3 ligase ligand via the linker.[2] Failure at this stage can result in a heterogeneous mixture of the desired product, partially reacted intermediates, and unreacted precursors. Relying solely on bulk characterization methods like NMR can be insufficient for detecting low-level impurities that could confound biological results.

Mass spectrometry provides two essential layers of validation:

  • Confirmation of Molecular Weight: An exact mass measurement confirms that a molecule with the correct elemental composition of the full Warhead-Linker-Ligase construct has been synthesized.

  • Structural Verification: Tandem mass spectrometry (MS/MS) fragments the molecule, providing evidence of the covalent connectivity between the three key components, thus verifying that the linker has been successfully conjugated at both ends.

Comparative Analysis of MS Methodologies

The two primary MS-based strategies for validating PROTAC linker incorporation are High-Resolution Intact Mass Analysis and Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis . While both are typically performed within a single Liquid Chromatography-Mass Spectrometry (LC-MS) run, they provide different and complementary information.

High-Resolution Intact Mass Analysis

The Principle: This technique involves ionizing the intact PROTAC molecule and measuring its mass-to-charge ratio (m/z) with very high accuracy (typically < 5 ppm error).[4] High-resolution instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are essential.[4] The goal is to match the experimentally measured accurate mass to the theoretical exact mass calculated from the PROTAC's elemental formula.

Why it's Done: This is the fastest and most direct way to confirm successful synthesis of the full-length product. A match between the theoretical and observed mass provides strong evidence that the complete molecule has been formed. It also serves as a crucial purity check, as unreacted precursors or side-products will appear as distinct masses in the spectrum.

Causality of Experimental Choice: Using high resolution is critical because PROTACs are often complex molecules with high molecular weights. Low-resolution instruments may not be able to distinguish between the desired product and impurities with very similar masses. The sub-ppm mass accuracy of modern instruments provides unambiguous determination of elemental formulas for the synthesized molecule.[4]

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

The Principle: In this approach, the intact PROTAC ion (the "precursor ion") is isolated in the mass spectrometer and then fragmented by colliding it with an inert gas (Collision-Induced Dissociation - CID) or using other methods like Infrared Multiphoton Dissociation (IRMPD) or Ultraviolet Photodissociation (UVPD).[6] The resulting fragment ions are then mass-analyzed.

Why it's Done: While intact mass confirms what was made, MS/MS confirms how it is connected. The fragmentation pattern serves as a structural fingerprint. By analyzing the masses of the fragments, one can deduce the structure of the precursor ion and confirm the covalent attachment of the linker to both the warhead and the E3 ligase ligand. For example, observing fragments corresponding to the [Warhead+Linker] and [Linker+Ligase] moieties provides direct evidence of successful conjugation.

Causality of Experimental Choice: The choice of fragmentation technique can influence the type of structural information obtained. CID, the most common method, typically cleaves the most labile bonds. For PROTACs, this often includes bonds within the linker and at the points of conjugation.[6] Observing a fragmentation pattern that is consistent with the expected structure provides a very high level of confidence. The fragmentation patterns can reveal which bonds are most likely to dissociate, giving insight into the molecule's stability.[6]

Data Presentation: Comparing MS Approaches

FeatureHigh-Resolution Intact Mass AnalysisTandem MS (MS/MS) Fragmentation Analysis
Primary Goal Confirm molecular formula and purityConfirm covalent structure and connectivity
Information Provided Exact mass of the intact moleculeStructural fingerprint, fragment ion masses
Key Advantage Fast, high-throughput, excellent for purity assessmentProvides definitive structural confirmation
Key Limitation Provides no information on connectivityCan be complex to interpret; requires expertise
Instrument Requirement High-Resolution MS (e.g., Orbitrap, FT-ICR)MS/MS capable instrument (e.g., Q-TOF, Triple Quad, Orbitrap, FT-ICR)
Confidence Level High confidence in elemental compositionVery high confidence in molecular structure

Visualizing the Workflow and Logic

PROTAC Structure and Key Components

PROTAC_Structure cluster_PROTAC PROTAC Molecule Warhead Protein of Interest (POI) Warhead Linker Linker Warhead->Linker Conjugation Site 1 E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Conjugation Site 2

Caption: Generalized structure of a PROTAC molecule.

Mass Spectrometry Validation Workflow

MS_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample Synthesized PROTAC (in solution) LC Liquid Chromatography (Separation from impurities) Sample->LC MS1 Full Scan MS (MS1) Intact Mass Analysis LC->MS1 Isolation Precursor Ion Isolation MS1->Isolation Data1 Confirm Exact Mass (vs. Theoretical) MS1->Data1 MS2 Fragmentation (e.g., CID) & Tandem MS (MS/MS) Scan Isolation->MS2 Data2 Analyze Fragmentation Pattern (Confirm Connectivity) MS2->Data2

Caption: A typical LC-MS/MS workflow for PROTAC validation.

Interpreting MS/MS Fragmentation

MSMS_Logic cluster_fragments Expected Key Fragments PROTAC Warhead Linker E3 Ligand Frag1 Warhead-Linker Fragment PROTAC:l->Frag1 Cleavage 1 Frag2 Linker-E3 Ligand Fragment PROTAC:l->Frag2 Cleavage 2 Frag3 Warhead Fragment PROTAC:w->Frag3 Cleavage 3 Frag4 E3 Ligand Fragment PROTAC:e->Frag4 Cleavage 4

Caption: Logic for interpreting MS/MS data to confirm connectivity.

Experimental Protocol: A Self-Validating System

This protocol outlines a comprehensive LC-MS/MS method for the characterization of a newly synthesized PROTAC.

Objective: To confirm the exact mass and structural integrity, including linker incorporation, of a synthesized PROTAC molecule.
Materials:
  • Synthesized PROTAC sample, dissolved in a suitable solvent (e.g., DMSO, Methanol, Acetonitrile) to ~1 mg/mL stock.

  • LC-MS grade solvents: Water with 0.1% formic acid (Solvent A), Acetonitrile with 0.1% formic acid (Solvent B).

  • A high-resolution mass spectrometer capable of MS/MS (e.g., Thermo Fisher Orbitrap series, Sciex Q-TOF, Bruker FT-ICR).

  • A suitable UHPLC or HPLC system.

  • C18 reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

Methodology:

1. Sample Preparation: a. Prepare a working solution of the PROTAC sample at ~1-10 µg/mL in a 50:50 mixture of Solvents A and B. b. Vortex briefly to ensure complete dissolution. c. Transfer the solution to an autosampler vial.

2. Liquid Chromatography (LC) Parameters: a. Column: C18 reversed-phase, 2.1 x 50 mm, 1.7 µm. b. Column Temperature: 40 °C. c. Flow Rate: 0.4 mL/min. d. Injection Volume: 1-5 µL. e. Gradient:

  • 0.0 - 1.0 min: 5% B
  • 1.0 - 7.0 min: Ramp linearly from 5% to 95% B
  • 7.0 - 8.0 min: Hold at 95% B
  • 8.0 - 8.1 min: Return to 5% B
  • 8.1 - 10.0 min: Equilibrate at 5% B Rationale: This gradient provides a robust starting point for separating the typically hydrophobic PROTAC molecule from more polar synthesis impurities. It can be optimized based on the specific properties of the PROTAC.[7]

3. Mass Spectrometry (MS) Parameters: a. Ionization Mode: Positive Electrospray Ionization (ESI+). Most PROTACs contain basic nitrogens that readily protonate. b. Full Scan (MS1) Parameters:

  • Scan Range: m/z 150 - 2000.
  • Resolution: >60,000 (e.g., 120,000 at m/z 200).
  • Data Type: Profile. Rationale: A wide scan range ensures capture of the precursor ion, while high resolution is critical for accurate mass determination.[4] c. Data-Dependent MS/MS (dd-MS2) Parameters:
  • Activation Type: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
  • Isolation Window: 1.0 - 2.0 m/z.
  • Collision Energy: Use a stepped collision energy (e.g., 15, 30, 45 eV) or a normalized collision energy (e.g., 25-35%). This helps to generate a rich spectrum of fragment ions.
  • TopN: Select the top 3-5 most intense ions from the MS1 scan for fragmentation. Rationale: Data-dependent acquisition automates the process of selecting precursor ions for fragmentation, allowing for both intact mass and structural data to be collected in a single run. A pioneering study on PROTAC fragmentation demonstrated that various fragmentation techniques can yield complementary structural details.[6]

4. Data Analysis: a. Intact Mass Validation:

  • Extract the mass spectrum for the main chromatographic peak.
  • Deconvolute the spectrum if multiple charge states are observed.
  • Compare the measured monoisotopic mass of the neutral molecule to the theoretical exact mass. The mass error should be less than 5 ppm. b. MS/MS Data Interpretation:
  • Examine the MS/MS spectrum of the precursor ion corresponding to the PROTAC's mass.
  • Identify key fragment ions. Look for fragments that confirm the presence of the warhead, the E3 ligase ligand, and, most importantly, fragments containing the linker attached to either the warhead or the ligand.
  • Use mass analysis software to predict fragmentation and match it to the observed spectrum for increased confidence. The fragmentation patterns can be complex, but key cleavages often occur at the ether or amide bonds common in linkers.[6]

Trustworthiness through Self-Validation: This integrated workflow is inherently self-validating. A successful result requires not just observing a peak at the correct mass (MS1), but also ensuring that this specific mass, when fragmented, produces a pattern consistent with the expected chemical structure (MS/MS). The chromatography step further adds confidence by demonstrating the purity of the analyzed compound. Only when all three components—retention time, exact mass, and fragmentation pattern—are consistent can the successful incorporation of the linker be confidently validated.

Conclusion

Mass spectrometry is an indispensable tool for the robust chemical validation of newly synthesized PROTACs. A methodical approach combining high-resolution intact mass analysis with detailed MS/MS fragmentation provides an unassailable confirmation of linker incorporation and overall structural integrity. By confirming the molecular weight and the specific covalent connectivity of the warhead-linker-ligand construct, researchers can eliminate a significant source of experimental uncertainty. This analytical rigor is the foundation upon which reliable biological data is built, accelerating the discovery and development of next-generation protein degraders.

References

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. PubMed Central. [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies | Request PDF. ResearchGate. [Link]

  • Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science. [Link]

  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate. [Link]

  • Native mass spectrometry can effectively predict PROTAC efficacy. bioRxiv. [Link]

  • Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. PubMed Central. [Link]

  • Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Publications. [Link]

  • Workflow for E3 Ligase Ligand Validation for PROTAC Development. PubMed Central. [Link]

  • Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow. SCIEX. [Link]

  • Application of mass spectrometry for the advancement of PROTACs. PubMed. [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders. PubMed Central. [Link]

  • Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. Waters Corporation. [Link]

  • Differential tandem mass spectrometry-based cross-linker: a new approach for high confidence in identifying protein cross-linking. National Institutes of Health. [Link]

  • Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes. PubMed Central. [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PubMed Central. [Link]

  • 5 Principles of Intact Mass Analysis. YouTube. [Link]

  • Effect of PROTAC linker length and conjugation site. A. In a... ResearchGate. [Link]

Sources

A Researcher's Guide to Stereoisomers: A Comparative Analysis of Cis and Trans tert-Butyl (4-(methylamino)cyclohexyl)carbamate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and material properties. The 1,4-disubstituted cyclohexane scaffold is a privileged motif, offering a rigid three-dimensional framework. This guide provides an in-depth comparison of the cis and trans isomers of tert-Butyl (4-(methylamino)cyclohexyl)carbamate, a key building block in medicinal chemistry. We will dissect their conformational differences, provide validated stereoselective synthetic protocols, compare their spectroscopic signatures, and discuss the implications of their distinct geometries on their application, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

The Structural Foundation: Conformational Analysis

The behavior of the cis and trans isomers of this compound is fundamentally dictated by the conformational preferences of the cyclohexane ring. The low-energy chair conformation governs the spatial orientation of the N-Boc-carbamate and methylamino substituents.

  • Trans Isomer : The trans isomer predominantly exists in a single, highly stable diequatorial (e,e) conformation. In this arrangement, both bulky substituents occupy the sterically favored equatorial positions, minimizing unfavorable 1,3-diaxial interactions. The alternative diaxial (a,a) conformer is energetically prohibitive and does not contribute significantly at equilibrium.[1]

  • Cis Isomer : The cis isomer exists as a dynamic equilibrium between two isoenergetic chair conformers. In each conformer, one substituent is in an axial (a) position while the other is equatorial (e).[2][3] This constant ring-flipping means that, on average, each substituent spends half its time in the more sterically hindered axial environment.

The key takeaway is that the trans isomer is the thermodynamically more stable of the two, as it can adopt a strain-free diequatorial state.[1] This inherent stability difference is a crucial factor that can be exploited during synthesis.

G trans_ee Diequatorial (e,e) (Highly Stable) trans_aa Diaxial (a,a) (Unstable) trans_ee->trans_aa cis_ae Axial-Equatorial (a,e) cis_ea Equatorial-Axial (e,a) cis_ae->cis_ea Ring Flip (Rapid Equilibrium)

Figure 1: Conformational analysis of trans and cis 1,4-disubstituted cyclohexanes.

Stereoselective Synthesis Strategies

The most common and efficient route to both isomers begins with the commercially available precursor, tert-butyl (4-oxocyclohexyl)carbamate , and proceeds via reductive amination with methylamine.[4] The stereochemical outcome is dictated by the choice of reducing agent and reaction conditions, allowing for selective access to either the thermodynamic (trans) or kinetic (cis) product.

G start tert-Butyl (4-oxocyclohexyl)carbamate reductive_amination Reductive Amination (Methylamine, CH₃NH₂) start->reductive_amination trans_product Trans Isomer (Thermodynamic Product) reductive_amination->trans_product Thermodynamic Control (e.g., H₂, Pd/C or NaBH₃CN) cis_product Cis Isomer (Kinetic Product) reductive_amination->cis_product Kinetic Control (e.g., L-Selectride)

Figure 2: General synthetic workflow for cis and trans isomers.

Experimental Protocol 1: Synthesis of trans-tert-Butyl (4-(methylamino)cyclohexyl)carbamate (Thermodynamic Control)

This protocol aims to produce the more stable trans isomer by using conditions that allow for equilibration to the lowest energy pathway.

  • Reaction Setup : To a solution of tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) in methanol (MeOH), add a solution of methylamine (1.5 eq, e.g., 40% in H₂O).

  • Iminium Formation : Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/iminium ion. Acetic acid (AcOH) can be added as a catalyst.

  • Reduction : Cool the solution to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion over the ketone.[5]

  • Reaction Progression : Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification : Quench the reaction by adding aqueous NaOH solution. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure trans isomer.

Causality : The use of a mild reducing agent like NaBH₃CN or catalytic hydrogenation (H₂/Pd-C) allows the intermediate iminium ion to equilibrate. The conformation leading to the diequatorial (trans) product is sterically favored, and under these thermodynamic conditions, it becomes the major product.

Experimental Protocol 2: Synthesis of cis-tert-Butyl (4-(methylamino)cyclohexyl)carbamate (Kinetic Control)

This protocol utilizes a sterically demanding reducing agent to favor the formation of the less stable cis isomer.

  • Reaction Setup : In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF). Add a solution of methylamine (1.5 eq, e.g., 2.0 M in THF).

  • Iminium Formation : Stir the mixture at room temperature for 1-2 hours.

  • Kinetic Reduction : Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly add a solution of a bulky hydride reagent, such as L-Selectride® (Lithium tri-sec-butylborohydride) (1.5 eq, 1.0 M in THF), via syringe.

  • Reaction Progression : Stir the reaction at -78 °C for 3-4 hours.

  • Workup and Purification : Quench the reaction at low temperature by the slow addition of water, followed by aqueous NaOH and hydrogen peroxide. Allow the mixture to warm to room temperature and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography will separate the major cis isomer from any minor trans product.

Causality : The bulky L-Selectride reagent preferentially attacks the iminium ion from the less sterically hindered equatorial face. This forces the methylamino group to be formed in the axial position, leading to the cis product. This is a classic example of kinetic control, where the product is determined by the lowest energy transition state, not the lowest energy final product.[6][7]

Comparative Data and Spectroscopic Identification

The distinct stereochemistry of the cis and trans isomers gives rise to measurable differences in their physical and spectroscopic properties. NMR spectroscopy is the most definitive tool for their differentiation.[8]

Table 1: Physicochemical Property Comparison

Propertycis-Isomertrans-Isomer
CAS Number 883864-61-7[9]294180-29-3[10]
Molecular Formula C₁₂H₂₄N₂O₂C₁₂H₂₄N₂O₂
Molecular Weight 228.34 g/mol 228.33 g/mol [10]
Predicted Polarity Slightly More PolarLess Polar
TLC Rf Value LowerHigher
Spectroscopic Fingerprints: Differentiating Isomers with NMR

The rigid chair conformation translates into highly diagnostic NMR signatures, particularly for the protons on C1 and C4 (the carbons attached to the nitrogen atoms).

  • ¹H NMR : The key difference lies in the chemical shift and coupling constants (J-values) of the C1-H and C4-H protons. Axial protons are shielded and appear upfield (lower ppm), while their signals are broadened by large axial-axial couplings (~8-13 Hz). Equatorial protons are deshielded (higher ppm) and exhibit smaller couplings (~2-5 Hz).[8]

  • ¹³C NMR : The γ-gauche effect is a powerful diagnostic tool. An axial substituent causes steric compression on the carbons at the 3 and 5 positions (γ-carbons), shielding them and shifting their signals upfield (to a lower ppm value) compared to an equatorial substituent.[8]

Table 2: Expected Diagnostic NMR Characteristics

Isomer (Conformer)Proton at C1/C4Expected ¹H NMR SignalExpected ¹³C NMR (C3, C5)
trans (e,e) AxialBroad multiplet , upfield chemical shift. Exhibits large axial-axial (Jaa) couplings.Downfield shift (less shielded)
cis (a,e) One Axial, One EquatorialTwo distinct signals . One broad (axial H) and one narrower (equatorial H).Upfield shift (more shielded) due to the γ-gauche effect from the axial group.

Applications in Synthesis and Drug Development

While both isomers are valuable chemical building blocks, their distinct three-dimensional structures make them suitable for different purposes.

  • Trans Isomer : As the more stable and sterically accessible isomer, the trans form is an excellent scaffold or linker where a rigid, linear extension is desired. Both functional groups are readily available for subsequent chemical transformations. It is often used as a general intermediate in pharmaceutical synthesis.[10]

  • Cis Isomer : The unique, bent geometry of the cis isomer has made it a crucial component in modern targeted protein degradation. It is frequently employed as a linker in the synthesis of PROTACs.[9][11] A PROTAC is a bifunctional molecule that recruits a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The specific spatial arrangement afforded by the cis-cyclohexyl ring is critical for inducing a productive ternary complex between the target protein and the E3 ligase. The trans isomer, with its linear geometry, would fail to position the two proteins correctly.

G protac PROTAC Molecule target Target Protein Binding Ligand linker Cis-Cyclohexyl Linker target:e->linker:w e3 E3 Ligase Binding Ligand e3:w->linker:e

Figure 3: Conceptual diagram of a PROTAC utilizing a cis-linker.

Conclusion

The cis and trans isomers of this compound, while constitutionally identical, are worlds apart in their conformational behavior, stability, and ultimate application. The thermodynamically preferred trans isomer offers a stable, linear scaffold, whereas the kinetically accessible cis isomer provides a unique, bent geometry essential for advanced applications like PROTACs. An understanding of the principles of stereoselective synthesis allows researchers to access either isomer selectively. The choice is not a matter of superiority but of purpose; a critical decision based on the specific three-dimensional architecture required to achieve the desired synthetic or biological outcome. This guide provides the foundational knowledge for making that informed choice.

References

  • MySkinRecipes. tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate. Available from: [Link]

  • Mandal, K.K. Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. Available from: [Link]

  • Journal of the American Chemical Society. Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Available from: [Link]

  • ElectronicsAndBooks. Stereoselective Synthesis of Highly Substituted Cyclohexanes by a Rhodium-Carbene Initiated Domino Sequence. Available from: [Link]

  • ACS Publications. Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. The Journal of Organic Chemistry. Available from: [Link]

  • Organic Spectroscopy International. CIS TRANS ISOMERS AND NMR. Available from: [Link]

  • Quora. Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? Available from: [Link]

  • PubMed Central (PMC). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Available from: [Link]

  • American Chemical Society. Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Available from: [Link]

  • ResearchGate. Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Observation of Chair and Twist-Boat Conformations. Available from: [Link]

  • YouTube. Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. Available from: [Link]

  • Canadian Science Publishing. Conformational analysis of 1,4-disubstituted cyclohexanes. Available from: [Link]

  • Chemistry LibreTexts. Stereoisomerism in Disubstituted Cyclohexanes. Available from: [Link]

  • Study.com. Which is more stable, a 1,4-trans disubstituted cyclohexane or its cis isomer? Available from: [Link]

  • ResearchGate. Scheme 4. Synthesis of cis and trans-4-tert-butyl cyclohexyl BTCP... Available from: [Link]

  • YouTube. Conformational analysis of 1,4-dimethylcyclohexane. CIS and TRANS diastereoisomers. Available from: [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available from: [Link]

  • PubChem. tert-butyl N-(4-oxocyclohexyl)carbamate. Available from: [Link]

  • Sunway Pharm Ltd. tert-butyl (4-oxocyclohexyl)carbamate. Available from: [Link]

  • PrepChem.com. Synthesis of 4-tert-Butyl-cyclohexanol. Available from: [Link]

  • Organic Syntheses. cis-4-tert-BUTYLCYCLOHEXANOL. Available from: [Link]

  • MDPI. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Available from: [Link]

  • Google Patents. Method for the preparation of cis-4-tert-butylcyclohexanol.

Sources

A Scientist's Guide to tert-Butyl (4-(methylamino)cyclohexyl)carbamate: A Strategic Building Block in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Complexity in Solid-Phase Synthesis

Solid-phase synthesis (SPS) has revolutionized the way complex molecules are built, enabling the efficient, stepwise construction of peptides and other oligomers on a solid support.[1] This technique simplifies purification by allowing excess reagents and by-products to be washed away, a process that is readily automated.[2] However, as the targets of synthesis become more sophisticated, particularly in drug development, the demand for specialized building blocks with unique structural and functional properties has grown.

One such area of intense research is the development of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are designed to recruit a specific E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[3] A PROTAC's architecture consists of three key components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them. The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for establishing a productive ternary complex and dictating the molecule's overall physicochemical properties.

This guide focuses on a specific and highly strategic linker building block: tert-Butyl (4-(methylamino)cyclohexyl)carbamate . We will explore its distinct advantages in the context of solid-phase synthesis, particularly for constructing PROTACs and other complex molecules where conformational control and optimized pharmacokinetic properties are paramount.

Chapter 1: The Strategic Value of a Rigid, N-Methylated Scaffold

The decision to incorporate a specific building block into a synthetic strategy is driven by the properties it imparts to the final molecule. The this compound scaffold offers a powerful combination of rigidity and N-methylation, two features highly sought after in modern drug design.

Conformational Control and Pre-organization Unlike flexible alkyl or PEG linkers which can adopt numerous conformations, the cyclohexane ring provides a rigid and structurally defined scaffold. This rigidity reduces the entropic penalty of binding by pre-organizing the attached ligands into a more defined spatial orientation, which can be crucial for optimizing the geometry of the ternary PROTAC complex. Furthermore, the N-methyl group introduces steric hindrance that can further restrict the conformational freedom of the backbone, potentially locking the molecule into a bioactive conformation and enhancing binding affinity and selectivity.[4]

Enhanced Pharmacokinetic Properties N-methylation, the replacement of an amide or amine proton with a methyl group, is a well-established strategy for improving a molecule's drug-like properties.[5] Key benefits include:

  • Increased Metabolic Stability: The N-methyl group can act as a steric shield, protecting adjacent bonds from enzymatic degradation by proteases and peptidases, thereby extending the molecule's half-life.[6][7]

  • Improved Membrane Permeability: By replacing a hydrogen bond donor (N-H) with a non-polar methyl group (N-CH₃), N-methylation reduces the molecule's hydrogen bonding capacity and increases its lipophilicity.[7] This change can lower the energetic cost of desolvation required for crossing cellular membranes, potentially improving cell permeability and oral bioavailability.[4][8]

The (methylamino)cyclohexyl moiety effectively installs both a rigid scaffold and a beneficial N-methyl group into the linker, making it a highly efficient building block for imparting desirable pharmacological characteristics.

Chapter 2: The Boc Advantage in Orthogonal Solid-Phase Workflows

Beyond the properties it confers to the final product, a building block's utility is defined by its compatibility with the synthetic workflow. The tert-Butyl...carbamate (Boc) protecting group on this linker is central to its primary advantage in solid-phase synthesis: its role in an orthogonal protection strategy.

Orthogonality in Synthesis Orthogonal protection schemes are a cornerstone of modern SPS, allowing for the selective removal of one type of protecting group in the presence of others by using different chemical mechanisms.[2] The most common strategy in peptide synthesis is the Fmoc/tBu approach, where the temporary Nα-amino group is protected by the base-labile Fmoc group, and side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu).[9][10]

The Boc group on our linker is also acid-labile, removed with reagents like trifluoroacetic acid (TFA).[11] This makes it perfectly orthogonal to the base-labile Fmoc group. This compatibility allows for a highly controlled, stepwise assembly on a solid support. For instance, a synthetic sequence can involve multiple cycles of Fmoc deprotection (using a base like piperidine) to extend a chain, followed by a single, specific step of Boc deprotection (using an acid like TFA) to expose the amine on the cyclohexane linker for further modification. This prevents premature unmasking of the linker's attachment point during the main synthesis.

Orthogonal_Strategy Diagram 1: Orthogonal protection in SPS. cluster_0 Fmoc-Based Chain Elongation cluster_1 Linker Functionalization Resin Solid Support- Linker(Boc)-Ligand1 Coupling Coupling (HATU/DIEA) Resin->Coupling Fmoc_AA Fmoc-AA-OH Fmoc_AA->Coupling Fmoc_Deprotection Fmoc Deprotection (Piperidine) Coupling->Fmoc_Deprotection Repeat n times Wash Wash Fmoc_Deprotection->Wash Wash->Coupling Chain_Complete Solid Support- Linker(Boc)-Ligand1 -Peptide Boc_Deprotection Boc Deprotection (TFA) Chain_Complete->Boc_Deprotection Coupling2 Final Coupling Boc_Deprotection->Coupling2 Ligand2 Ligand 2 Ligand2->Coupling2 Workflow Diagram 2: Experimental workflow for PROTAC synthesis. start Start: Peptide on Resin swell 1. Swell Resin in DMF start->swell couple_linker 2. Couple Linker (Carbamate, HATU, DIEA) swell->couple_linker wash1 Wash (DMF, DCM) couple_linker->wash1 deprotect_boc 3. Deprotect Boc (TFA in DCM) wash1->deprotect_boc wash2 Wash & Neutralize (DCM, DIEA) deprotect_boc->wash2 couple_ligand2 4. Couple Ligand 2 (HATU, DIEA) wash2->couple_ligand2 wash3 Wash (DMF, DCM) couple_ligand2->wash3 cleave 5. Cleave from Resin (TFA Cocktail) wash3->cleave end End: Purified PROTAC cleave->end

Caption: Experimental workflow for PROTAC synthesis.

Chapter 4: Data-Driven Comparison of Linker Strategies

The selection of a linker building block is a critical decision in the design of complex molecules like PROTACs. The table below compares the properties of the rigid cyclohexyl scaffold against common flexible alternatives.

Table 1: Comparative Analysis of Linker Scaffolds

FeatureRigid Scaffold (e.g., Cyclohexyl)Flexible Scaffold (e.g., Alkyl/PEG Chain)
Primary Advantage Conformational constraint; pre-organization of ligands.High flexibility; can enhance solubility (PEG).
Impact on Binding Can reduce the entropic penalty of forming the ternary complex, potentially increasing potency.Can adapt to various binding pocket geometries but may have a higher entropic cost.
Synthetic Consideration Synthesis of the building block can be more complex.Building blocks are often more readily available and synthetically straightforward.
Solubility Profile Generally more hydrophobic.Can be modulated; PEG linkers significantly increase aqueous solubility.
Ideal Application When a specific, rigid spatial orientation between ligands is hypothesized to be optimal.In initial screening phases where linker flexibility is desired to discover a productive conformation.

The choice of protecting group on the diamine linker is equally crucial for ensuring compatibility with the overall synthetic plan.

Table 2: Comparison of Protecting Group Strategies for Diamine Linkers in SPS

Protecting GroupBoc (tert-Butoxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl)
Deprotection Condition Acidic (e.g., TFA) [11]Basic (e.g., Piperidine) [9]
Orthogonality Orthogonal to Fmoc/tBu strategy.Orthogonal to Boc/Bzl strategy.
Key Advantage in Use Allows the linker to be unmasked at a specific, late stage of an Fmoc-based synthesis without affecting acid-labile side-chain protectors until the final cleavage.Useful in a Boc-based synthesis for introducing specific modifications under basic conditions.
Compatibility Fully compatible with the most common solid-phase peptide synthesis strategies used today.Less common for linkers within an Fmoc/tBu main strategy, as its removal conditions would also cleave the Nα-Fmoc groups.

Conclusion

This compound is far more than a simple diamine. It is a sophisticated building block that offers a convergence of strategic advantages for the solid-phase synthesis of complex therapeutics. Its primary benefits can be summarized as:

  • Structural Rigidity: The cyclohexane core provides conformational constraint, a critical tool for optimizing the spatial arrangement of ligands in molecules like PROTACs.

  • Embedded N-Methylation: It introduces a key structural motif known to enhance metabolic stability and membrane permeability, improving the pharmacokinetic profile of the final compound. [4][7]3. Orthogonal Synthetic Handle: The acid-labile Boc protecting group makes it perfectly suited for controlled, stepwise functionalization within the widely adopted Fmoc/tBu solid-phase synthesis framework.

For researchers and drug development professionals, employing this building block provides a direct and efficient route to install multiple desirable features simultaneously, streamlining the synthesis of advanced molecules and accelerating the path toward novel therapeutics.

References

  • aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]

  • Nowak, P., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. Retrieved from [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. Retrieved from [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. Retrieved from [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. Retrieved from [Link]

  • Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions. Angewandte Chemie International Edition, 52(1), 254-269. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books.
  • Raines, R.T., et al. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. PMC - NIH. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Retrieved from [Link]

  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]

  • Toth, I., et al. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry. Retrieved from [Link]

  • Albericio, F., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH. Retrieved from [Link]

  • Albericio, F., & Kruger, H.G. (2021). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI. Retrieved from [Link]

  • Wessjohann, L.A., et al. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Boc-Protected Diamine Linkers in PROTACs: A Performance Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) have opened a new frontier in therapeutics, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2] These heterobifunctional molecules operate by hijacking the cell's own ubiquitin-proteasome system (UPS).[3][4] A PROTAC consists of three key components: a "warhead" that binds the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[5][6]

While significant attention is often paid to the warhead and E3 ligase ligand, the linker is far from a passive spacer. Its composition, length, flexibility, and attachment points are critical determinants of a PROTAC's ultimate success.[6][7] The linker plays a pivotal role in mediating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and subsequent degradation.[][9] An improperly designed linker can lead to steric hindrance, unproductive complex formation, or poor physicochemical properties, crippling the PROTAC's efficacy.[]

This guide provides an in-depth comparison of the performance of different Boc-protected diamine linkers, a foundational class of linkers in PROTAC development. We will explore the causal relationships between linker structure and performance, provide validated experimental protocols, and present data to guide researchers in making rational design choices.

The Rationale for Boc Protection in PROTAC Synthesis

The modular nature of PROTACs necessitates a controlled, stepwise synthetic strategy. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of this approach, offering a reliable method to mask reactive amine functionalities on the diamine linker.[11] This protection is instrumental for several reasons:

  • Controlled Sequential Coupling: A mono-Boc-protected diamine linker allows for the selective coupling of one end of the linker to either the warhead or the E3 ligase ligand. After this first coupling, the Boc group can be cleanly removed under acidic conditions to reveal a free amine, which is then ready for coupling to the second component.[11][12] This prevents unwanted polymerization and ensures the defined structure of the final PROTAC.

  • Orthogonality: The Boc group is stable under many reaction conditions used for amide bond formation but is easily cleaved with acids like trifluoroacetic acid (TFA). This chemical orthogonality is crucial for complex, multi-step syntheses.[11]

  • High-Yielding Reactions: The introduction and removal of the Boc group are typically efficient and high-yielding processes, maximizing the overall yield of the final PROTAC molecule.[11]

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Coupling E3_Ligand E3 Ligase Ligand (with -COOH) Conjugate1 Boc-Protected E3-Linker Conjugate E3_Ligand->Conjugate1 Amide Coupling Boc_Linker Mono-Boc-Diamine Linker (H₂N-Linker-NHBoc) Boc_Linker->Conjugate1 Deprotected_Conjugate Deprotected E3-Linker (with free -NH₂) Conjugate1->Deprotected_Conjugate TFA/DCM Final_PROTAC Final PROTAC Molecule Deprotected_Conjugate->Final_PROTAC Warhead Warhead (POI Ligand) (with -COOH) Warhead->Final_PROTAC Amide Coupling

Caption: General workflow for PROTAC synthesis using a mono-Boc-protected diamine linker.

Comparative Analysis of Diamine Linker Scaffolds

The choice of the diamine core—typically an alkyl chain or a polyethylene glycol (PEG) chain—profoundly impacts the PROTAC's physicochemical properties and biological activity.

Alkyl Diamine Linkers (e.g., Ethylenediamine, Propylenediamine, Butanediamine)

Alkyl chains are the simplest and most common linker motifs.[] Their primary characteristic is flexibility, which allows the PROTAC to adopt various conformations to facilitate ternary complex formation. However, their performance is highly dependent on length.

  • Causality of Length: The length of the alkyl chain dictates the distance between the POI and the E3 ligase.[14][15]

    • Too Short: A short linker (e.g., ethylenediamine) may not provide sufficient length, leading to steric clashes between the POI and E3 ligase, thus preventing the formation of a stable ternary complex.[7]

    • Too Long: An excessively long linker can also be detrimental. While it may allow complex formation, the increased conformational flexibility can come with a high entropic penalty, destabilizing the ternary complex and reducing degradation efficiency.[5]

    • Optimal Length: An optimal linker length exists for each POI-ligase pair, often referred to as a "Goldilocks effect," which maximizes favorable protein-protein interactions within the ternary complex.[14]

  • Physicochemical Properties: Alkyl linkers are hydrophobic. Increasing the linker length increases the molecule's lipophilicity, which can decrease solubility but may improve cell permeability up to a point.

Polyethylene Glycol (PEG) Diamine Linkers (e.g., PEG2, PEG3, PEG4)

PEG linkers have become increasingly popular due to their distinct advantages over simple alkyl chains.[5][]

  • Causality of Composition: The ether oxygens in the PEG backbone impart unique properties.

    • Enhanced Solubility: PEG linkers are more hydrophilic than their alkyl counterparts. This can significantly improve the aqueous solubility of the final PROTAC, which is often a major challenge due to the high molecular weight and lipophilicity of the two ligands.[16][17]

    • Improved Permeability: The hydrophilicity of PEG linkers can improve cell permeability and other pharmacokinetic properties by modulating the topological polar surface area (TPSA).[]

    • Flexibility: Like alkyl chains, PEG linkers provide significant flexibility, allowing the PROTAC to span the distance between the POI and E3 ligase and adopt a productive conformation.[16]

Linker_Comparison Alkyl Alkyl Linker (Boc-1,4-diaminobutane) - Hydrophobic - Flexible - Length is critical PEG PEG Linker (Boc-PEG2-diamine) - Hydrophilic - Flexible - Improves solubility

Caption: Structural and property differences between alkyl and PEG diamine linkers.

Performance Evaluation: From Ternary Complex to Cellular Degradation

To compare the performance of different linkers, a series of experiments are required to assess the key steps in the PROTAC's mechanism of action.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: The catalytic mechanism of PROTAC-induced protein degradation.

The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein in a cellular context. This is quantified by two key parameters: DC50 (the concentration at which 50% of the target protein is degraded), which measures potency, and Dmax (the maximum percentage of degradation), which measures efficacy.[4][18]

Hypothetical Experimental Data

To illustrate the impact of linker choice, consider a hypothetical series of PROTACs targeting the same POI and recruiting the same E3 ligase, but with different Boc-protected diamine linkers.

PROTAC IDLinker MoietyLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Rationale for Performance
PROTAC-A EthylenediamineAlkyl485045%The short linker likely causes steric hindrance, preventing efficient ternary complex formation.
PROTAC-B ButanediamineAlkyl65092%This length appears optimal for the alkyl series, allowing for a stable and productive ternary complex.
PROTAC-C HexanediamineAlkyl820075%The longer, flexible linker may have a higher entropic penalty, slightly destabilizing the complex.
PROTAC-D PEG2-diaminePEG835>95%Similar in length to PROTAC-C, but the improved solubility and properties of the PEG linker lead to superior potency and efficacy.
PROTAC-E PEG4-diaminePEG1415080%The extended PEG linker may be too long, leading to less efficient ubiquitination despite good solubility.

Expert Interpretation: The data clearly demonstrates the "Goldilocks effect" of linker length, with PROTAC-B showing the best performance in the alkyl series.[14] Furthermore, comparing PROTAC-C and PROTAC-D, which have similar lengths, highlights the superiority of the PEG linker (PROTAC-D). Its enhanced hydrophilicity likely improves cellular availability and facilitates a more stable ternary complex, resulting in a lower DC50 and higher Dmax.[][16] This underscores that linker composition, not just length, is a critical optimization parameter.

Experimental Protocols

As a self-validating system, these protocols provide a robust framework for synthesis and evaluation. Researchers should adapt them based on the specific chemistry of their warheads and E3 ligase ligands.

Protocol 1: General Synthesis of a Mono-Boc-Protected Diamine Linker

This protocol describes the straightforward protection of a diamine to yield the essential linker building block.

  • Materials: Diamine (e.g., 1,4-diaminobutane), Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or DIPEA, Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the diamine linker (1.0 eq) in DCM.

    • Add TEA (1.1 eq) to the solution and stir for 10 minutes at room temperature.

    • Slowly add a solution of Boc₂O (1.0 eq) in DCM to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure mono-Boc-protected linker.[11]

Protocol 2: Stepwise PROTAC Assembly

This protocol outlines the sequential coupling steps to build the final PROTAC.

A. Coupling of E3 Ligase Ligand to Boc-Protected Linker

  • Materials: E3 ligase ligand with a carboxylic acid handle (1.0 eq), mono-Boc-protected linker (1.1 eq), peptide coupling reagent (e.g., HATU, HOBt/EDC), DIPEA, DMF.

  • Procedure:

    • Dissolve the E3 ligase ligand in DMF.

    • Add the peptide coupling reagent and DIPEA and stir for 15 minutes at room temperature to activate the carboxylic acid.[11]

    • Add the mono-Boc-protected amine linker to the reaction mixture.

    • Stir at room temperature for 4-16 hours, monitoring by LC-MS.

    • Work up the reaction by diluting with an organic solvent like Ethyl Acetate and washing with aqueous solutions (e.g., 5% LiCl, NaHCO₃, brine) to remove DMF and other impurities.

    • Purify the crude product by flash column chromatography to yield the Boc-protected E3 ligase ligand-linker conjugate.

B. Boc Deprotection

  • Materials: Boc-protected intermediate from Step A, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.[12]

    • Stir the reaction at room temperature for 1-3 hours, monitoring deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt is often used directly in the next step.

C. Coupling of Warhead to E3-Linker Fragment

  • Procedure:

    • Follow the procedure in Step A, using the deprotected amine-TFA salt from Step B as the amine component and the warhead (with a carboxylic acid handle) as the acid component.

    • Ensure to add sufficient base (e.g., DIPEA) to neutralize the TFA salt before proceeding with the coupling.

    • After reaction completion, perform an appropriate workup and purify the final PROTAC molecule, typically using reverse-phase HPLC for high purity.

Protocol 3: Determination of DC50 and Dmax by Western Blot

This is the gold-standard assay for quantifying PROTAC-mediated protein degradation.[18]

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line expressing the POI) in 6-well or 12-well plates and allow them to adhere overnight.

    • Prepare a serial dilution of the PROTAC in cell culture medium. A typical concentration range would be 1 nM to 10,000 nM. Include a vehicle control (e.g., 0.1% DMSO).

    • Treat the cells with the PROTAC dilutions for a fixed time period (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4 °C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control using densitometry software (e.g., ImageJ).

    • Normalize the POI signal to the loading control signal for each lane.

    • Calculate the percentage of POI remaining for each PROTAC concentration relative to the vehicle-treated control.

    • Plot the percent degradation versus the log-transformed PROTAC concentration and fit the data to a four-parameter variable slope equation to determine the DC50 and Dmax values.[18]

Conclusion and Future Directions

The linker is a critical determinant of PROTAC performance, and a systematic evaluation of different linker types is essential for developing potent and effective protein degraders. This guide has demonstrated that both the length and composition of Boc-protected diamine linkers profoundly influence degradation efficacy. While flexible alkyl chains can be effective, PEG-based linkers often provide superior performance due to enhanced solubility and favorable physicochemical properties.[][16] The empirical "trial and error" approach to linker optimization is gradually being replaced by more rational design strategies, including computational modeling and structural biology, to better predict optimal linker geometries.[5] As the field advances, we expect to see the emergence of more sophisticated linkers that impart rigidity or contain photo-switchable elements to provide greater control over PROTAC activity.[6] For researchers entering this field, the principles and protocols outlined here provide a solid foundation for the rational design and evaluation of next-generation PROTACs.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Boc-Protected PEG3 Diamine: A Key Component in PROTAC Technology Advancements. Pharma Focus Asia. [Link]

  • Neklesa, T., Videnov, P., & Crews, C. M. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Sun, X., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery, 16(10), 1163-1184. [Link]

  • Shaik, F., & Kumar, A. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. [Link]

  • Reaction Biology. Protein Degradation Assay – PROTAC Screening. [Link]

  • Profacgen. Ternary complex formation. [Link]

  • Shaik, F., Kumar, A., & Rizvanov, A. A. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]

  • Daniels, D. L., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Nature Experiments. [Link]

  • Daniels, D. L., et al. (2019). Monitoring and deciphering protein degradation pathways inside cells. Drug Discovery Today: Technologies, 31, 61-68. [Link]

  • Schiemer, J., et al. (2023). A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). Research Collection. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]

  • Britton, D., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Journal of Medicinal Chemistry, 65(13), 9035–9048. [Link]

  • Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 13(9), 2758-2770. [Link]

  • Maple, H. J., & Clayton, J. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Chemical Science, 11(23), 5899–5906. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

  • Al-Megrin, M. I., et al. (2023). Classification of most common linkers used in PROTAC design based on their chemical structures. ResearchGate. [Link]

Sources

A Comparative Guide to the Analytical Purity Assessment of tert-Butyl (4-(methylamino)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of drug safety and efficacy. Tert-Butyl (4-(methylamino)cyclohexyl)carbamate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its impurity profile can directly influence the quality of the final drug substance, making rigorous analytical control essential.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, grounding our discussion in established regulatory frameworks like the International Council for Harmonisation (ICH) guidelines.[1][2] This content is designed for researchers, analytical scientists, and drug development professionals who require robust, validated methods for chemical purity assessment.

The Strategic Role of Orthogonal Analytical Techniques

No single analytical method can provide a complete picture of a compound's purity. A comprehensive assessment relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed. This strategy ensures that a wide range of potential impurities—organic, inorganic, and residual solvents—are detected and quantified.[3][4] For this compound, the core analytical toolkit comprises High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

cluster_0 Purity Assessment Workflow Sample Batch of tert-Butyl (4-(methylamino)cyclohexyl)carbamate HPLC HPLC-UV/CAD (Non-Volatile Impurities) Sample->HPLC Orthogonal Testing GCMS GC-MS (Volatile Impurities & Residual Solvents) Sample->GCMS Orthogonal Testing NMR NMR Spectroscopy (Structural Confirmation & qNMR Purity) Sample->NMR Orthogonal Testing KF Karl Fischer Titration (Water Content) Sample->KF Orthogonal Testing Report Comprehensive Purity Report (Compliant with ICH Q3A) HPLC->Report Data Consolidation GCMS->Report Data Consolidation NMR->Report Data Consolidation KF->Report Data Consolidation

Caption: Orthogonal workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

HPLC is the cornerstone for purity and impurity quantification in pharmaceutical manufacturing due to its high resolution, sensitivity, and robustness.[5] For a non-volatile compound like this compound, reversed-phase HPLC is the method of choice.

Principle of Separation: The technique separates compounds based on their differential partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase.[6][7] More non-polar compounds are retained longer on the column. The Boc-protected amine and the cyclohexyl ring give the target molecule significant non-polar character, making it well-suited for this separation mode.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol is a validated starting point for method development, based on established methods for similar carbamate compounds.[6][8]

  • Instrumentation: HPLC system equipped with a UV detector or a Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). The C18 phase provides the necessary hydrophobicity to retain the analyte and separate it from more polar or less retained impurities.

    • Mobile Phase: A gradient of water (Solvent A) and acetonitrile (Solvent B), both containing 0.1% trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent to improve peak shape for the amine functionalities and maintains a low pH to ensure they are protonated.

      • Gradient Example: 0-25 min, 10-90% B; 25-30 min, 90% B; 30-31 min, 90-10% B; 31-35 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature is critical for reproducible retention times.

    • Detection: UV at 210 nm. The carbamate functional group exhibits a characteristic end-absorption in the low UV range.[6]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.

Data Interpretation & Comparison

The primary result is a chromatogram where purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on polarity and partitioning between stationary and mobile phases.[6]Separation of volatile compounds by boiling point and polarity, with mass-based identification.[9]Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.[6]
Primary Application Quantification of the main component and non-volatile organic impurities (e.g., starting materials, by-products).[5]Identification and quantification of volatile/semi-volatile impurities and residual solvents.[10][11]Absolute purity determination without a specific reference standard of the analyte; structural confirmation.[12]
Advantages High precision, robust, widely applicable for non-volatile compounds.High sensitivity and specificity for volatile compounds; provides structural information (mass spectrum).Primary method providing direct traceability to SI units; requires no analyte-specific standard.
Limitations May not detect highly volatile or non-UV active impurities. Thermally labile compounds can be analyzed.[9]Not suitable for non-volatile or thermally labile compounds without derivatization.[9]Lower sensitivity than chromatographic methods; requires a high-field NMR spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities

While HPLC excels at non-volatile impurities, GC-MS is the gold standard for identifying and quantifying volatile organic impurities and residual solvents, which are strictly controlled by ICH Q3C guidelines.[2] Although the target molecule itself is not volatile, this technique is critical for analyzing impurities from the manufacturing process.

Principle of Separation and Detection: GC separates volatile compounds in a heated column based on their boiling points and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.[6][13]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: Headspace Gas Chromatograph coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min. This program effectively separates common synthesis solvents.

    • Injector Temperature: 250 °C.

  • Mass Spectrometer Conditions:

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Sample Preparation (Headspace):

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO) that dissolves the sample but does not interfere with the analytes of interest.

    • Seal the vial and incubate at 80 °C for 15 minutes before injection of the vial's headspace.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation and can also be used as a primary method for determining absolute purity.[14][15] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule.

Principle of Analysis: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The frequency (chemical shift), splitting pattern (multiplicity), and area under the peak (integration) provide a wealth of structural information.[15]

¹H NMR for Structural Confirmation:

  • Boc Group: A sharp singlet at ~1.4 ppm, integrating to 9 protons.

  • Cyclohexyl Protons: A complex series of multiplets between ~1.0-3.5 ppm. The protons attached to carbons bearing the nitrogen atoms will be shifted further downfield.

  • N-H Protons: Broad signals that may appear between ~4.0-7.0 ppm, depending on the solvent and concentration. The carbamate N-H is typically more downfield than the amine N-H.

  • N-Methyl Group: A singlet at ~2.2-2.5 ppm, integrating to 3 protons.

The presence of signals corresponding to impurities (e.g., residual starting materials or by-products) can be readily detected and, with the use of an internal standard, quantified (Quantitative NMR or qNMR).[12]

Regulatory Framework and Impurity Qualification

The analysis of impurities is not just an academic exercise; it is a regulatory requirement. The ICH Q3A(R2) guideline provides a framework for the control of impurities in new drug substances.[4][16]

Key ICH Q3A Thresholds:

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. For a drug with a maximum daily dose ≤ 2g/day, this is typically 0.05%.[3][4]

  • Identification Threshold: The level above which the structure of an impurity must be determined. This is often 0.10%.[2]

  • Qualification Threshold: The level above which an impurity's biological safety must be established. This is typically 0.15% or 1.0 mg per day intake, whichever is lower.[16]

cluster_1 ICH Q3A Impurity Qualification Logic Start Impurity Detected in New Batch CheckID Is Impurity Level > Identification Threshold (e.g., 0.10%)? Start->CheckID Identify Identify Structure (e.g., using MS, NMR) CheckID->Identify Yes NoAction No Action Required (Report Only) CheckID->NoAction No CheckQual Is Impurity Level > Qualification Threshold (e.g., 0.15%)? Qualify Establish Safety: - Literature Review - Toxicological Studies CheckQual->Qualify Yes Accept Impurity Qualified & Acceptable CheckQual->Accept No Identify->CheckQual Qualify->Accept

Caption: Decision tree for impurity identification and qualification.[16]

Conclusion

The purity assessment of this compound requires a multi-faceted analytical strategy. HPLC serves as the primary tool for quantifying the main component and related, non-volatile substances. GC-MS is essential for controlling volatile impurities and residual solvents, which are critical safety parameters. Finally, NMR spectroscopy provides the ultimate confirmation of molecular structure and can serve as a primary method for purity assignment.

By integrating these orthogonal techniques within the framework of ICH guidelines, researchers and drug development professionals can ensure that this critical intermediate meets the stringent quality and safety standards required for pharmaceutical use. Every protocol described herein must be subject to rigorous, in-house validation to demonstrate its fitness for purpose, as mandated by ICH Q2(R2) guidelines.[17][18]

References

  • Benchchem. analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
  • SIELC Technologies.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025).
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • ICH. ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006).
  • Benchchem.
  • ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • SCISPEC.
  • PubMed.
  • Analysis of Ethyl Carbam
  • NIH. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018).
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • ChemRxiv | Cambridge Open Engage. Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by GC-MS.
  • ResearchGate. Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by GC-MS | Request PDF.
  • USGS Publications Warehouse. Methods of analysis by the U.S.
  • Determination of Carbamate Pesticides: Extraction, Purific
  • EMA. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023).
  • YouTube.
  • A3P. Some good validation practices for analytical procedures.
  • OIV.
  • PubMed.
  • ASEAN.
  • AMSbiopharma.
  • EMA. ICH guideline Q2(R2)
  • sites@gsu.
  • S4Science.
  • Journal of Chemical and Pharmaceutical Sciences.

Sources

A Comparative Spectroscopic Guide: Boc-Protected vs. Unprotected 4-(methylamino)cyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

The Impact of Boc Protection on Molecular Structure

The addition of a Boc group to one of the amine functionalities in 4-(methylamino)cyclohexylamine introduces significant changes to the molecule's electronic and steric environment. The electron-withdrawing nature of the carbamate functionality and the steric bulk of the tert-butyl group are the primary drivers of the spectroscopic differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Confirmation

NMR spectroscopy is arguably the most powerful tool for confirming the successful protection of an amine with a Boc group. The changes in the chemical environment of the protons and carbons near the reaction site, as well as the appearance of new, highly characteristic signals from the Boc group itself, provide unambiguous evidence of the transformation.

¹H NMR Spectroscopy

Key Differentiators:

  • The tert-Butyl Singlet: The most telling sign of a successful Boc protection is the appearance of a large, sharp singlet in the upfield region of the spectrum, typically between δ 1.4 and 1.5 ppm.[3] This signal corresponds to the nine equivalent protons of the tert-butyl group and its integration value of 9H is a definitive marker.

  • N-H Proton Shifts: The unprotected diamine will exhibit signals for the N-H protons of both the primary and secondary amines. These signals are often broad and their chemical shifts can be highly dependent on solvent and concentration.[4] Upon Boc protection of the primary amine, the corresponding N-H signal will be replaced by a carbamate N-H proton, which typically appears as a broad singlet.

  • Shifts of α-Protons: The protons on the carbons directly attached to the nitrogen atoms (α-protons) experience a downfield shift upon Boc protection. This is due to the electron-withdrawing effect of the carbamate group, which deshields the adjacent protons.[3]

Comparative ¹H NMR Data (Predicted and Analogous Compounds):

Proton Environment Unprotected 4-(methylamino)cyclohexylamine (Predicted) Boc-Protected 4-(methylamino)cyclohexylamine (Analogous Data) Rationale for Change
tert-Butyl (9H) N/A~ δ 1.4-1.5 (s)[3]Introduction of the Boc group.
Cyclohexyl CH-N (1H) ~ δ 2.5-3.0 (m)~ δ 3.0-3.5 (m, broad)Deshielding by the electron-withdrawing carbamate group.
N-CH₃ (3H) ~ δ 2.2-2.6 (s)[4]~ δ 2.2-2.6 (s)Minimal change expected as it is distant from the protection site.
Cyclohexyl CH₂ (8H) ~ δ 1.0-2.0 (m)~ δ 1.0-2.0 (m)Minor shifts may occur but will likely remain as complex multiplets.
NH/NH₂ Broad signals, variable ppmBroad singlet for carbamate NHChange in the electronic environment of the nitrogen atom.
¹³C NMR Spectroscopy

Key Differentiators:

  • Boc Group Carbons: The Boc-protected compound will show two new signals corresponding to the quaternary carbon and the methyl carbons of the tert-butyl group. The quaternary carbon typically appears around δ 80 ppm, and the methyl carbons resonate around δ 28 ppm.[5]

  • Carbonyl Carbon: A significant downfield signal for the carbamate carbonyl carbon will be present in the Boc-protected spectrum, generally in the range of δ 153-156 ppm.[5]

  • Shifts of α-Carbons: The carbon atom of the cyclohexyl ring attached to the newly formed carbamate will experience a downfield shift due to the deshielding effect of the carbonyl group.

Comparative ¹³C NMR Data (Predicted and Analogous Compounds):

Carbon Environment Unprotected 4-(methylamino)cyclohexylamine (Analogous Data) Boc-Protected 4-(methylamino)cyclohexylamine (Analogous Data) Rationale for Change
C=O (Carbamate) N/A~ δ 153-156[5]Introduction of the carbonyl group.
C(CH₃)₃ (Quaternary) N/A~ δ 80[5]Introduction of the tert-butyl group.
C(CH₃)₃ (Methyls) N/A~ δ 28[5]Introduction of the tert-butyl group.
Cyclohexyl C-N ~ δ 50-60~ δ 50-60 (one will be shifted downfield)Deshielding of the carbon attached to the carbamate.
N-CH₃ ~ δ 30-40~ δ 30-40Minimal change expected.
Cyclohexyl CH₂ ~ δ 25-35~ δ 25-35Minor shifts may occur.

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the amine sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.

  • Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A standard experiment typically involves a 90° pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is standard to produce singlets for each unique carbon, with a longer relaxation delay and more scans to improve the signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum. Perform phase correction and baseline correction to ensure accurate integration and peak picking.

  • Data Analysis: Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS). Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Assign the signals based on their chemical shift, multiplicity, and integration.

Infrared (IR) Spectroscopy: Tracking Functional Group Transformations

IR spectroscopy is a rapid and effective method for monitoring the disappearance of reactants and the appearance of products by observing their characteristic vibrational frequencies.

Key Differentiators:

  • N-H Vibrations: Unprotected 4-(methylamino)cyclohexylamine, having both primary and secondary amine groups, will show N-H stretching absorptions in the 3300-3500 cm⁻¹ region. Primary amines typically show two bands (symmetric and asymmetric stretching), while secondary amines show a single, sharper band.[4] Upon Boc protection of the primary amine, the characteristic pair of N-H stretching bands will be replaced by a single, sharper N-H stretch of the carbamate, also in the 3300-3500 cm⁻¹ range.

  • Carbonyl Stretch: The most significant change in the IR spectrum upon Boc protection is the appearance of a strong, sharp absorption band corresponding to the C=O stretch of the carbamate group. This peak is typically observed in the region of 1680-1720 cm⁻¹.[6] Its presence is a strong indicator of successful protection.

  • C-N Bending: Changes in the C-N bending vibrations in the fingerprint region (below 1500 cm⁻¹) can also be observed, although these are often more complex to interpret.

Comparative IR Data (Typical Ranges):

Vibrational Mode Unprotected 4-(methylamino)cyclohexylamine Boc-Protected 4-(methylamino)cyclohexylamine
N-H Stretch 3300-3500 cm⁻¹ (multiple bands)[4]3300-3500 cm⁻¹ (single, sharp band)
C=O Stretch N/A1680-1720 cm⁻¹ (strong, sharp)[6]
C-H Stretch (sp³) 2850-3000 cm⁻¹2850-3000 cm⁻¹
N-H Bend ~1600 cm⁻¹~1500-1550 cm⁻¹

Experimental Protocol: IR Spectroscopy

Caption: Workflow for IR spectroscopy using an ATR accessory.

Step-by-Step Methodology (using Attenuated Total Reflectance - ATR):

  • Background Scan: Ensure the ATR crystal is clean. Take a background measurement of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key functional group frequencies in the spectrum. Compare the spectrum of the product to that of the starting material to confirm the disappearance of the primary amine N-H stretches and the appearance of the carbamate C=O stretch.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the compound and can offer structural insights through the analysis of fragmentation patterns.

Key Differentiators:

  • Molecular Ion Peak (M⁺): The unprotected diamine has a molecular weight of 128.22 g/mol , while the Boc-protected version has a molecular weight of 228.33 g/mol .[3] This significant mass difference is easily detectable.

  • The Nitrogen Rule: For the unprotected 4-(methylamino)cyclohexylamine, which has two nitrogen atoms (an even number), the molecular ion peak will have an even mass-to-charge ratio (m/z).[4] The Boc-protected compound also has two nitrogen atoms, so its molecular ion will also have an even m/z.

  • Fragmentation Patterns:

    • Unprotected Amine: Alkylamines often undergo α-cleavage, where the C-C bond adjacent to the nitrogen is broken, leading to the formation of a resonance-stabilized, nitrogen-containing cation.[4]

    • Boc-Protected Amine: The Boc group is thermally labile and can fragment in several ways in the mass spectrometer. Common fragmentation pathways include the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da), and the loss of CO₂ (44 Da). The observation of these characteristic losses can be a strong indication of the presence of a Boc group.

Comparative MS Data (Predicted):

Spectrometric Feature Unprotected 4-(methylamino)cyclohexylamine Boc-Protected 4-(methylamino)cyclohexylamine
Molecular Weight 128.22 g/mol 228.33 g/mol [3]
Molecular Ion (M⁺) m/z = 128 (even)m/z = 228 (even)
Key Fragments α-cleavage fragments[M-56]⁺, [M-57]⁺, [M-100]⁺

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)

Caption: Workflow for mass spectrometry with electrospray ionization.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion: Introduce the sample solution into the mass spectrometer's ESI source via direct infusion using a syringe pump.

  • Ionization: Apply a high voltage to the infusion needle to generate a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become protonated, forming gas-phase ions (typically [M+H]⁺).

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio.

  • Data Analysis: Examine the resulting mass spectrum to identify the protonated molecular ion ([M+H]⁺). This will be at m/z 129 for the unprotected amine and m/z 229 for the Boc-protected amine. Analyze other peaks in the spectrum to identify potential fragment ions.

Conclusion

The spectroscopic comparison of Boc-protected and unprotected 4-(methylamino)cyclohexylamine reveals a set of distinct and predictable differences that are invaluable for reaction monitoring and structural confirmation. In ¹H NMR, the appearance of the characteristic tert-butyl singlet around δ 1.4-1.5 ppm is the most definitive evidence of successful protection. In ¹³C NMR, new signals for the Boc group carbons and the carbamate carbonyl provide further confirmation. IR spectroscopy offers a quick check for the appearance of the strong carbonyl stretch between 1680-1720 cm⁻¹. Finally, mass spectrometry confirms the expected increase in molecular weight and can show characteristic fragmentation patterns of the Boc group. By leveraging these spectroscopic techniques, researchers can confidently track the progress of their synthetic endeavors and ensure the structural integrity of their molecules.

References

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]

  • Supporting Information. [Link]

  • PubChem. 4-Methylcyclohexylamine. [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. [Link]

  • SpectraBase. Tert-butyl cyclohexylcarbamate, N-methyl- - Optional[13C NMR] - Chemical Shifts. [Link]

  • Supporting Information. [Link]

  • NIST WebBook. Cyclohexanamine, 4,4'-methylenebis-. [Link]

  • Organic Chemistry Data. C-13 NMR Spectrum. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). [Link]

  • ResearchGate. Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for... [Link]

  • Biological Magnetic Resonance Bank. bmse000451 Cyclohexylamine. [Link]

  • NIST WebBook. Cyclohexanamine, 4,4'-methylenebis-. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • ElectronicsAndBooks. Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • PubChem. tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride. [Link]

  • ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

  • NIH. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PubMed. On the selective N-methylation of BOC-protected amino acids. [Link]

  • SpectraBase. 4,4'-Methylenebis(2-methylcyclohexylamine), mixture of isomers - Optional[13C NMR] - Spectrum. [Link]

  • PubChem. cis-4-(tert-Butoxycarbonylamino)cyclohexanol. [Link]

  • National Institute of Standards and Technology. Cyclohexylamine - the NIST WebBook. [Link]

  • PubChem. tert-Butyl (1R,4R)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate. [Link]

  • ResearchGate. FT-IR spectra of β-CD and t-BOC-β-CD for Entry-2. [Link]

  • YouTube. IR Spectroscopy - Basic Introduction. [Link]

  • ResearchGate. FT-IR spectra of (a) [Bmim][InI 4 ], (b) cyclohexylamine (CHA), (c)... [Link]

  • PMC. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. [Link]

  • Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]

  • National Institute of Standards and Technology. Cyclohexylamine - the NIST WebBook. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl (4-(methylamino)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key building block and intermediate in pharmaceutical research and drug development, tert-Butyl (4-(methylamino)cyclohexyl)carbamate is a compound frequently handled by researchers and scientists. While its utility in synthesis is significant, its proper management as a chemical waste product is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to a secure and compliant waste management stream.

Hazard Identification and Essential Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its potential hazards is critical. Based on data from structurally similar compounds, this compound must be treated as a hazardous substance. The primary risks are associated with direct contact and inhalation.

A summary of the hazards, based on GHS classifications for analogous compounds, is presented below. This data informs the necessity of the stringent handling and disposal protocols that follow.

Hazard ClassificationGHS CategoryDescription of RiskSupporting Sources
Acute Oral Toxicity Category 4Harmful if swallowed. Ingestion can lead to gastrointestinal irritation.[1][2]
Skin Corrosion/Irritation Category 2Causes skin irritation upon direct contact. Prolonged exposure can lead to dermatitis.[1][2]
Serious Eye Damage/Irritation Category 1 / 2ACauses serious eye irritation, and potentially severe eye damage.[1][2]
Respiratory Irritation Category 3May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2][3]

Given these characteristics, this compound cannot be disposed of in standard laboratory trash or via drain disposal.[4][5] It falls under regulations for hazardous chemical waste, which mandate a controlled and documented disposal pathway.[6][7]

Mandatory Personal Protective Equipment (PPE)

To mitigate the risks identified above, all personnel handling this compound for disposal must use the following PPE. This is not merely a recommendation but a critical control to prevent chemical exposure.

PPE ItemSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.
Eye Protection Safety goggles with side-shields or a face shield.Protects against accidental splashes and eye contact, which can cause serious damage.[2]
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.[2]
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.Avoids the inhalation of dust or aerosols, preventing respiratory irritation.[2][3]

Waste Segregation and Storage: The Foundation of Safe Disposal

Proper segregation is a cornerstone of safe chemical waste management, preventing dangerous reactions within a waste container.

Chemical Incompatibility: this compound contains a secondary amine functional group, rendering it basic. Therefore, it must be segregated from:

  • Strong Acids: Mixing can cause a vigorous and exothermic neutralization reaction.

  • Strong Oxidizing Agents: These can react with the amine and carbamate groups, creating a potential fire or explosion hazard.[5]

Satellite Accumulation Area (SAA): Federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA), require that hazardous waste be managed in designated SAAs.[8][9]

  • Location: The SAA must be at or near the point of waste generation.[8]

  • Container Requirements: Waste containers in the SAA must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[9][10]

  • Labeling: The container must be clearly marked with the words "Hazardous Waste" and the full chemical name: "this compound."[8]

Step-by-Step Disposal Workflow

The following protocol provides a direct, procedural guide for the disposal process, from the lab bench to final handoff.

Step 1: Waste Characterization

  • Based on the hazard assessment in Section 1, definitively classify any unused or contaminated this compound as hazardous waste. This includes the pure compound, reaction mixtures containing it, and any materials (e.g., weigh boats, contaminated gloves, absorbent pads) used in its handling.

Step 2: Containerization

  • Select a chemically compatible waste container, typically glass or high-density polyethylene (HDPE). The original product container is often a suitable choice if it is in good condition.[9]

  • For solid waste, carefully transfer the material into the container using a funnel to minimize dust generation.

  • For solutions, pour the liquid waste into the designated container, ensuring no spillage.

  • Do not overfill the container; leave at least 10% of the volume as headspace to allow for expansion.[11]

  • Securely close the container lid.[11]

Step 3: Labeling and Documentation

  • Affix a completed hazardous waste tag to the container. This tag must include:

    • The full chemical name and any other components in the waste stream.

    • The date accumulation started (the first day waste was added).

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 4: Storage in the Satellite Accumulation Area

  • Place the sealed and labeled container in your laboratory's designated SAA.

  • Ensure the container is stored with other compatible waste materials, away from acids and oxidizers.[9]

Step 5: Arranging for Final Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the waste container.

  • Follow their specific procedures for waste consolidation and handoff. The ultimate disposal must be conducted at an approved hazardous waste disposal facility in accordance with federal, state, and local regulations.[3]

The decision-making process for this workflow is illustrated in the diagram below.

G Disposal Workflow for this compound A Waste Generation (Unused chemical, contaminated labware) B Is the waste hazardous? A->B C Yes. Characterize as Hazardous Waste (Irritant, Acutely Toxic) B->C Yes J Non-Hazardous Disposal (Follow institutional policy) B->J No D Select Compatible Container (Glass or HDPE) C->D E Transfer Waste & Secure Lid (Avoid spills/dust) D->E F Label Container Correctly ('Hazardous Waste' + Chemical Name) E->F G Store in Satellite Accumulation Area (SAA) (Segregate from incompatibles) F->G H Contact EH&S for Pickup G->H I Professional Disposal (Approved Facility) H->I

Caption: Decision workflow for the safe disposal of laboratory chemical waste.

Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is crucial.

  • For Small Spills:

    • Ensure the area is well-ventilated and alert colleagues nearby.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]

    • Decontaminate the spill surface with a suitable solvent (e.g., soapy water), and dispose of the cleaning materials as hazardous waste.[2]

  • For Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's emergency response team or EH&S office immediately.

    • Prevent entry into the affected area until it has been cleared by trained professionals.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage this compound waste with confidence, ensuring a safe laboratory environment and upholding the highest standards of scientific integrity and regulatory compliance.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from Ace Waste website.[11]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from University of Pennsylvania website.[8]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.[9]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health website.[10]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from American Chemical Society website.[4]

  • National Center for Biotechnology Information. (n.d.). tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. PubChem Compound Summary for CID 2756045.[1]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? Retrieved from YouTube.[6]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate. Retrieved from AK Scientific, Inc. website.[3]

  • CountyOffice.org. (2024). The Federal EPA Hazardous Waste Regulations Are Found Where? Retrieved from CountyOffice.org website.[12]

  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. Retrieved from EPA website.[7]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from EPA website.[13]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from EPA website.[14]

  • Fisher Scientific. (2025). Safety Data Sheet: tert-Butyl carbamate. Retrieved from Fisher Scientific website.[5]

  • MedChemExpress. (2025). Safety Data Sheet: tert-Butyl 4-(methylamino)butylcarbamate. Retrieved from MedChemExpress website.[2]

  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from Sigma-Aldrich website.

  • Apollo Scientific. (2023). Safety Data Sheet: tert-Butyl N-(4-aminobutyl)carbamate. Retrieved from Apollo Scientific website.[15]

  • Sigma-Aldrich. (2022). Safety Data Sheet. Retrieved from Sigma-Aldrich website.

  • TCI Chemicals. (2025). Safety Data Sheet: tert-Butyl 4-Bromobutanoate. Retrieved from TCI Chemicals website.

Sources

Comprehensive Handling Guide: Personal Protective Equipment for tert-Butyl (4-(methylamino)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your team are paramount. This guide provides a detailed protocol for handling tert-Butyl (4-(methylamino)cyclohexyl)carbamate, a PROTAC linker used in the synthesis of molecules for targeted protein degradation.[1] Given that comprehensive toxicological data for many novel research chemicals is often unavailable, this protocol is grounded in the principle of minimizing exposure through rigorous engineering controls and personal protective equipment (PPE). We will move beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of safety.

Hazard Assessment and Risk Analysis

This compound belongs to the carbamate family. While specific data for this compound is limited, information from structurally similar carbamates provides a strong basis for a conservative risk assessment. The primary hazards are associated with irritation and potential toxicity upon ingestion, inhalation, or skin contact.

Safety Data Sheets (SDS) for analogous compounds, such as tert-Butyl 4-(methylamino)butylcarbamate and other carbamate derivatives, consistently highlight the following risks:

  • H302: Harmful if swallowed. [2]

  • H315: Causes skin irritation. [2][3]

  • H319: Causes serious eye irritation. [2][3]

  • H335: May cause respiratory irritation. [2][3]

The physical form of this compound is typically a solid, meaning the primary exposure risk during handling is the inhalation of airborne dust or direct contact with skin and eyes.[4] Therefore, all protocols must be designed to mitigate the generation and dispersal of dust.

Table 1: GHS Hazard Summary for Structurally Similar Carbamates

Hazard Class GHS Code Description Source
Acute Toxicity, Oral H302 Harmful if swallowed [2]
Skin Corrosion/Irritation H315 Causes skin irritation [2][3]
Eye Damage/Irritation H319 Causes serious eye irritation [2][3]

| STOT, Single Exposure | H335 | May cause respiratory irritation |[2][3] |

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is your last and most critical line of defense. The following table outlines the minimum required PPE for handling this compound.

Table 2: Mandatory PPE for Handling this compound

Category Specification Rationale and Expert Insight
Eye & Face Protection Chemical safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or EU Standard EN166.[5] Causality: The compound is a known serious eye irritant.[2][3] Standard safety glasses are insufficient as they do not protect from dust or splashes entering from the sides, top, or bottom. Goggles provide a complete seal. A face shield should be worn over goggles if there is a significant risk of splashing during solution-based work.
Hand Protection Chemical-resistant, disposable gloves (Nitrile or Neoprene recommended). Causality: Prevents skin irritation and dermal absorption.[2][3] Always inspect gloves for tears or punctures before use. Use proper removal techniques to avoid contaminating your skin.[6] For prolonged tasks, consider double-gloving. Never reuse disposable gloves.
Body Protection Fully-buttoned laboratory coat. For larger quantities (>10g), a chemical-resistant apron over the lab coat is recommended. Causality: Protects skin and personal clothing from contamination by dust or spills.[5] Contaminated clothing must be removed immediately and decontaminated before reuse.[2][3]

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if work is not performed in a fume hood or if dust is generated.[5] | Causality: The compound may cause respiratory irritation upon inhalation of dust.[2][3] All weighing and aliquoting of the solid compound must be performed in a certified chemical fume hood to eliminate this risk. See the workflow diagram below for respirator selection logic in non-ideal conditions. |

Operational Plan: Step-by-Step Handling Protocol

This protocol establishes a self-validating workflow from preparation to disposal.

Step 1: Preparation and Pre-Handling

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly. Ensure the work area is clean and uncluttered.

  • Locate Safety Equipment: Before beginning, verify the location and functionality of the nearest safety shower and eyewash station.[2][5]

  • Assemble Materials: Bring all necessary equipment (spatulas, weigh boats, vials, solvents) into the fume hood before introducing the chemical. This minimizes traffic in and out of the controlled workspace.

Step 2: Donning PPE

  • Don your lab coat and ensure it is fully buttoned.

  • Don chemical safety goggles.

  • Don gloves, ensuring they are pulled over the cuffs of the lab coat.

Step 3: Handling the Compound

  • Work Exclusively in Fume Hood: Perform all manipulations of the solid compound, including weighing and transfers, deep within the sash of a chemical fume hood.

  • Minimize Dust Generation: Handle the solid gently. Avoid scooping or dropping the material from a height. Use a micro-spatula for small quantities. If transferring from a larger bottle, carefully pour the material into a secondary container.

  • Grounding: For larger quantities, ground and bond the container and receiving equipment to prevent static discharge, which can cause dust to become airborne.[5]

Step 4: Post-Handling and Decontamination

  • Secure Compound: Tightly close the primary container and store it according to safety guidelines.[3]

  • Decontaminate Workspace: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. First, remove gloves using the proper technique. Second, remove your lab coat. Finally, remove your safety goggles.

  • Personal Hygiene: Wash hands and face thoroughly with soap and water after completing the work and removing all PPE.[2][5] Do not eat, drink, or smoke in the laboratory area.[2]

Disposal Plan and Emergency Protocols

Waste Disposal

  • Chemical Waste: All excess solid compound and any solutions must be disposed of in a clearly labeled hazardous waste container. Do not empty into drains.[4][7]

  • Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, paper towels, pipette tips) must be collected in a designated solid hazardous waste container.

  • Empty Containers: To be discarded as non-hazardous waste, the container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[8]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[2][3]

  • Spill: For small spills, gently cover the solid with a damp paper towel to prevent dust from becoming airborne. Carefully sweep the material into a hazardous waste container. Clean the area with soap and water. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Visualization: Respiratory Protection Decision Workflow

This diagram outlines the decision-making process for selecting the appropriate level of respiratory protection.

PPE_Workflow start Handling tert-Butyl (4-(methylamino)cyclohexyl)carbamate q1 Is work performed in a certified chemical fume hood? start->q1 respirator_mandatory MANDATORY: Use a NIOSH-approved air-purifying respirator (APR) with particulate filters (P100). q1->respirator_mandatory No q2 Is there a high potential for aerosolization or significant dusting (e.g., milling, large-scale transfer)? q1->q2 Yes no_respirator Standard PPE is sufficient. No respirator required. q2->no_respirator No papr RECOMMENDED: Use a Powered Air-Purifying Respirator (PAPR) for enhanced protection. q2->papr Yes

Caption: Logical workflow for selecting appropriate respiratory protection.

References

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (4-(methylamino)cyclohexyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (4-(methylamino)cyclohexyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.